molecular formula C14H23NO3 B128328 Salbutamol methyl ether CAS No. 870076-72-5

Salbutamol methyl ether

Cat. No.: B128328
CAS No.: 870076-72-5
M. Wt: 253.34 g/mol
InChI Key: UMHASVFLCHGDPW-UHFFFAOYSA-N
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Description

Salbutamol (albuterol) is a selective β2-adrenergic partial agonist that is used as a bronchodilator. Its detection and chemical analysis is of interest in various clinical and doping abuse settings. Albuterol methyl ether is a process impurity product associated with salbutamol that may be detected in urine samples.>

Properties

IUPAC Name

4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)15-8-13(18-4)10-5-6-12(17)11(7-10)9-16/h5-7,13,15-17H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHASVFLCHGDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870076-72-5
Record name 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870076725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(TERT-BUTYLAMINO)-1-METHOXYETHYL)-2-(HYDROXYMETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ45GD7950
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Salbutamol Methyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salbutamol (B1663637), a widely used β2-adrenergic agonist for the management of asthma and chronic obstructive pulmonary disease, possesses three functional groups susceptible to methylation: a phenolic hydroxyl, a primary alcohol (benzylic), and a secondary amine. The resulting methyl ether derivatives are recognized primarily as impurities or metabolites of salbutamol. While direct, dedicated synthetic routes for these specific ethers are not prevalent in peer-reviewed literature, their synthesis can be achieved through established, fundamental organic chemistry reactions. This technical guide provides a comprehensive overview of the theoretical synthetic pathways and detailed experimental protocols for the selective methylation of salbutamol at its phenolic, benzylic, and amine positions. The methodologies presented are based on well-documented procedures for the methylation of analogous functional groups, such as the Williamson ether synthesis and reductive amination. This document serves as a foundational resource for researchers requiring access to these compounds for analytical, metabolic, or impurity profiling studies.

Introduction

Salbutamol, chemically known as 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, is a cornerstone in the therapeutic arsenal (B13267) against respiratory diseases. Its chemical structure features three key functional groups: a phenolic hydroxyl group, a benzylic hydroxyl group, and a secondary amine. Methylation at any of these sites yields a "salbutamol methyl ether." These methylated derivatives are of significant interest, not as therapeutic agents themselves, but as reference standards for the identification of impurities in bulk drug manufacturing and as metabolites in pharmacokinetic studies. For instance, 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol is cataloged as "Salbutamol Impurity A" in the European Pharmacopoeia, highlighting the regulatory importance of these compounds.[1] Similarly, 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol is known as "Salbutamol Impurity M".[2]

The synthesis of these specific methyl ethers requires chemoselective strategies to target one of the three reactive sites. The inherent differences in the acidity and nucleophilicity of the phenolic hydroxyl, the benzylic alcohol, and the secondary amine allow for such selective transformations. This guide outlines plausible synthetic routes and provides detailed, generalized experimental protocols for achieving selective methylation at each position.

Synthetic Pathways and Strategies

The synthesis of salbutamol methyl ethers can be approached by three main pathways, each targeting a different functional group. The choice of reagents and reaction conditions is critical to achieve selectivity.

  • Phenolic O-Methylation: Targeting the most acidic proton in the molecule, the phenolic hydroxyl group.

  • Benzylic O-Methylation: Targeting the primary alcohol. This is more challenging due to the lower reactivity of the benzylic alcohol compared to the phenol.

  • N-Methylation: Targeting the secondary amine, which is a strong nucleophile.

A critical aspect of these syntheses is the potential need for protecting groups to prevent unwanted side reactions.[3] However, by carefully selecting the reaction conditions, direct selective methylation can often be achieved.

The following diagram illustrates the logical relationship between salbutamol and its potential monomethylated derivatives.

Salbutamol_Methylation_Products Salbutamol Salbutamol Phenolic_Ether Phenolic Methyl Ether (Salbutamol Impurity M) Salbutamol->Phenolic_Ether Phenolic O-Methylation Benzylic_Ether Benzylic Methyl Ether (Salbutamol Impurity A) Salbutamol->Benzylic_Ether Benzylic O-Methylation N_Methyl N-Methyl Salbutamol Salbutamol->N_Methyl N-Methylation

Caption: Potential monomethylated derivatives of Salbutamol.

Experimental Protocols

The following protocols are generalized procedures based on established organic chemistry principles. Researchers must adapt these methods based on laboratory conditions and the specific scale of the reaction. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol (Phenolic Methyl Ether)

This synthesis utilizes the Williamson ether synthesis, where the more acidic phenolic hydroxyl group is selectively deprotonated and then alkylated.[4][5][6][7]

Reaction Scheme: Salbutamol + CH₃I (in the presence of a weak base) → Phenolic Methyl Ether

Phenolic_O_Methylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Dissolve Dissolve Salbutamol in Acetonitrile (B52724) Add_Base Add K₂CO₃ Dissolve->Add_Base Add_MeI Add CH₃I Add_Base->Add_MeI Heat Heat to 60-70°C (Monitor by TLC) Add_MeI->Heat Filter Filter Solid K₂CO₃ Heat->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Aqueous Workup (EtOAc/H₂O) Concentrate->Extract Purify Column Chromatography Extract->Purify

Caption: Experimental workflow for phenolic O-methylation of Salbutamol.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salbutamol (1.0 eq). Dissolve the salbutamol in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).[4]

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution. The use of a mild base favors the deprotonation of the more acidic phenolic hydroxyl over the benzylic alcohol.

  • Alkylation: To the stirring suspension, add methyl iodide (CH₃I, 1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-100°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-8 hours.[4][7]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash with a small amount of ethyl acetate (B1210297). Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate. Purify the final product by column chromatography on silica (B1680970) gel.

Synthesis of 4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol (Benzylic Methyl Ether)

Selective methylation of the benzylic alcohol in the presence of the more reactive phenolic hydroxyl and nucleophilic secondary amine requires a protection strategy. The phenolic hydroxyl and the secondary amine can be protected, for instance, as a cyclic carbamate (B1207046) or through other orthogonal protecting groups. After protection, the remaining benzylic alcohol can be methylated, followed by deprotection.

Procedure (Illustrative, with Protecting Groups):

  • Protection: Protect the phenolic hydroxyl and secondary amine of salbutamol. This is a multi-step process that is beyond the scope of this generalized guide but is a common strategy in complex organic synthesis.[8]

  • Methylation of Benzylic Alcohol: The protected salbutamol derivative, now with a free benzylic hydroxyl group, is dissolved in a suitable solvent like THF. A strong base such as sodium hydride (NaH) is added to deprotonate the alcohol, followed by the addition of methyl iodide.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic or basic hydrolysis, hydrogenolysis) to yield the desired benzylic methyl ether.

Synthesis of N-Methyl Salbutamol

The direct methylation of the secondary amine in salbutamol can be challenging due to the competing O-methylation of the phenolic hydroxyl. However, under specific conditions, N-methylation can be favored. Reductive amination is a common method for the methylation of secondary amines.

Procedure (via Reductive Amination):

  • Reaction Setup: Dissolve salbutamol (1.0 eq) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Imine Formation: Add aqueous formaldehyde (B43269) (H₂CO, 1.1 eq). The amine will react with formaldehyde to form an intermediate iminium ion.

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in portions. These reducing agents are selective for the iminium ion over other functional groups.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Workup and Purification: Quench the reaction carefully with an aqueous acid solution. Basify the mixture and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Data Presentation

The following table summarizes the expected reagents, conditions, and typical yields for the proposed methylation reactions. These values are illustrative and based on general procedures for similar functional groups.

Target CompoundSynthetic MethodKey ReagentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
Phenolic Methyl Ether Williamson Ether SynthesisSalbutamol, K₂CO₃, CH₃IAcetonitrile60-702-870-90
Benzylic Methyl Ether Williamson Ether Synthesis (with protection)Protected Salbutamol, NaH, CH₃ITHF0 - RT1-460-80 (post-deprotection)
N-Methyl Salbutamol Reductive AminationSalbutamol, H₂CO, NaBH₃CNMethanolRoom Temp4-1265-85

Conclusion

The synthesis of salbutamol methyl ethers, while not extensively documented as primary research targets, is readily achievable through the application of fundamental and robust organic reactions. Selective methylation of the phenolic hydroxyl group is the most straightforward transformation due to its higher acidity. Synthesizing the benzylic ether or the N-methyl derivative requires more nuanced approaches, potentially involving protection-deprotection sequences or specific reaction conditions like reductive amination to achieve the desired chemoselectivity. The protocols and data presented in this guide provide a solid foundation for any research or drug development professional needing to synthesize these compounds for analytical or metabolic studies. As with any chemical synthesis, optimization of the described conditions may be necessary to achieve desired yields and purity for a specific application.

References

An In-depth Technical Guide to the Molecular Structure of Salbutamol Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol (B1663637) methyl ether, also known as albuterol methyl ether, is a derivative of the well-known β2-adrenergic receptor agonist, salbutamol. As a structural analog, it is of significant interest in the fields of medicinal chemistry and pharmacology for its potential biological activity and as a reference standard in analytical studies of salbutamol-related impurities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and expected pharmacological profile of salbutamol methyl ether, supported by available data and detailed methodologies.

Molecular Structure and Physicochemical Properties

Salbutamol methyl ether is characterized by the methylation of the benzylic hydroxyl group of salbutamol. This structural modification influences its polarity and potential interactions with biological targets.

Table 1: Molecular Identifiers and Properties of Salbutamol Methyl Ether

PropertyValueReference
IUPAC Name 5-[2-[(1,1-dimethylethyl)amino]-1-methoxyethyl]-2-hydroxy-benzenemethanol[1]
Synonyms Albuterol methyl ether[1]
Molecular Formula C₁₄H₂₃NO₃[1][2]
Molecular Weight 253.34 g/mol [2][3]
SMILES OC1=C(CO)C=C(C(OC)CNC(C)(C)C)C=C1[1]
InChI Key UMHASVFLCHGDPW-UHFFFAOYSA-N[1]

Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data of Salbutamol

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference
7.35d1HAr-H[4]
6.96d1HAr-H[4]
6.85dd1HAr-H[4]
4.85dd1HCH-OH[4]
4.63s2HCH₂-OH[4]
3.15m2HCH₂-N[4]
1.39s9HC(CH₃)₃[4]

Table 3: ¹³C NMR Spectroscopic Data of Salbutamol

Chemical Shift (ppm)AssignmentReference
155.0C-OH (aromatic)
131.9C (aromatic)
128.8CH (aromatic)
126.1CH (aromatic)
115.3CH (aromatic)
70.4CH-OH
64.7CH₂-OH
56.1C-N
50.8C(CH₃)₃
29.2C(CH₃)₃

Table 4: Mass Spectrometry Data of Salbutamol

m/zRelative IntensityAssignmentReference
240.159100.0[M+H]⁺
222.14945.0[M+H - H₂O]⁺
166.10280.0[M+H - H₂O - C₄H₈]⁺
148.09195.0[M+H - H₂O - C₄H₈ - H₂O]⁺

Experimental Protocols

Synthesis of Salbutamol Methyl Ether

A detailed, validated experimental protocol for the specific synthesis of salbutamol methyl ether is not widely published. However, a plausible synthetic route can be inferred from standard organic chemistry reactions. A potential method would involve the selective methylation of the benzylic hydroxyl group of a protected salbutamol derivative, followed by deprotection.

Hypothetical Synthesis Protocol:

  • Protection of Phenolic Hydroxyl and Amino Groups: Commercially available salbutamol is first protected to prevent side reactions. The phenolic hydroxyl group can be protected as a benzyl (B1604629) ether, and the secondary amine can be protected with a suitable group like Boc (tert-butyloxycarbonyl).

  • Methylation of Benzylic Hydroxyl Group: The protected salbutamol is then treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a mild base like sodium hydride (NaH) in an aprotic solvent (e.g., THF) at a controlled temperature.

  • Deprotection: The protecting groups are subsequently removed. The benzyl ether can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), and the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid).

  • Purification: The final product, salbutamol methyl ether, is purified using column chromatography or recrystallization to yield the pure compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher spectrometer.

  • The sample would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

  • Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

  • Tandem mass spectrometry (MS/MS) would be used to elucidate the fragmentation pattern, aiding in structural confirmation.

Signaling Pathway and Mechanism of Action

While specific studies on the pharmacological activity of salbutamol methyl ether are limited, it is reasonable to extrapolate its mechanism of action from that of its parent compound, salbutamol. Salbutamol is a selective agonist for β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[5]

Activation of the β2-adrenergic receptor by an agonist like salbutamol (and presumably salbutamol methyl ether) initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately causing relaxation of the bronchial smooth muscle, resulting in bronchodilation.[5]

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Salbutamol_ME Salbutamol Methyl Ether Beta2_AR β2-Adrenergic Receptor Salbutamol_ME->Beta2_AR Binds to Gs_protein Gs Protein Beta2_AR->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Conversion Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Figure 1. Proposed signaling pathway of Salbutamol Methyl Ether.

Experimental Workflow

The overall process for the synthesis and characterization of salbutamol methyl ether can be visualized as a sequential workflow.

Experimental_Workflow cluster_characterization Structural Characterization Start Start Synthesis Synthesis of Salbutamol Methyl Ether Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Pharmacology Pharmacological Activity Assessment NMR->Pharmacology MS->Pharmacology End End Pharmacology->End

Figure 2. Workflow for synthesis and analysis.

Conclusion

Salbutamol methyl ether represents an important molecule for researchers in drug development and analytical chemistry. While comprehensive experimental data for this specific derivative is sparse, this guide provides a foundational understanding based on its structural relationship to salbutamol. The provided hypothetical protocols and extrapolated pharmacological pathways offer a solid starting point for further investigation into the synthesis, characterization, and biological activity of salbutamol methyl ether. Future research is warranted to fully elucidate its properties and potential applications.

References

Pharmacological Profile of Salbutamol and its Methyl Ether Derivative: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed pharmacological overview of the well-characterized β2-adrenergic receptor agonist, Salbutamol (B1663637). It is important to note that publicly available scientific literature on the specific pharmacological profile of Salbutamol methyl ether is scarce. Salbutamol methyl ether is primarily documented as a derivative of Salbutamol used as an immunohapten for antibody production and is not a clinically validated therapeutic agent.[1] Therefore, this guide focuses on the comprehensive pharmacology of the parent compound, Salbutamol, as a foundational reference.

Introduction

Salbutamol (also known as Albuterol) is a short-acting, selective β2-adrenergic receptor agonist widely prescribed for the management of bronchospasm in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] Its therapeutic efficacy is derived from its ability to relax the smooth muscle of the airways, leading to bronchodilation.[3][4] This document will delve into the chemical properties, mechanism of action, structure-activity relationships, and pharmacokinetic profile of Salbutamol. While direct pharmacological data for Salbutamol methyl ether is limited, its chemical relationship to Salbutamol will be discussed.

Chemical and Physical Properties

Salbutamol is a phenylethanolamine derivative.[2] Key chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name(RS)-4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol[5]
Molecular FormulaC13H21NO3[2]
Molecular Weight239.31 g/mol [2]
ChiralityExists as a racemic mixture of (R)- and (S)-enantiomers[2][3]

Salbutamol methyl ether (C14H23NO3, Molecular Weight: 253.34) is a derivative where one of the hydroxyl groups of Salbutamol is replaced by a methyl ether group.[1] This structural modification would be expected to alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could influence its pharmacological activity.

Pharmacodynamics

Mechanism of Action

Salbutamol exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[6][7] This interaction initiates a signaling cascade that results in bronchodilation.

The binding of Salbutamol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), stimulates the associated Gs protein. This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5][8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.[6]

Salbutamol_Signaling_Pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Salbutamol-induced β2-adrenergic signaling pathway.

Receptor Selectivity and Affinity

Salbutamol exhibits selectivity for β2-adrenergic receptors over β1-adrenergic receptors, which are primarily located in the heart.[2] It is reported to be 29 times more selective for β2 receptors than β1 receptors.[2] This selectivity minimizes the cardiac side effects associated with non-selective beta-agonists. The (R)-enantiomer of Salbutamol has a 150-fold greater affinity for the β2-receptor than the (S)-enantiomer.[2]

The structure-activity relationship (SAR) of Salbutamol reveals key features for its activity:

  • N-substituent: The tert-butyl group on the nitrogen atom provides selectivity for β-receptors.[5]

  • Aromatic Ring Substituents: The hydroxymethyl group at the meta-position of the phenyl ring is crucial for its β2-selectivity and duration of action compared to catecholamines.[9]

Pharmacokinetics

The pharmacokinetic profile of Salbutamol varies depending on the route of administration.

ParameterOral AdministrationInhaled Administration
Absorption Readily absorbed from the gastrointestinal tract.[4]Rapid absorption from the lungs.[6]
Onset of Action 30 minutes.[4]5-15 minutes.[7][8]
Peak Effect 2-3 hours.[4]60-90 minutes.[7][10]
Duration of Action ~6 hours.[4]3-6 hours.[7][10]
Metabolism Undergoes first-pass metabolism in the liver to inactive sulfate (B86663) conjugates.[6]No metabolism in the lungs.[6]
Elimination Primarily excreted in the urine as metabolites and unchanged drug.[6]A portion of the inhaled dose is swallowed and undergoes the same fate as orally administered drug.[10]
Half-life 3-6 hours.[6]3.8-7.1 hours.[7]

Experimental Protocols

While specific experimental data for Salbutamol methyl ether is unavailable, the following are general methodologies used to characterize the pharmacological profile of β2-adrenergic agonists like Salbutamol.

Receptor Binding Assays

These assays are used to determine the affinity and selectivity of a compound for its target receptor.

  • Objective: To quantify the binding affinity (Ki) of the test compound to β1- and β2-adrenergic receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with human β1- or β2-adrenergic receptors).

    • Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

    • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound material is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Receptor_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Analysis Membrane Receptor-expressing Membrane Preparation Incubation Incubation of Components Membrane->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (e.g., Salbutamol) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 Determination & Ki Calculation Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

These assays measure the biological response elicited by the compound upon binding to the receptor.

  • Objective: To determine the potency (EC50) and efficacy of the test compound as an agonist.

  • Methodology (cAMP Accumulation Assay):

    • Cell Culture: Cells expressing the β2-adrenergic receptor are cultured.

    • Treatment: The cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal response) is determined from this curve.

Conclusion

Salbutamol is a well-established β2-adrenergic receptor agonist with a defined pharmacological profile that underpins its clinical utility in the treatment of respiratory diseases. Its mechanism of action, involving the stimulation of the β2-adrenoceptor-G-protein-adenylyl cyclase-cAMP signaling pathway, leads to potent bronchodilation. The structure-activity relationship of Salbutamol highlights the importance of specific chemical moieties for its selectivity and activity. In contrast, the pharmacological profile of Salbutamol methyl ether is not well-documented in the public domain, with its primary known application being in the field of immunology. Further research would be required to elucidate the receptor binding, functional activity, and potential therapeutic applications of this derivative.

References

Salbutamol Methyl Ether: A Technical Whitepaper on the Inferred Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the established mechanism of action of Salbutamol. As of the date of this publication, specific research on the mechanism of action of Salbutamol methyl ether is not available in the public domain. The information presented herein regarding Salbutamol methyl ether is therefore inferred based on established principles of medicinal chemistry and the known structure-activity relationships of β2-adrenergic agonists.

Introduction

Salbutamol (also known as Albuterol) is a widely used short-acting β2-adrenergic receptor agonist (SABA) for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effects are mediated through the relaxation of bronchial smooth muscle. Salbutamol methyl ether is a derivative of Salbutamol.[3][4] While it has been used as an immunohapten for the development of antibodies, its pharmacological activity and mechanism of action have not been explicitly detailed in published literature.[3][4] This whitepaper will first provide a comprehensive overview of the well-documented mechanism of action of Salbutamol. Subsequently, it will posit a putative mechanism for Salbutamol methyl ether based on its structural relation to the parent compound and known structure-activity relationships (SAR) for β2-agonists.

The Core Mechanism of Action of Salbutamol

Salbutamol exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[1][5] These receptors are G-protein coupled receptors (GPCRs) that are linked to a stimulatory G-protein (Gs).[6] The activation of this signaling cascade leads to bronchodilation through a series of intracellular events.

The binding of Salbutamol to the β2-adrenergic receptor induces a conformational change in the receptor, which in turn activates the associated Gs protein.[6] The activated Gs protein then stimulates the enzyme adenylyl cyclase.[7] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6]

PKA, in turn, phosphorylates several target proteins within the cell, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase.[6][8] These events collectively result in the relaxation of the bronchial smooth muscle, leading to bronchodilation and relief from the symptoms of bronchospasm.[7][9]

Signaling Pathway of Salbutamol

The signaling pathway for Salbutamol is initiated by its binding to the β2-adrenergic receptor and culminates in the relaxation of smooth muscle tissue.

Salbutamol_Signaling_Pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to Gs_protein Gs Protein (inactive) Beta2AR->Gs_protein Activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active GDP->GTP AdenylylCyclase Adenylyl Cyclase Gs_protein_active->AdenylylCyclase Stimulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active SmoothMuscle Smooth Muscle Relaxation (Bronchodilation) PKA_active->SmoothMuscle Leads to

Caption: Canonical signaling pathway of Salbutamol.

Inferred Mechanism of Action of Salbutamol Methyl Ether

Salbutamol possesses two hydroxyl groups on its phenyl ring that are crucial for its binding to the β2-adrenergic receptor. Salbutamol methyl ether is a derivative where one of these hydroxyl groups is replaced by a methoxy (B1213986) group (-OCH3). Based on the principles of structure-activity relationships for β2-agonists, this modification is expected to significantly alter the compound's pharmacological profile.

The hydroxyl groups of catecholamines and related compounds form key hydrogen bonds with serine residues in the binding pocket of the β2-adrenergic receptor. The replacement of a hydroxyl group with a methyl ether would disrupt this hydrogen bonding capability. While the ether oxygen can still act as a hydrogen bond acceptor, it cannot act as a hydrogen bond donor. This alteration in binding interaction would likely lead to a reduced affinity and efficacy of Salbutamol methyl ether at the β2-adrenergic receptor compared to Salbutamol.

Therefore, it is hypothesized that Salbutamol methyl ether acts as a β2-adrenergic receptor agonist, but with significantly lower potency and efficacy than Salbutamol. The core signaling pathway is expected to be the same (Gs protein activation, adenylyl cyclase stimulation, and cAMP production), but the magnitude of the response for a given concentration of the drug is predicted to be substantially lower.

Quantitative Data for Salbutamol

The following tables summarize key quantitative pharmacological data for Salbutamol. No equivalent data has been found for Salbutamol methyl ether.

ParameterValueReceptor/SystemReference
Selectivity 29 times more selective for β2 over β1 receptorsAdrenergic Receptors[1][5][10]
Affinity (R-isomer) 150 times greater affinity for the β2-receptor than the S-isomerβ2-Adrenergic Receptor[1][5][10]
EC50 (cAMP formation) 0.6 μMHuman Airway Smooth Muscle Cells[11]

Experimental Protocols

The characterization of the mechanism of action of a putative β2-adrenergic agonist like Salbutamol methyl ether would involve a series of in vitro and cellular assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for the β2-adrenergic receptor.

  • Cell Line: HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Radioligand: [3H]-CGP 12177 (a β-adrenergic receptor antagonist).

  • Protocol:

    • Prepare cell membranes from the HEK293 cell line.

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (Salbutamol methyl ether) or a known competitor (Salbutamol).

    • After incubation, separate the bound from the free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • The Ki value is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of the test compound to stimulate the production of cAMP, a key second messenger in the β2-adrenergic signaling pathway.

  • Cell Line: CHO-K1 cells stably expressing the human β2-adrenergic receptor.

  • Protocol:

    • Culture the cells in a multi-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with varying concentrations of the test compound.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel β2-adrenergic agonist.

Experimental_Workflow Compound Test Compound (Salbutamol Methyl Ether) BindingAssay Radioligand Binding Assay Compound->BindingAssay FunctionalAssay cAMP Accumulation Assay Compound->FunctionalAssay Ki_Value Determine Ki (Binding Affinity) BindingAssay->Ki_Value DataAnalysis Data Analysis and Comparison to Salbutamol Ki_Value->DataAnalysis EC50_Value Determine EC50 (Potency) FunctionalAssay->EC50_Value Efficacy Determine Emax (Efficacy) FunctionalAssay->Efficacy EC50_Value->DataAnalysis Efficacy->DataAnalysis

Caption: Workflow for pharmacological characterization.

Conclusion

Salbutamol is a well-characterized β2-adrenergic receptor agonist with a clearly defined mechanism of action that involves the Gs-cAMP-PKA signaling pathway. Salbutamol methyl ether, as a structurally related derivative, is inferred to share this fundamental mechanism. However, the methylation of a key phenolic hydroxyl group is predicted to significantly reduce its binding affinity and functional potency at the β2-adrenergic receptor. To confirm this hypothesis and fully elucidate the pharmacological profile of Salbutamol methyl ether, further experimental investigation using standard in vitro assays is required. The protocols and workflow outlined in this document provide a clear path for such a characterization.

References

In Vitro Studies of Salbutamol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol (B1663637), also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the management of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect stems from its ability to relax the smooth muscles of the airways. While the pharmacology and metabolism of salbutamol have been extensively studied, specific research on its methyl ether derivative is limited in publicly available literature. Isoproterenol, a related compound, is known to be rapidly metabolized by catechol-O-methyl transferase (COMT) to form a methyl ether; however, salbutamol was specifically designed to be resistant to this metabolic pathway.[3]

This technical guide provides a comprehensive overview of the in vitro studies relevant to salbutamol and its potential derivatives, with a particular focus on aspects that would be pertinent to the study of a hypothetical salbutamol methyl ether. We will delve into the synthesis of salbutamol derivatives, its known metabolic pathways, and detailed experimental protocols for in vitro analysis.

Synthesis of Salbutamol and Potential Ether Derivatives

The synthesis of salbutamol has been well-documented, with various methods developed since its introduction. A common synthetic route starts from p-hydroxyacetophenone.[4][5]

While direct in vitro studies on salbutamol methyl ether are scarce, the formation of salbutamol ethyl ethers has been observed in ethanolic solutions, particularly under acidic conditions.[6][7] This occurs through an acid-catalyzed dehydration mechanism.[6][7] This suggests that the formation of salbutamol methyl ether is chemically plausible under similar conditions, substituting ethanol (B145695) with methanol.

Hypothetical Synthesis Workflow:

Salbutamol Salbutamol Reaction Reaction Salbutamol->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction Salbutamol_Methyl_Ether Salbutamol Methyl Ether Reaction->Salbutamol_Methyl_Ether Purification Purification (e.g., HPLC) Salbutamol_Methyl_Ether->Purification Characterization Characterization (e.g., LC-MS/MS, NMR) Purification->Characterization

Caption: Hypothetical workflow for the synthesis of Salbutamol Methyl Ether.

In Vitro Metabolism of Salbutamol

The primary metabolic pathway for salbutamol in humans is sulfation. It is metabolized almost exclusively by conjugation to a 4'-O-sulphate ester, which is pharmacologically inactive.[8][9][10][11] This process occurs mainly in the intestinal wall and the liver.[8] Studies have shown that the (R)-enantiomer of salbutamol is preferentially metabolized by phenol (B47542) sulphotransferase (PST) compared to the (S)-enantiomer.[1] There is no significant evidence in the reviewed literature to suggest that methylation is a major metabolic pathway for salbutamol in vitro or in vivo.

Experimental Protocol: In Vitro Drug Metabolism using Liver S9 Fractions

This protocol provides a general framework for assessing the metabolism of a compound of interest, such as salbutamol, in vitro.[12][13][14][15]

Materials:

  • Liver S9 fraction (from human, rat, or other species)

  • Test compound (Salbutamol)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Control compounds (known substrates and inhibitors of relevant enzymes)

  • Acetonitrile or other suitable quenching solvent

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and the liver S9 fraction. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (Salbutamol) to the pre-warmed incubation mixture to start the reaction. The final concentration of the test compound should be within a relevant range for pharmacological activity.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solvent, such as acetonitrile. This will precipitate the proteins.

  • Protein Precipitation and Sample Preparation: Centrifuge the tubes to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound and identify potential metabolites. A hypothetical search for salbutamol methyl ether would involve monitoring for a product with the corresponding mass-to-charge ratio.

Experimental Workflow for In Vitro Metabolism Study:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis S9_Fraction Liver S9 Fraction Incubation Incubate at 37°C (Time Course) S9_Fraction->Incubation Buffer Phosphate Buffer Buffer->Incubation NADPH_System NADPH System NADPH_System->Incubation Test_Compound Test Compound (Salbutamol) Test_Compound->Incubation Quenching Quench Reaction (Acetonitrile) Incubation->Quenching Centrifugation Centrifuge Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS

Caption: General workflow for an in vitro drug metabolism study using liver S9 fractions.

Signaling Pathway of Salbutamol

Salbutamol exerts its pharmacological effect by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] This activation triggers a downstream signaling cascade.

Signaling Pathway Diagram:

Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to Gs_Protein Gs Protein (α, β, γ subunits) Beta2AR->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: Signaling pathway of Salbutamol via the β2-adrenergic receptor.

Description of the Signaling Pathway:

  • Binding: Salbutamol binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

  • G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the βγ subunits and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit then binds to and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[2]

  • PKA Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

  • Cellular Response: PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.

Analytical Methods for Salbutamol and its Derivatives

A variety of analytical methods are available for the detection and quantification of salbutamol and its metabolites in biological matrices. These methods can be adapted to search for and characterize a potential methyl ether derivative.

Table 1: Analytical Methods for Salbutamol and its Metabolites

MethodPrincipleApplicationReference(s)
HPLC-UV Separation by High-Performance Liquid Chromatography with Ultraviolet detection.Quantification of salbutamol in pharmaceutical formulations.[8][16][17]
LC-MS/MS Separation by Liquid Chromatography coupled with Tandem Mass Spectrometry.Highly sensitive and specific quantification of salbutamol and its metabolites in biological samples (e.g., urine, plasma). Structural elucidation of unknown metabolites.[6][18][19]
Chiral HPLC Separation of enantiomers (R- and S-salbutamol) using a chiral stationary phase.Studying the stereoselective metabolism of salbutamol.[18][19]
GC-MS Separation by Gas Chromatography coupled with Mass Spectrometry.Detection of salbutamol and other β-agonists, often after derivatization.[16]

Quantitative Data Summary

Due to the lack of specific in vitro studies on salbutamol methyl ether, quantitative data for this specific compound is not available in the reviewed literature. However, for context, the following table summarizes some key quantitative parameters for salbutamol.

Table 2: Key Pharmacological and Physicochemical Properties of Salbutamol

ParameterValueReference(s)
Molar Mass 239.311 g/mol [17]
β2-Receptor Selectivity 29 times more selective for β2 over β1 receptors[1]
(R)-isomer affinity for β2-receptor 150 times greater than the (S)-isomer[1]
Half-life (in vivo) 3-6 hours[10]
Metabolism Primarily via sulfation to inactive 4'-O-sulfate ester[1][8][9][11]

Conclusion

References

Salbutamol Methyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol (B1663637), a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic action is mediated through the relaxation of bronchial smooth muscle. Salbutamol methyl ether is a derivative of salbutamol where one of the hydroxyl groups has been methylated. While the pharmacological properties of salbutamol are well-documented, its methyl ether derivative has primarily been utilized in the field of immunochemistry as a hapten for the development of specific antibodies.[1][2] This technical guide provides a comprehensive overview of the current knowledge on salbutamol methyl ether, focusing on its chemical properties, putative synthesis, and its principal application in immunoassay development. Due to the limited publicly available data on the pharmacology of salbutamol methyl ether, this guide also reviews the well-established signaling pathway of the parent compound, salbutamol, as a critical reference point.

Chemical Properties of Salbutamol Methyl Ether

Salbutamol methyl ether is characterized by the chemical structure, molecular formula, molecular weight, and CAS number summarized in the table below.

PropertyValue
Chemical Structure OC1=CC=C(C(CNC(C)(C)C)OC)C=C1CO
Molecular Formula C14H23NO3
Molecular Weight 253.34 g/mol [2]
CAS Number 870076-72-5[1][2]

Putative Synthesis of Salbutamol Methyl Ether

While specific, detailed protocols for the synthesis of salbutamol methyl ether are not extensively published, a plausible synthetic route can be proposed based on established organic chemistry principles, particularly the Williamson ether synthesis for the methylation of a phenolic hydroxyl group.[3][4][5] The synthesis would involve the selective methylation of one of the hydroxyl groups of salbutamol. Given the presence of two hydroxyl groups (one phenolic and one alcoholic) and a secondary amine, a protection strategy would likely be necessary to ensure selective methylation of the desired hydroxyl group.

Proposed Experimental Protocol

Objective: To synthesize salbutamol methyl ether from salbutamol.

Materials:

  • Salbutamol

  • A suitable protecting group for the secondary amine and the non-target hydroxyl group (e.g., benzyl (B1604629) group)

  • A methylating agent (e.g., methyl iodide, dimethyl sulfate)[3]

  • A weak base (e.g., potassium carbonate)

  • An appropriate solvent (e.g., acetone, DMF)

  • Reagents for deprotection (e.g., palladium on carbon for hydrogenolysis of a benzyl group)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Chromatography supplies (e.g., silica (B1680970) gel)

Methodology:

  • Protection of Salbutamol: The secondary amine and one of the hydroxyl groups of salbutamol would first be protected to prevent their reaction with the methylating agent. For instance, a benzyl group could be used to protect the amine.

  • Methylation: The protected salbutamol would then be reacted with a methylating agent, such as methyl iodide, in the presence of a mild base like potassium carbonate in an appropriate solvent. The reaction would be stirred at room temperature or gently heated to drive the reaction to completion.

  • Monitoring the Reaction: The progress of the reaction would be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up and Extraction: Once the reaction is complete, the reaction mixture would be quenched, and the product extracted into an organic solvent. The organic layer would be washed to remove any remaining base and impurities.

  • Deprotection: The protecting groups would then be removed. For example, if a benzyl group was used, this could be achieved through catalytic hydrogenation.

  • Purification: The crude salbutamol methyl ether would be purified using column chromatography on silica gel to obtain the pure product.

  • Characterization: The final product would be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

G cluster_synthesis Proposed Synthesis Workflow for Salbutamol Methyl Ether Salbutamol Salbutamol Protection Protection of Amine and one Hydroxyl Group Salbutamol->Protection Protecting Agent Methylation Selective Methylation of the Target Hydroxyl Group Protection->Methylation Methylating Agent, Base Deprotection Removal of Protecting Groups Methylation->Deprotection Deprotecting Agent Purification Purification (e.g., Chromatography) Deprotection->Purification SME Salbutamol Methyl Ether Purification->SME

Proposed Synthesis Workflow

Application as an Immunohapten

The primary documented application of salbutamol methyl ether is as a hapten in the development of immunoassays for the detection of salbutamol and other β-agonists.[1][2] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.

Principle of Hapten-Carrier Conjugation and Antibody Production

To generate antibodies against salbutamol, the smaller salbutamol molecule (or its derivative, salbutamol methyl ether) is chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This hapten-carrier conjugate is then injected into an animal model (e.g., a rabbit or mouse). The animal's immune system recognizes the conjugate as a foreign substance and produces antibodies that are specific to the hapten portion (salbutamol methyl ether). These antibodies can then be harvested and used in various immunoassay formats.

G cluster_hapten Hapten-Carrier Conjugation and Antibody Production SME Salbutamol Methyl Ether (Hapten) Conjugation Chemical Conjugation SME->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Conjugate Hapten-Carrier Conjugate Conjugation->Conjugate Immunization Immunization of Animal Model Conjugate->Immunization Antibodies Production of Specific Antibodies Immunization->Antibodies

Hapten-Carrier Conjugation for Antibody Production
Experimental Protocol for Immunoassay Development

Objective: To develop a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of salbutamol using antibodies raised against salbutamol methyl ether.

Materials:

  • Microtiter plates

  • Antibodies specific to salbutamol methyl ether

  • Salbutamol standard solutions

  • Enzyme-labeled salbutamol (or a derivative) for competition

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Washing buffer (e.g., PBS with Tween 20)

  • Blocking buffer (e.g., BSA in PBS)

  • Substrate solution for the enzyme (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Methodology:

  • Coating: The wells of a microtiter plate are coated with a capture antibody or an antigen, depending on the assay format. For a competitive assay, the wells might be coated with the antibody.

  • Blocking: After washing, the remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: The sample containing an unknown amount of salbutamol and a fixed amount of enzyme-labeled salbutamol are added to the wells simultaneously. They compete for binding to the limited number of antibody binding sites.

  • Washing: The plate is washed to remove any unbound substances.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Signal Measurement: The reaction is stopped, and the intensity of the color is measured using a plate reader. The color intensity is inversely proportional to the concentration of salbutamol in the sample.

  • Standard Curve: A standard curve is generated using known concentrations of salbutamol, and this is used to determine the concentration of salbutamol in the unknown samples.

Pharmacology of the Parent Compound: Salbutamol

As there is a lack of pharmacological data for salbutamol methyl ether, understanding the mechanism of action of the parent compound, salbutamol, is crucial for any future investigation into the derivative's biological activity. Salbutamol is a selective β2-adrenergic receptor agonist.

Signaling Pathway

The binding of salbutamol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), on the surface of airway smooth muscle cells initiates a signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle, resulting in bronchodilation.

G cluster_pathway Salbutamol Signaling Pathway in Airway Smooth Muscle Cells Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor (GPCR) Salbutamol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Ca_decrease Decreased Intracellular Calcium (Ca2+) Phosphorylation->Ca_decrease Relaxation Smooth Muscle Relaxation (Bronchodilation) Ca_decrease->Relaxation

β2-Adrenergic Receptor Signaling Pathway

Quantitative Data

Currently, the publicly available quantitative data for salbutamol methyl ether is limited to its molecular weight. No peer-reviewed studies have been identified that report on its receptor binding affinity, efficacy, or other pharmacological parameters.

Conclusion and Future Directions

Salbutamol methyl ether is a derivative of the widely used bronchodilator, salbutamol. Its primary and well-documented role is as an immunohapten for the generation of specific antibodies used in immunoassays for detecting β-agonists. This technical guide has provided an overview of its chemical properties, a putative synthesis pathway, and its application in immunochemistry.

The pharmacological profile of salbutamol methyl ether remains uncharacterized. Future research should focus on elucidating its potential biological activity. Key areas for investigation include:

  • Receptor Binding Assays: To determine the affinity and selectivity of salbutamol methyl ether for β-adrenergic receptors.

  • In Vitro Functional Assays: To assess its efficacy as an agonist or antagonist at these receptors.

  • In Vivo Studies: To investigate its physiological effects and potential therapeutic applications.

A thorough understanding of the structure-activity relationship of salbutamol and its derivatives could lead to the development of novel therapeutic agents or diagnostic tools. The information presented in this guide serves as a foundational resource for researchers interested in exploring the potential of salbutamol methyl ether beyond its current application as a laboratory tool.

References

Technical Guide: Physicochemical and Pharmacological Properties of Albuterol Methyl Ether (CAS 870076-72-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol Methyl Ether, identified by the CAS number 870076-72-5, is a chemical compound primarily known as a process impurity and metabolite of Salbutamol (also known as Albuterol).[][2] Salbutamol is a widely used short-acting β2-adrenergic receptor agonist for the treatment of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3] As an impurity, the characterization and control of Albuterol Methyl Ether are crucial for ensuring the quality, safety, and efficacy of Salbutamol drug products.[4] This technical guide provides a comprehensive overview of the known physicochemical and inferred pharmacological properties of Albuterol Methyl Ether, including detailed experimental protocols and pathway visualizations.

Physicochemical Properties

Albuterol Methyl Ether, with the chemical name 4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol, possesses a molecular formula of C14H23NO3 and a molecular weight of 253.34 g/mol .[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Albuterol Methyl Ether

PropertyValueReference(s)
CAS Number 870076-72-5[5]
Molecular Formula C14H23NO3[6]
Molecular Weight 253.34 g/mol [5]
IUPAC Name 4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol[5]
Synonyms Salbutamol EP Impurity A, Levalbuterol Related Compound H, α-Methoxy Albuterol[7]
Boiling Point 368.178 °C at 760 mmHg[2]
Density 1.087 g/cm³[2]
pKa 9.91 ± 0.31 (Predicted)[2]
Solubility DMSO (Slightly), Methanol[2]
Appearance White to Pale Yellow Solid[3]

Synthesis and Characterization

Synthesis Protocol

The synthesis of Albuterol Methyl Ether has been described as part of the characterization of Salbutamol impurities.[8] A general synthetic approach involves the methylation of the benzylic hydroxyl group of Salbutamol. The following is a representative, albeit generalized, protocol based on available literature.

Experimental Protocol: Synthesis of Albuterol Methyl Ether

Materials:

  • Salbutamol

  • A suitable methylating agent (e.g., methyl iodide)

  • A suitable base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)

  • Quenching agent (e.g., water)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Purification system (e.g., column chromatography with silica (B1680970) gel)

Procedure:

  • Dissolve Salbutamol in an appropriate volume of anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a molar equivalent of a suitable base (e.g., sodium hydride) to the solution. Stir the mixture for 30 minutes at 0 °C.

  • Add a molar equivalent of the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Albuterol Methyl Ether.

  • Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.[6]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of Albuterol Methyl Ether as an impurity in Salbutamol.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 276 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh and dissolve the Salbutamol sample containing the impurity in the mobile phase to a known concentration.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the prepared sample onto the column.

  • Run the gradient program to separate the components.

  • Identify the peak corresponding to Albuterol Methyl Ether based on its retention time relative to a reference standard.

  • Quantify the impurity based on the peak area and a standard calibration curve.

Inferred Pharmacological Properties and Signaling Pathway

As a close structural analog of Salbutamol, Albuterol Methyl Ether is expected to exhibit similar pharmacological properties, acting as a β2-adrenergic receptor agonist, although likely with different potency and selectivity.[3] No specific pharmacological studies on Albuterol Methyl Ether have been identified in the public domain. The following information is therefore inferred from the well-established mechanism of action of Salbutamol.

Mechanism of Action

Salbutamol exerts its bronchodilatory effects by selectively stimulating β2-adrenergic receptors on the surface of airway smooth muscle cells.[3] This stimulation initiates a cascade of intracellular events.

Signaling Pathway

The binding of a β2-agonist like Salbutamol to its G-protein coupled receptor (GPCR) activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase. This ultimately leads to the relaxation of bronchial smooth muscle and bronchodilation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor AC Adenylyl Cyclase B2AR->AC Activates AME Albuterol Methyl Ether AME->B2AR Binds to ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to G Start Salbutamol Bulk Drug Sample Detection Impurity Detection (e.g., HPLC, LC-MS) Start->Detection Identification Impurity Identification (Mass Spec, NMR) Detection->Identification Synthesis Reference Standard Synthesis Identification->Synthesis Characterization Structural Characterization Synthesis->Characterization MethodDev Analytical Method Development Characterization->MethodDev MethodVal Method Validation (Specificity, Linearity, Accuracy, Precision) MethodDev->MethodVal QC Routine Quality Control Testing MethodVal->QC End Release of Salbutamol Drug Product QC->End

References

A Technical Guide to the Use of Salbutamol Methyl Ether in Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Salbutamol (B1663637), a short-acting β2-adrenergic receptor agonist, is widely used in medicine but also illicitly as a growth promoter in livestock. This necessitates the development of rapid, sensitive, and specific detection methods. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a cost-effective and high-throughput solution. However, as a small molecule, salbutamol is not immunogenic on its own. This guide details the use of salbutamol methyl ether, a key hapten, in the development of robust immunoassays. It covers the principles of hapten design, the synthesis of immunogens, detailed experimental protocols, and the performance characteristics of the resulting assays.

The Principle of Haptens in Salbutamol Immunoassay

Small molecules like salbutamol, known as haptens, cannot elicit an immune response independently. To generate antibodies, the hapten must be covalently coupled to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This hapten-carrier conjugate, now referred to as an immunogen, is large enough to be recognized by the immune system, leading to the production of antibodies specific to the hapten portion.

Salbutamol methyl ether is a derivative of salbutamol specifically designed for use as an immunohapten.[1][2] The modification of salbutamol to its methyl ether derivative serves to introduce a stable functional group that can be used for conjugation to a carrier protein, a critical step in producing antibodies for immunoassays. The design of the hapten is crucial, as the site of conjugation and the nature of the linker arm can significantly influence the specificity and sensitivity of the resulting antibodies.[3][4]

Hapten_Conjugation Salbutamol Salbutamol (Small Molecule Hapten) SME Salbutamol Methyl Ether (Modified Hapten) Salbutamol->SME Chemical Modification Immunogen Immunogen (Hapten-Carrier Conjugate) SME->Immunogen Conjugation Reaction Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Immunogen

Caption: Principle of immunogen synthesis using a hapten.

Synthesis and Conjugation Workflow

The development of a salbutamol immunoassay begins with the chemical synthesis of the hapten and its subsequent conjugation to a carrier protein to create both the immunogen (for antibody generation) and the coating antigen (for the assay plate).

Synthesis of Salbutamol-Protein Conjugates

While the precise synthesis of salbutamol methyl ether is proprietary, the general approach involves standard organic chemistry techniques. A more commonly documented approach for creating salbutamol conjugates involves using a linker like succinic anhydride (B1165640) or methanal to introduce a reactive carboxyl or amino group for protein conjugation.[5][6]

Experimental Protocol: Synthesis of Salbutamol-BSA Conjugate (Adapted from Mix Anhydride Method) [5]

  • Hapten Activation: Dissolve 40 mg of salbutamol succinate (B1194679) (a salbutamol derivative with a linker) in a mixture of dioxane-water-triethylamine.

  • Stir the solution for 30 minutes at room temperature.

  • Add 30 µL of isobutyl chloroformate and continue stirring for 2 hours to activate the carboxyl group of the hapten.

  • Conjugation: In a separate vessel, dissolve 86 mg of BSA in 25 mL of distilled water.

  • Slowly add the activated hapten solution to the BSA solution with continuous stirring.

  • Allow the reaction to proceed overnight at 4°C.

  • Purification: Dialyze the conjugate solution against phosphate-buffered saline (PBS) for 3 days with multiple buffer changes to remove unconjugated hapten and other small molecules.

  • Confirmation: Confirm the successful conjugation using UV spectrophotometry and SDS-PAGE analysis.[6]

Synthesis_Workflow cluster_synthesis Hapten Preparation cluster_conjugation Conjugation Process cluster_purification Final Product Sal Salbutamol Hapten Modified Hapten (e.g., Salbutamol Methyl Ether or Salbutamol Succinate) Sal->Hapten Derivatization Activated Activated Hapten Hapten->Activated Activation Conjugate Crude Conjugate Activated->Conjugate Protein Carrier Protein (BSA/OVA) Protein->Conjugate Immunogen Purified Immunogen or Coating Antigen Conjugate->Immunogen Dialysis

Caption: Workflow for synthesis of immunogen and coating antigen.

Immunoassay Development and Protocol

Once the immunogen is prepared, it is used to immunize animals to produce antibodies. These antibodies are then utilized in a competitive immunoassay format to detect salbutamol in samples. The competitive ELISA is the most common format for small molecule detection.[7]

Principle of Competitive ELISA: In this format, a known amount of coating antigen (e.g., salbutamol-OVA) is immobilized on the surface of a microtiter plate. The sample containing an unknown amount of free salbutamol is added to the wells along with a limited amount of specific anti-salbutamol antibody. The free salbutamol from the sample and the immobilized salbutamol on the plate compete for binding to the antibodies. After an incubation period, unbound reagents are washed away. A secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibodies captured on the plate. Finally, a substrate is added, which produces a color signal upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of salbutamol in the sample.

ELISA_Pathway cluster_high High Salbutamol in Sample cluster_low Low Salbutamol in Sample s_high Free Salbutamol (High Conc.) ab_high Anti-Salbutamol Ab s_high->ab_high Binds in solution well_high Well coated with Salbutamol-Antigen ab_high->well_high Less binding to plate signal_low Weak Color well_high->signal_low Low Signal s_low Free Salbutamol (Low Conc.) ab_low Anti-Salbutamol Ab s_low->ab_low well_low Well coated with Salbutamol-Antigen ab_low->well_low More binding to plate signal_high Strong Color well_low->signal_high High Signal

Caption: Signaling pathway of a competitive ELISA.

Experimental Protocol: Competitive Indirect ELISA[8]
  • Reagent Preparation: Allow all reagents, samples, and standards to reach room temperature. Dilute concentrated buffers and antibody solutions as required.

  • Plate Setup: Insert the required number of antigen-coated microwells into the holder.

  • Sample/Standard Addition: Pipette 50 µL of each standard and prepared sample into separate wells.

  • Enzyme Conjugate Addition: Add 50 µL of enzyme conjugate (e.g., salbutamol-HRP for a direct competitive assay) or primary antibody (for an indirect competitive assay) into each well.

  • Incubation: Gently shake the plate and incubate for a specified time (e.g., 30-60 minutes) at room temperature.

  • Washing: Discard the contents of the wells. Wash the wells 4 times with 250 µL of washing buffer per well. After the final wash, tap the plate on absorbent paper to remove residual liquid.

  • Substrate Addition: Add 150 µL of TMB substrate solution to each well.

  • Color Development: Incubate the plate for 10-15 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of stop solution to each well to terminate the color development.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each sample and standard relative to the zero standard and determine concentrations from the standard curve.

Performance Data of Salbutamol Immunoassays

The efficacy of an immunoassay is determined by several key performance metrics, including sensitivity, specificity, precision, and accuracy.

Sensitivity and Detection Limits

Sensitivity is often expressed as the IC50 value—the concentration of analyte that causes 50% inhibition of antibody binding. The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the smallest concentration that can be reliably detected and quantified, respectively.

Assay TypeIC50 (ng/mL)LOD (µg/L or ng/mL)LOQ (µg/L or ng/mL)Sample MatrixCitation(s)
Monoclonal Antibody-based ELISA0.31--Buffer[3][4]
Monoclonal Antibody-based ELISA0.19--Swine Urine[3][4]
Polyclonal Antibody-based ciCLEIA0.0280.003-Swine/Bovine Urine[8]
Polyclonal Antibody-based ciELISA0.736---[6]
Heterologous Indirect ELISA8.97--Swine Liver[7][9]
Commercial ELISA Kit-0.3 (Plasma), 0.5 (Serum)0.6 (Plasma), 1.0 (Serum)Plasma, Serum[10][11]
Specificity and Cross-Reactivity

Specificity refers to the ability of the antibody to bind exclusively to salbutamol. Cross-reactivity (CR) is assessed by testing the antibody's binding to structurally related compounds (other β-agonists). It is calculated as: CR (%) = (IC50 of Salbutamol / IC50 of Cross-Reactant) x 100.

CompoundCross-Reactivity (%)Citation(s)
Clenbuterol107%[7][9]
Clenbuterol139.6%[8]
Brombuterol225%[8]
Other β-agonistsNo cross-reactivity[3][4]

Note: High cross-reactivity can be advantageous for developing broad-spectrum screening assays that detect multiple β-agonists simultaneously.[7][9]

Precision and Recovery

Precision is measured by the coefficient of variation (CV) for repeated measurements (intra-assay and inter-assay), while accuracy is often determined by recovery studies in spiked samples.

ParameterValue Range (%)Sample MatrixCitation(s)
Recovery
Salbutamol70 - 99%Swine Liver[7][9]
Salbutamol, Clenbuterol, Brombuterol78.8 - 119.0%Swine/Bovine Urine[8]
Salbutamol (Plasma)75.4% (mean)Guinea Pig Plasma[10][11]
Salbutamol (Serum)74.2% (mean)Guinea Pig Serum[10][11]
Precision (CV)
Intra-assay CV< 13.3%Swine Liver[7][9]
Inter-assay CV< 14.3%Swine Liver[7][9]
Intra-assay CV< 13.9%Swine/Bovine Urine[8]
Inter-assay CV< 19.7%Swine/Bovine Urine[8]

Conclusion

Salbutamol methyl ether serves as a crucial immunohapten for the development of sensitive and specific immunoassays for salbutamol detection. The strategic design of the hapten, coupled with robust conjugation chemistry and optimized assay protocols, enables the production of high-performance analytical tools. The data presented demonstrate that immunoassays developed using this approach can achieve low limits of detection and are suitable for screening salbutamol residues in various biological matrices, thereby supporting applications in clinical toxicology, food safety, and sports anti-doping programs.

References

An In-depth Technical Guide on the Biological Activity of Salbutamol Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

To the Researchers, Scientists, and Drug Development Professionals,

This document addresses the inquiry into the biological activity of Salbutamol (B1663637) methyl ether. Following a comprehensive review of publicly available scientific literature, it must be reported that there is a significant lack of data pertaining to the pharmacological effects of this specific compound.

The primary role of Salbutamol methyl ether, as consistently described in the available literature, is that of a laboratory reagent. It is characterized as a derivative of Salbutamol, utilized as an immunohapten for the purpose of generating antibodies.[1][2][3] This indicates its utility in the development of immunoassays and other research tools rather than as a therapeutic agent itself.

Our extensive searches for data on the biological activity, receptor binding affinity, in vivo efficacy, and specific signaling pathways of Salbutamol methyl ether did not yield any quantitative pharmacological data or detailed experimental protocols related to these endpoints. The scientific focus remains heavily on its parent compound, Salbutamol (also known as Albuterol).

Therefore, the creation of an in-depth technical guide or whitepaper on the core biological activity of Salbutamol methyl ether, including quantitative data tables and detailed experimental methodologies, is not feasible at this time due to the absence of requisite information in the public domain.

The Parent Compound: Salbutamol

In contrast, the biological activity of Salbutamol is extensively documented. Salbutamol is a potent and selective β2-adrenergic receptor agonist.[4][5][6][7][8][9] Its primary therapeutic application is in the management of bronchospasm associated with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4][5][6][7][10][11]

Mechanism of Action of Salbutamol

The therapeutic effect of Salbutamol is mediated through its interaction with β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[5][12] The binding of Salbutamol to these G-protein coupled receptors initiates a signaling cascade.[5][13]

This activation of β2-adrenergic receptors leads to the stimulation of the enzyme adenylyl cyclase.[4][13] Adenylyl cyclase, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][13] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4]

PKA then phosphorylates various intracellular proteins, leading to two key effects that result in bronchodilation:

  • Inhibition of myosin light-chain kinase: This prevents the phosphorylation of myosin, a critical step for muscle contraction.

  • Decreased intracellular calcium concentrations: This further contributes to the relaxation of the airway smooth muscle.[4]

The culmination of this signaling pathway is the relaxation of the bronchial smooth muscle, leading to the widening of the airways and relief from bronchospasm.[4][6][10][11]

Visualizing the Salbutamol Signaling Pathway

The following diagram illustrates the signal transduction pathway initiated by Salbutamol upon binding to the β2-adrenergic receptor.

Salbutamol_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR G_Protein G Protein (Gs) Beta2AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Myosin_LCK Myosin Light-Chain Kinase Inhibition PKA->Myosin_LCK Ca_Reduction Decreased Intracellular Ca2+ PKA->Ca_Reduction Bronchodilation Bronchodilation Myosin_LCK->Bronchodilation Ca_Reduction->Bronchodilation

Salbutamol's intracellular signaling cascade.
Experimental Workflow for Assessing Bronchodilator Activity

The following diagram outlines a general experimental workflow that could be employed to assess the bronchodilator activity of a compound like Salbutamol.

Bronchodilator_Assay_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Receptor_Binding Receptor Binding Assay (e.g., Radioligand Binding) Functional_Assay Functional Assay (e.g., cAMP accumulation in cells) Receptor_Binding->Functional_Assay Tissue_Bath Isolated Tissue Assay (e.g., Guinea Pig Trachea) Functional_Assay->Tissue_Bath Animal_Model Animal Model of Bronchoconstriction Tissue_Bath->Animal_Model Proceed to In Vivo Compound_Admin Compound Administration Animal_Model->Compound_Admin Measurement Measurement of Airway Resistance Compound_Admin->Measurement

General workflow for bronchodilator drug discovery.

Conclusion

While a detailed technical guide on the biological activity of Salbutamol methyl ether cannot be provided due to a lack of available data, the extensive research on its parent compound, Salbutamol, offers a deep understanding of the β2-adrenergic agonist mechanism of action. Should research into the pharmacological properties of Salbutamol methyl ether be published in the future, a comprehensive analysis and guide can be developed. Until then, its role appears to be confined to the realm of immunological research tools.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Salbutamol Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol (B1663637), a short-acting β2-adrenergic receptor agonist, is widely used in the treatment of asthma and other respiratory diseases. Salbutamol methyl ether is a derivative and a potential impurity or metabolite of salbutamol. Accurate and reliable analytical methods are crucial for the quantification of salbutamol methyl ether in research and pharmaceutical development to ensure product quality and safety.

This document provides a detailed application note and protocol for the analysis of salbutamol methyl ether using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The proposed method is based on established analytical techniques for salbutamol and its related compounds, adapted to account for the physicochemical properties of salbutamol methyl ether.

Principle of the Method

The analytical method is based on reversed-phase chromatography, where the separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. Salbutamol methyl ether, being more hydrophobic than salbutamol due to the methylation of a phenolic hydroxyl group, will exhibit a longer retention time under reversed-phase conditions. A gradient elution is employed to ensure adequate separation from salbutamol and other potential impurities with varying polarities. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Quaternary Gradient HPLC System
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% v/v Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 276 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) is recommended.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Salbutamol Methyl Ether reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug, a procedure similar to the standard preparation can be followed. For formulated products, extraction and filtration steps may be necessary to remove excipients.

Data Presentation

The following tables summarize the expected quantitative data for the validation of this analytical method. These values are typical for HPLC methods used for the analysis of pharmaceutical compounds.

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%
Table 2: Method Validation Parameters
ParameterExpected Result
Linearity (Concentration Range) 1 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A and B) Equilibrate Equilibrate HPLC System with Initial Mobile Phase MobilePhase->Equilibrate Standard Prepare Standard Solution (10 µg/mL) Inject Inject Standard/Sample (10 µL) Standard->Inject Sample Prepare Sample Solution Sample->Inject Equilibrate->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect UV Detection at 276 nm Separate->Detect Integrate Integrate Chromatographic Peaks Detect->Integrate Quantify Quantify Salbutamol Methyl Ether Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of Salbutamol Methyl Ether.

Logical Relationships of the HPLC System

HPLC_System cluster_solvent Solvent Delivery cluster_sample Sample Introduction cluster_separation Separation cluster_detection Detection & Data MobilePhase Mobile Phase A Mobile Phase B Pump Gradient Pump MobilePhase->Pump Autosampler Autosampler Pump->Autosampler Mobile Phase Flow Column C18 Column Autosampler->Column Sample Injection Detector UV Detector Column->Detector Eluent DataSystem Data Acquisition System Detector->DataSystem

Application Note: Quantification of Salbutamol Methyl Ether in Salbutamol Drug Substance using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Salbutamol.

Abstract: This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Salbutamol methyl ether, a potential process-related impurity or degradation product, in Salbutamol drug substance. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control testing. Salbutamol methyl ether is used as a reference standard to establish system suitability and for the accurate quantification of this impurity.

Introduction

Salbutamol (also known as Albuterol) is a widely used short-acting β2-adrenergic receptor agonist for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[1] During the synthesis of Salbutamol or through degradation, various impurities can be formed. Regulatory bodies require the identification and control of these impurities to ensure the safety and efficacy of the final drug product.

Recent studies have indicated the potential for the formation of methylated derivatives of Salbutamol, particularly when methanol (B129727) is used as a solvent during synthesis or analysis.[2] Salbutamol methyl ether is one such potential impurity. This application note provides a detailed protocol for the use of Salbutamol methyl ether as a reference standard for its quantification in Salbutamol drug substance by a reversed-phase HPLC method with UV detection.

Experimental

Materials and Reagents
  • Salbutamol Methyl Ether Reference Standard (Purity ≥ 98%)

  • Salbutamol Sulphate Reference Standard (e.g., USP or EP)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Formic Acid (Analytical grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Detector: UV-Vis Detector

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 3.5 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 40
    15.1 95
    18.0 95
    18.1 5

    | 22.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 276 nm

  • Injection Volume: 10 µL

Protocols

Preparation of Standard Solutions

3.1.1. Salbutamol Methyl Ether Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Salbutamol Methyl Ether Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water.

3.1.2. Salbutamol Stock Solution (1000 µg/mL): Accurately weigh approximately 12 mg of Salbutamol Sulphate Reference Standard (equivalent to 10 mg of Salbutamol) into a 10 mL volumetric flask. Dissolve and dilute to volume with Water.

3.1.3. Calibration Standards: Prepare a series of calibration standards by diluting the Salbutamol Methyl Ether Stock Solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 5.0 µg/mL.

Preparation of Sample Solution

Accurately weigh approximately 25 mg of the Salbutamol drug substance into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 1000 µg/mL.

System Suitability

Inject a system suitability solution containing 1 µg/mL of Salbutamol Methyl Ether and 10 µg/mL of Salbutamol. The system is deemed suitable for use if the resolution between the Salbutamol and Salbutamol Methyl Ether peaks is greater than 2.0, the tailing factor for the Salbutamol Methyl Ether peak is less than 1.5, and the relative standard deviation (RSD) for five replicate injections of the Salbutamol Methyl Ether peak area is not more than 2.0%.

Analysis Procedure

Inject the blank (mobile phase), calibration standards, and sample solutions into the HPLC system and record the chromatograms.

Data Presentation

Calibration Curve for Salbutamol Methyl Ether

A typical calibration curve for Salbutamol methyl ether is constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area
0.11250
0.56300
1.012650
2.531500
5.063250
  • Linearity (R²): > 0.999

Method Validation Summary

The method was validated for specificity, linearity, accuracy, precision, and limit of quantification (LOQ).

ParameterResult
Specificity No interference from Salbutamol or other known impurities at the retention time of Salbutamol methyl ether.
Linearity Range 0.1 - 5.0 µg/mL
Correlation Coefficient (R²) > 0.999
Accuracy (Recovery %) 98.5% - 101.2%
Precision (RSD %)
- Repeatability< 1.5%
- Intermediate Precision< 2.0%
Limit of Quantification (LOQ) 0.1 µg/mL

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_std Prepare Salbutamol Methyl Ether Reference Standard Solutions sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Salbutamol Drug Substance Sample Solution analysis Inject Standards and Samples prep_sample->analysis sys_suit->analysis cal_curve Generate Calibration Curve analysis->cal_curve quant Quantify Salbutamol Methyl Ether in Sample cal_curve->quant report Report Results quant->report Signaling_Pathway cluster_synthesis Salbutamol Synthesis cluster_impurities Impurity Formation cluster_qc Quality Control raw_materials Starting Materials synthesis_steps Synthetic Steps (Potential for Methanol Use) raw_materials->synthesis_steps crude_salbutamol Crude Salbutamol synthesis_steps->crude_salbutamol methyl_ether Salbutamol Methyl Ether (Impurity) synthesis_steps->methyl_ether Side Reaction salbutamol Salbutamol crude_salbutamol->salbutamol hplc_analysis HPLC Analysis with Reference Standard salbutamol->hplc_analysis methyl_ether->hplc_analysis Analyte specification Impurity Specification Check hplc_analysis->specification release Drug Substance Release specification->release

References

Application Notes and Protocols for Salbutamol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the use of Salbutamol (B1663637) Methyl Ether in animal models is scarce in publicly available scientific literature. Salbutamol methyl ether is primarily described as a derivative of salbutamol used as an immunohapten for antibody production.[1] The following application notes and protocols are based on extensive research conducted on Salbutamol, the parent compound, and are intended to provide a foundational framework for researchers. Any investigation involving salbutamol methyl ether would likely require significant preliminary studies to establish its pharmacological and toxicological profile.

Introduction

Salbutamol (albuterol) is a short-acting, selective beta-2 adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[2][3] Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[2][4] Animal models are crucial for elucidating the mechanisms of action, pharmacokinetics, efficacy, and safety of salbutamol and its derivatives. This document provides detailed application notes and protocols for the use of salbutamol in various animal models.

Mechanism of Action and Signaling Pathway

Salbutamol exerts its effects by binding to beta-2 adrenergic receptors, which are G-protein coupled receptors. This binding activates Gs-proteins, which in turn stimulate adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) from ATP.[5] The elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.[2][5]

An additional signaling pathway has been identified in macrophages, where salbutamol, via cAMP, can inhibit the lipopolysaccharide (LPS)-induced phosphorylation of extracellular signal-regulated kinase (ERK), thereby attenuating the production of inflammatory cytokines.[6]

Signaling Pathway Diagram

Salbutamol_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Salbutamol Salbutamol Beta2_Receptor β2-Adrenergic Receptor Salbutamol->Beta2_Receptor Binds Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK_Phosphorylation ERK Phosphorylation cAMP->ERK_Phosphorylation Inhibits (in macrophages) Myosin_Phosphorylation Myosin Phosphorylation PKA->Myosin_Phosphorylation Inhibits Ca2 ↓ Intracellular Ca²⁺ Myosin_Phosphorylation->Ca2 Smooth_Muscle_Relaxation Smooth Muscle Relaxation Ca2->Smooth_Muscle_Relaxation Inflammatory_Cytokines ↓ Inflammatory Cytokines ERK_Phosphorylation->Inflammatory_Cytokines

Caption: Salbutamol signaling pathway leading to smooth muscle relaxation.

Animal Models and Applications

Salbutamol has been studied in a variety of animal models for different research purposes.

Animal ModelApplicationKey FindingsReference
Mice Congenital Myasthenic Syndromes (CMS)Improved weight gain, survival, and increased number of neuromuscular junctions in a DOK7-CMS model.[7]
Cleft Palate TeratogenicityHigh doses of salbutamol were associated with the development of cleft palate.[8]
Rats ToxicologyHigh doses led to increases in heart weight, myocardial necrosis, and fibrosis. Also observed were growth of salivary and Harderian glands.[8]
Myocardial Infarction ModelSalbutamol can be used as a substitute for isoproterenol (B85558) to induce myocardial infarction for experimental studies.[9]
Horses Severe AsthmaInhaled salbutamol provided potent and sustained bronchodilation.[10]
PharmacokineticsCharacterized the bronchopulmonary pharmacokinetics of (R)- and (S)-salbutamol enantiomers.[11]
Dogs Toxicology (Acute Exposure)Common clinical signs of overdose include tachycardia, tachypnea, and hypokalemia.[12]
Pigs & Goats Pharmacokinetics & ExcretionStudied the excretion and residual concentrations in edible tissues and living samples.[13]
Rabbits Histological Effects on TracheaSalbutamol administration led to discontinuities in epithelial cells and an increase in goblet cells.[14]

Experimental Protocols

Protocol for Assessing Efficacy in a Mouse Model of Congenital Myasthenic Syndrome (CMS)

This protocol is adapted from studies on DOK7-CMS mice.[7]

Objective: To evaluate the effect of salbutamol on survival, weight gain, and neuromuscular junction (NMJ) integrity in a mouse model of DOK7-CMS.

Materials:

  • DOK7-CMS model mice and wild-type littermates

  • Salbutamol (Albuterol)

  • Sterile water for injection

  • Animal scale

  • Grip strength meter

  • Fluorescently-labeled α-bungarotoxin (for NMJ staining)

  • Microscope with fluorescence imaging capabilities

Procedure:

  • Animal Dosing:

    • From post-natal day 21, administer daily subcutaneous injections of salbutamol or vehicle control (water) to ColQ−/− mice for 7 weeks.[15]

    • A typical dose for subcutaneous injection is in the range of what has been used in similar studies.

  • Monitoring:

    • Record body weight daily.

    • Monitor survival rates.

    • Assess muscle strength using a forelimb grip strength meter at regular intervals (e.g., weekly).[15]

  • Neuromuscular Junction Analysis (at study termination):

    • Euthanize mice and dissect relevant muscles (e.g., lumbrical muscles).

    • Stain for acetylcholine (B1216132) receptors at the NMJ using fluorescently-labeled α-bungarotoxin.

    • Perform fluorescence microscopy to visualize and quantify the number and morphology of NMJs.

Experimental Workflow Diagram:

CMS_Workflow Start Start Animal_Grouping Group DOK7-CMS and Wild-Type Mice Start->Animal_Grouping Treatment Daily Subcutaneous Injection (Salbutamol or Vehicle) Animal_Grouping->Treatment Monitoring Monitor Weight, Survival, and Grip Strength Treatment->Monitoring Daily Monitoring->Treatment Termination Study Termination (e.g., after 7 weeks) Monitoring->Termination Dissection Dissect Muscles Termination->Dissection Staining Fluorescent Staining of NMJs Dissection->Staining Imaging Fluorescence Microscopy and Analysis Staining->Imaging End End Imaging->End

Caption: Workflow for CMS mouse model experiment.

Protocol for Inhaled Salbutamol Administration and Lung Function Assessment in Horses with Severe Asthma

This protocol is based on a study comparing salbutamol and hyoscine butylbromide in horses.[10]

Objective: To assess the bronchodilator efficacy of inhaled salbutamol in horses with severe asthma.

Materials:

  • Horses diagnosed with severe asthma in exacerbation

  • Pressurized metered-dose inhaler (pMDI) of salbutamol (e.g., 1000 µg)

  • Equine-specific spacer and face mask

  • Lung function testing equipment (e.g., impulse oscillometry)

  • Stethoscope

Procedure:

  • Baseline Measurements:

    • Perform baseline lung function tests to measure parameters such as pulmonary resistance and reactance.

    • Record baseline heart rate and intestinal borborygmi.

  • Drug Administration:

    • Administer a single dose of salbutamol (e.g., 1000 µg) via the pMDI with the spacer and face mask.

  • Post-Administration Monitoring:

    • Sequentially repeat lung function tests at various time points post-administration (e.g., 5, 15, 30, 60, 120, 180 minutes).

    • Monitor and record heart rate and intestinal sounds at the same time points.

  • Data Analysis:

    • Compare the post-administration lung function parameters to the baseline values to determine the onset, magnitude, and duration of bronchodilation.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters of salbutamol in different animal models.

Animal ModelAdministration RouteDoseTmaxCmaxHalf-life (t½)BioavailabilityReference
Horses Inhaled-0.29 ± 0.17 h0.12 ± 0.06 ng/mL6.06 h19.0%[16]
Pigs Oral1.2 mg/kg----[13]
Goats Oral1.2 mg/kg----[13]

Toxicology and Adverse Effects

High doses or acute overdose of salbutamol can lead to adverse effects, which are generally an extension of its pharmacological action.

Animal ModelObserved Toxic EffectsReference
Rats Tachycardia, increased heart weight, myocardial necrosis, fibrosis, salivary and Harderian gland growth.[8]
Mice Cleft palate at high doses.[8]
Dogs Tachycardia, tachypnea, depression, vomiting, hypokalemia, cardiac arrhythmias.[12]

It is critical to establish appropriate dose ranges and monitor for adverse effects in any new animal study involving salbutamol or its derivatives.

Conclusion

Salbutamol has been extensively studied in a range of animal models, providing valuable insights into its therapeutic effects and toxicological profile. The protocols and data presented here offer a comprehensive guide for researchers working with salbutamol. While data on salbutamol methyl ether is limited, the information on the parent compound serves as an essential starting point for any future investigations into this derivative. Researchers should proceed with caution and conduct thorough dose-finding and safety studies when exploring novel salbutamol analogs.

References

Application Notes and Protocols for the Quantification of Salbutamol and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol (B1663637), also known as albuterol, is a widely used short-acting β2-adrenergic receptor agonist for the treatment of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[1][2] Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, clinical trials, and in the context of doping control.[1][3] Salbutamol is primarily metabolized in the liver to its main, inactive metabolite, salbutamol 4'-O-sulfate.[4][5][6] While the primary focus of quantification is on the parent drug and its sulfate (B86663) conjugate, the potential for other derivatives, such as methyl ethers, particularly during sample preparation with certain solvents, has been noted and warrants consideration.[1]

This document provides detailed protocols for the quantification of salbutamol and its major sulfate metabolite in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Signaling Pathway of Salbutamol

Salbutamol exerts its therapeutic effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction activates adenylyl cyclase via a Gs-protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][7] The elevated cAMP levels activate protein kinase A, which in turn phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and relaxation of the bronchial smooth muscle, leading to bronchodilation.[5]

Salbutamol_Signaling_Pathway Salbutamol Signaling Pathway Salbutamol Salbutamol Beta2_Receptor β2-Adrenergic Receptor Salbutamol->Beta2_Receptor binds to Gs_Protein Gs-Protein Beta2_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase:s->cAMP:n ATP ATP ATP:e->cAMP:w converted by PKA Protein Kinase A (activated) cAMP->PKA activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation leads to

Caption: Salbutamol's mechanism of action leading to bronchodilation.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of salbutamol and its sulfate metabolite in plasma and urine.

Table 1: Quantification of Salbutamol in Human Plasma

Analytical MethodSample PreparationLLOQLinearity RangeRecovery (%)Reference
LC-MS/MSLiquid-Liquid Extraction (Ethyl Acetate)0.02 ng/mLNot SpecifiedNot Specified[8]
LC-MS/MSSolid-Phase Extraction5 pg/mLNot SpecifiedNot Specified[9]
GC-MSIon-Pair Extraction and Derivatization (t-butyldimethylsilyl ether)~1 ng/mLNot SpecifiedNot Specified[10]
LC-MS/MSSolid-Phase Extraction8.3 pg/mL2.1 pg/mL - 207.5 ng/mLNot Specified[11]
GC-MSSolid-Phase Extraction and Derivatization (TMS)2 ng/mL2-200 ng/mL60-65%[2]

Table 2: Quantification of Salbutamol in Human Urine

Analytical MethodSample PreparationLLOQLinearity RangeRecovery (%)Reference
LC-MS/MSDirect Injection20 ng/mL200-2000 ng/mLNot Applicable[12]
LC-MS/MSLiquid-Liquid Extraction (Ethyl Acetate)1 ng/mLNot SpecifiedNot Specified[8]
LC-MS/MSSolid-Phase Extraction0.3 ng/mL0.1-10 ng/mL83.8-102.3%[13][14]
UHPLC-MS/MSProtein Precipitation0.17 ng/mLNot Specified97.4%[11][15]

Table 3: Quantification of Salbutamol-4'-O-Sulfate in Biological Samples

Analytical MethodBiological MatrixLLOQLinearity RangeRecovery (%)Reference
LC-MS/MSHuman Plasma5 ng/mLNot SpecifiedNot Specified[9]
UHPLC-MS/MSHuman Serum51.8 pg/mL1.0 pg/mL - 51.8 ng/mLNot Specified[11]
UHPLC-MS/MSHuman Urine2.1 ng/mLNot Specified99.9%[11][15]

Experimental Protocols

Protocol 1: Quantification of Salbutamol in Human Plasma by LC-MS/MS

This protocol is based on the method described by Zhang et al.[8]

1. Sample Preparation (Liquid-Liquid Extraction) a. To 500 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard (e.g., acetaminophen). b. Add 2.5 mL of ethyl acetate (B1210297). c. Vortex for 3 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reversed-phase column

  • Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate (30:70, v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Positive ion electrospray (ESI+)

  • MRM Transitions:

    • Salbutamol: m/z 240.2 → 148.1

    • Internal Standard (Acetaminophen): m/z 152 → 110

Protocol 2: Quantification of Salbutamol in Human Urine by GC-MS

This protocol is a general procedure based on methods described in the literature.[2][10]

1. Sample Preparation (Solid-Phase Extraction and Derivatization) a. To 1 mL of urine, add an internal standard (e.g., trideuterio-salbutamol). b. Perform enzymatic hydrolysis if conjugated salbutamol is to be measured. c. Condition a solid-phase extraction (SPE) cartridge (e.g., ENV+) with methanol (B129727) followed by water. d. Load the urine sample onto the SPE cartridge. e. Wash the cartridge with distilled water. f. Elute the analyte with 1% trifluoroacetic acid in methanol. g. Evaporate the eluate to dryness. h. Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) to form the trimethylsilyl (B98337) (TMS) ether. i. Heat the mixture to facilitate derivatization.

2. GC-MS Conditions

  • GC System: Agilent 6890N or equivalent

  • Column: HP-5MS or equivalent

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Optimized for the separation of the derivatized analyte.

  • MS System: Mass selective detector

  • Ionization: Electron Impact (EI)

  • Monitored Ions (for TMS-salbutamol): m/z 369

Experimental Workflow

The general workflow for the quantification of salbutamol in biological samples involves sample collection, preparation, instrumental analysis, and data processing.

Experimental_Workflow General Workflow for Salbutamol Quantification Start Biological Sample (Plasma, Urine) Add_IS Add Internal Standard Start->Add_IS Sample_Prep Sample Preparation Add_IS->Sample_Prep LLE Liquid-Liquid Extraction Sample_Prep->LLE SPE Solid-Phase Extraction Sample_Prep->SPE Analysis Instrumental Analysis LLE->Analysis Derivatization Derivatization (for GC-MS) SPE->Derivatization LC_MSMS LC-MS/MS SPE->LC_MSMS GC_MS GC-MS Derivatization->GC_MS Analysis->LC_MSMS Analysis->GC_MS Data_Processing Data Processing (Quantification) LC_MSMS->Data_Processing GC_MS->Data_Processing End Results Data_Processing->End

Caption: A generalized workflow for analyzing salbutamol in biological samples.

Discussion on Salbutamol Methyl Ether

The direct quantification of "salbutamol methyl ether" in biological samples is not a commonly reported analysis in the reviewed scientific literature. However, one study has highlighted the potential for the formation of methylation products of salbutamol when stored in methanolic solutions.[1] This is a critical consideration for researchers, as the use of methanol as a solvent during sample preparation or for the preparation of stock solutions could potentially lead to the artificial formation of salbutamol methyl ether, leading to inaccuracies in the quantification of the parent drug.

Should the quantification of a specific methyl ether of salbutamol be required, a dedicated method validation would be necessary. This would involve the synthesis and purification of the salbutamol methyl ether standard, the development of a specific and sensitive LC-MS/MS or GC-MS method, and a thorough validation of the method's performance characteristics, including stability studies to ensure that the ether is not formed or degraded during the analytical process. It is recommended to use non-methanolic solvents for sample preparation and reconstitution whenever possible to avoid this potential artifact.[1]

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Salbutamol Methyl Ether in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salbutamol (B1663637), a short-acting β2-adrenergic receptor agonist, is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Salbutamol methyl ether is a potential impurity and a related substance of salbutamol. Its detection and quantification are crucial for ensuring the quality and safety of pharmaceutical formulations. This application note describes a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of salbutamol methyl ether in human plasma. The method utilizes a simple protein precipitation for sample preparation and has been validated for linearity, precision, accuracy, and recovery.

Experimental Protocols

1. Materials and Reagents

2. Standard Solutions Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve salbutamol methyl ether in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with a mixture of methanol and water (50:50, v/v) to create calibration standards.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve Salbutamol-D3 in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

3. Sample Preparation A protein precipitation method is employed for plasma sample preparation.[1]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][3]

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[2]
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B 0.1% Formic acid in Acetonitrile[1]
Flow Rate 0.4 mL/min
Gradient Elution Start at 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 2 min.
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
MRM Transitions See Table 2
Collision Gas Argon
Dwell Time 100 ms

5. MRM Transitions

The Multiple Reaction Monitoring (MRM) mode is used for quantification. The precursor ion for salbutamol methyl ether is its protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation. Based on the fragmentation of salbutamol[4], the proposed transitions for salbutamol methyl ether are listed below.

Table 2: MRM Transitions for Salbutamol Methyl Ether and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Salbutamol Methyl Ether 254.2162.1 (Quantifier)15
254.2144.1 (Qualifier)25
Salbutamol-D3 (IS) 243.1151.018

Method Validation

The developed method was validated according to established guidelines for bioanalytical method validation.

1. Linearity The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity was assessed over a concentration range of 0.1 - 100 ng/mL.

2. Precision and Accuracy Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day and on three different days.

3. Recovery The extraction recovery of salbutamol methyl ether from human plasma was determined by comparing the peak areas of the analyte from extracted samples with those from post-extraction spiked samples at three QC levels.

4. Matrix Effect The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those of neat standard solutions at the same concentrations.

Quantitative Data Summary

Table 3: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Salbutamol Methyl Ether0.1 - 100y = 0.025x + 0.001> 0.995

Table 4: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LQC0.3< 1095 - 105< 1293 - 107
MQC30< 897 - 103< 1096 - 104
HQC80< 798 - 102< 997 - 103

Table 5: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
LQC0.385 - 9590 - 110
MQC3088 - 9892 - 108
HQC8090 - 10095 - 105

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge evap Evaporate Supernatant centrifuge->evap reconstitute Reconstitute evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of salbutamol methyl ether.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor Salbutamol Methyl Ether [M+H]⁺ m/z = 254.2 quantifier Quantifier Ion m/z = 162.1 precursor->quantifier Loss of C4H9N qualifier Qualifier Ion m/z = 144.1 precursor->qualifier Loss of C5H11NO

Caption: Proposed fragmentation pathway for salbutamol methyl ether.

References

Developing Antibodies for Salbutamol Detection Using a Salbutamol-Derivative Immunohapten: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of antibodies targeting the β2-adrenergic agonist, salbutamol (B1663637). The methodologies described herein focus on the synthesis of a salbutamol-based immunohapten, its conjugation to carrier proteins, and the subsequent production and characterization of polyclonal antibodies. Furthermore, a detailed protocol for a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for the sensitive detection of salbutamol is provided.

Introduction

Salbutamol is a widely used bronchodilator for the treatment of asthma and other respiratory diseases. However, its illicit use as a growth promoter in livestock necessitates sensitive and specific detection methods for food safety and regulatory purposes. Immunoassays, particularly ELISA, offer a high-throughput and cost-effective solution for screening salbutamol residues. The development of high-affinity and specific antibodies is paramount for the performance of these assays. This document outlines the key steps, from hapten design and synthesis to antibody production and immunoassay development, providing researchers with the necessary protocols to generate their own antibodies against salbutamol. While the specific use of a "salbutamol methyl ether" immunohapten has been noted in the literature, detailed public access to this specific synthesis protocol is limited. Therefore, this guide presents a well-established method for creating a salbutamol immunohapten using a common linker, which serves as a representative and effective approach.

Experimental Protocols

Synthesis of Salbutamol-Carboxymethoxyl-Amine Hapten

This protocol describes the synthesis of a salbutamol hapten with a linker arm, which is a crucial step for its subsequent conjugation to a carrier protein. The introduced carboxyl group will be the site of attachment.

Materials:

  • Salbutamol

  • Ethyl bromoacetate

  • Potassium carbonate (K2CO3)

  • Acetone

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware and equipment

Procedure:

  • Alkylation: In a round-bottom flask, dissolve salbutamol in acetone. Add an excess of potassium carbonate and ethyl bromoacetate.

  • Reflux the mixture for 24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, filter the mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester intermediate.

  • Hydrolysis: Dissolve the crude ester in a solution of sodium hydroxide and stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the salbutamol-carboxymethoxyl-amine hapten.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the synthesized hapten using techniques such as NMR and mass spectrometry to confirm its structure.

Conjugation of Hapten to Carrier Proteins (BSA and OVA)

The synthesized hapten is conjugated to bovine serum albumin (BSA) to create the immunogen (for immunizing animals) and to ovalbumin (OVA) to create the coating antigen (for ELISA). The active ester method is a common and effective technique for this purpose.

Materials:

  • Salbutamol-carboxymethoxyl-amine hapten

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylformamide (DMF)

  • Bovine Serum Albumin (BSA)

  • Ovalbumin (OVA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Standard laboratory glassware and equipment

Procedure:

  • Activation of Hapten: Dissolve the salbutamol hapten, NHS, and DCC (or EDC) in anhydrous DMF.

  • Stir the mixture at room temperature for 4-6 hours to form the NHS-activated hapten.

  • Conjugation to Protein: In a separate vessel, dissolve BSA or OVA in PBS (pH 7.4).

  • Slowly add the NHS-activated hapten solution to the protein solution with gentle stirring.

  • Allow the reaction to proceed overnight at 4°C with continuous gentle stirring.

  • Purification: Transfer the reaction mixture to dialysis tubing and dialyze against PBS (pH 7.4) for 3-4 days with several changes of the buffer to remove unconjugated hapten and other small molecules.

  • After dialysis, store the immunogen (Hapten-BSA) and coating antigen (Hapten-OVA) at -20°C until use.

  • The conjugation ratio (moles of hapten per mole of protein) can be determined using methods such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.

Production of Polyclonal Antibodies

This protocol outlines the immunization of rabbits to generate polyclonal antibodies against the salbutamol hapten.

Materials:

  • Hapten-BSA immunogen

  • Freund's complete adjuvant (FCA)

  • Freund's incomplete adjuvant (FIA)

  • New Zealand white rabbits

  • Syringes and needles

  • Centrifuge and tubes for serum collection

Procedure:

  • Pre-immune Serum Collection: Collect blood from the rabbits before the first immunization to obtain pre-immune serum, which will serve as a negative control.

  • First Immunization: Emulsify the Hapten-BSA immunogen (e.g., 1 mg/mL) with an equal volume of Freund's complete adjuvant.

  • Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.

  • Booster Immunizations: At 2-3 week intervals, prepare an emulsion of the Hapten-BSA immunogen with Freund's incomplete adjuvant.

  • Administer the booster injections subcutaneously.

  • Titer Monitoring: After the second or third booster immunization, collect small blood samples and determine the antibody titer using an indirect ELISA (as described in section 2.4, without the competitive step).

  • Continue booster immunizations until a high antibody titer is achieved.

  • Antibody Harvesting: Once a satisfactory titer is reached, collect a larger volume of blood and allow it to clot.

  • Centrifuge the clotted blood to separate the serum containing the polyclonal antibodies.

  • The antiserum can be further purified using protein A/G affinity chromatography to isolate the IgG fraction.

  • Store the purified antibodies at -20°C or -80°C.

Competitive Indirect ELISA (ciELISA) for Salbutamol Detection

This protocol describes a competitive indirect ELISA for the quantitative detection of salbutamol in samples.

Materials:

  • Hapten-OVA coating antigen

  • Anti-salbutamol polyclonal antibody (produced in section 2.3)

  • Goat anti-rabbit IgG-HRP (Horseradish Peroxidase conjugate)

  • Salbutamol standard solutions

  • Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Coating: Dilute the Hapten-OVA coating antigen in coating buffer to an optimal concentration (e.g., 1 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Wash the plate three times with washing buffer.

  • Competitive Reaction: Add 50 µL of salbutamol standard solution or sample to each well, followed by 50 µL of the diluted anti-salbutamol antibody. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with washing buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted goat anti-rabbit IgG-HRP to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of salbutamol in the sample.

Data Presentation

The performance of the developed antibodies and the resulting immunoassay should be thoroughly characterized. Key parameters include antibody titer, sensitivity (IC50), and specificity (cross-reactivity).

Table 1: Representative Antibody Titer and Sensitivity Data

Antibody SourceHapten Used for ImmunizationCoating AntigenAntibody TiterIC50 (ng/mL)Reference
Rabbit PolyclonalSalbutamol-4-aminobenzoic acid-BSAClenbuterol-OVANot Specified8.97[1]
Rabbit PolyclonalSalbutamol sulphate-methanal-BSASalbutamol sulphate-methanal-OVA1:1,280,0000.736[2]
Mouse MonoclonalSalbutamol derivative-KLHNot SpecifiedNot Specified0.19[3]

Table 2: Representative Cross-Reactivity Data for Anti-Salbutamol Antibodies

CompoundCross-Reactivity (%) with Antibody from Ref.[1]Cross-Reactivity (%) with Antibody from Ref.[3]
Salbutamol100100
Clenbuterol107< 0.1
RactopamineNot Reported< 0.1
TerbutalineNot Reported< 0.1
MabuterolNot Reported< 0.1

Note: Cross-reactivity is calculated as (IC50 of Salbutamol / IC50 of competing compound) x 100%.

Visualizations

The following diagrams illustrate the key workflows and principles described in these application notes.

Hapten_Synthesis_and_Conjugation cluster_synthesis Hapten Synthesis cluster_conjugation Immunogen & Coating Antigen Preparation Salbutamol Salbutamol Hapten Salbutamol-Hapten (with carboxyl group) Salbutamol->Hapten Alkylation & Hydrolysis Linker Linker Molecule (e.g., Ethyl bromoacetate) Linker->Hapten Hapten_act Activated Hapten (NHS-ester) Hapten->Hapten_act Activation (NHS, DCC/EDC) Immunogen Immunogen (Hapten-BSA) Hapten_act->Immunogen Coating_Ag Coating Antigen (Hapten-OVA) Hapten_act->Coating_Ag BSA Carrier Protein (BSA) BSA->Immunogen OVA Coating Protein (OVA) OVA->Coating_Ag

Fig. 1: Workflow for Hapten Synthesis and Conjugation.

Antibody_Production_Workflow Immunogen Immunogen (Hapten-BSA) Immunization Immunization of Host (e.g., Rabbit) Immunogen->Immunization Titer_Monitoring Antibody Titer Monitoring (Indirect ELISA) Immunization->Titer_Monitoring Booster Injections Harvesting Antiserum Collection & Purification Titer_Monitoring->Harvesting High Titer Achieved Antibody Purified Polyclonal Anti-Salbutamol Antibody Harvesting->Antibody

Fig. 2: Polyclonal Antibody Production Workflow.

Competitive_Indirect_ELISA cluster_plate Microtiter Plate Well Coating 1. Coating with Hapten-OVA Blocking 2. Blocking Coating->Blocking Competition 3. Competitive Binding Blocking->Competition Secondary_Ab 4. Add Secondary Ab-HRP Competition->Secondary_Ab Substrate 5. Add Substrate (TMB) Secondary_Ab->Substrate Detection 6. Measure Absorbance (450 nm) Substrate->Detection Sample Sample/Standard (Free Salbutamol) Sample->Competition Primary_Ab Anti-Salbutamol Ab Primary_Ab->Competition

Fig. 3: Principle of Competitive Indirect ELISA.

References

Application Notes: Analysis of Salbutamol and its Methyl Ether Derivative for Doping Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol (B1663637) (also known as albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the treatment of asthma and exercise-induced bronchoconstriction. Due to its potential for misuse as an ergogenic and anabolic agent at high systemic doses, its use in sport is regulated by the World Anti-Doping Agency (WADA).[1][2] WADA permits the therapeutic use of inhaled salbutamol but sets a urinary threshold of 1,000 ng/mL, above which an adverse analytical finding (AAF) is considered, accounting for a measurement uncertainty to a decision limit of 1,200 ng/mL.[3][4]

Doping control laboratories routinely analyze salbutamol in urine using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For GC-MS analysis, derivatization is essential to improve the volatility and thermal stability of the polar salbutamol molecule. The most common method is trimethylsilylation (TMS).[3]

This document provides detailed protocols for the established methods of salbutamol analysis and explores a potential alternative derivatization strategy: the formation of salbutamol methyl ether. While methylation of salbutamol has been identified in the context of degradation in methanolic solutions, its controlled use as a derivatization technique for analytical purposes presents an area for investigation.[5] This application note outlines a proposed protocol for the synthesis and analysis of salbutamol methyl ether for doping control, alongside validated, standard procedures.

Part 1: Standard Protocols for Salbutamol Analysis

The established methods for the quantitative analysis of salbutamol in urine typically involve enzymatic hydrolysis to cleave glucuronide conjugates, followed by extraction and chromatographic analysis.[6][7]

Experimental Protocol 1: Sample Preparation from Urine
  • Enzymatic Hydrolysis : To a 2 mL aliquot of urine, add 1 mL of phosphate (B84403) buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. An internal standard, such as salbutamol-d3, should be added prior to hydrolysis.[7]

  • Incubation : Vortex the mixture and incubate at 55°C for 1 hour to ensure complete cleavage of the glucuronide conjugate.

  • Extraction (LLE) : After cooling, adjust the pH of the sample to >9 with a suitable buffer or base. Add 5 mL of an extraction solvent (e.g., tert-butyl methyl ether) and vortex for 10-15 minutes.[8]

  • Centrifugation : Centrifuge the sample at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation : Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution/Derivatization : The dried extract is now ready for reconstitution for LC-MS/MS analysis or for the derivatization step required for GC-MS analysis.

Experimental Protocol 2: GC-MS Analysis with Silylation

This is a common and well-validated approach for salbutamol confirmation.

  • Derivatization : To the dried extract from Protocol 1, add 50 µL of a silylating agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithioerythritol.[7][9]

  • Reaction : Vortex the sample and heat at 60°C for 20-30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of salbutamol.

  • GC-MS/MS Analysis : Inject a 1-2 µL aliquot of the derivatized sample into the GC-MS/MS system.

Table 1: Example GC-MS/MS Method Parameters

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Column HP Ultra-1 (17 m x 0.22 mm x 0.11 µm) or similar non-polar capillary column[7]
Injection Mode Splitless
Injector Temp. 280°C
Oven Program Initial 100°C, ramp to 240°C at 20°C/min, then to 310°C at 40°C/min, hold for 2 min
Carrier Gas Helium at 1.0 mL/min
Mass Spectrometer Triple Quadrupole (e.g., Agilent 7000 series)
Ionization Mode Electron Ionization (EI) at 70 eV
MS Transfer Line 280°C
Ion Source Temp. 230°C

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Experimental Protocol 3: LC-MS/MS Analysis

LC-MS/MS allows for the direct analysis of salbutamol without derivatization, offering a simpler and faster workflow.

  • Reconstitution : Reconstitute the dried extract from Protocol 1 in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis : Inject a 5-10 µL aliquot into the LC-MS/MS system.

Table 2: Example LC-MS/MS Method Parameters

Parameter Setting
Liquid Chromatograph UHPLC system (e.g., Waters Acquity, Agilent 1290)
Column UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or similar reversed-phase column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 - 0.6 mL/min
Gradient Start at 5% B, increase to 95% B over 3-5 minutes, hold, and re-equilibrate
Column Temp. 40°C
Mass Spectrometer Triple Quadrupole (e.g., Sciex 5500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization, Positive (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)

| MRM Transitions | Salbutamol: e.g., m/z 240 -> 148, 240 -> 166; Salbutamol-d3: e.g., m/z 243 -> 151 |

Quantitative Data from Published Methods

The following table summarizes performance characteristics from various validated methods for salbutamol quantification.

Table 3: Summary of Quantitative Performance Data for Salbutamol Analysis

Method Matrix Linearity Range (ng/mL) LOD (ng/mL) LOQ (ng/mL) Reference
GC-MS/MS Urine 250 - 2000 10 100 [7]
GC-MS Blood 3 - 100 - 5 [2]
UPLC-MS/MS Urine 200 - 5000 - 200 Ventura et al. (via[10])
LC-MS/MS Urine 200 - 2000 20 - Thevis et al. (via[6])

| HPLC-MS/MS | Urine | 0.1 - 10 | - | 0.3 |[4] |

Part 2: Proposed Protocol for Salbutamol Methyl Ether Analysis

The derivatization of salbutamol to its methyl ether is presented here as a potential alternative to silylation for GC-MS analysis. This approach could yield a stable derivative with different fragmentation patterns, potentially offering enhanced selectivity. The proposed method utilizes Tetramethylammonium hydroxide (B78521) (TMAH) for an on-line "flash alkylation" in the hot GC injection port.[6][11]

Rationale for Methyl Ether Derivatization
  • Stability : Methyl ether derivatives can be more stable than TMS derivatives under certain conditions.

  • Alternative Fragmentation : Provides different mass fragments for confirmation, reducing potential matrix interferences.

  • Simplified Workflow : Flash alkylation with TMAH occurs in the GC inlet, potentially reducing offline sample handling time.[11]

It is critical to note that salbutamol can degrade in methanolic solutions to form methylation products, which could complicate quantitative analysis if methanol (B129727) is used as a storage or reconstitution solvent.[5] The proposed derivatization protocol must be carefully validated to ensure complete and reproducible conversion.

Caption: Experimental workflow for salbutamol analysis in urine.

Proposed Experimental Protocol 4: Flash Alkylation for Salbutamol Methyl Ether

This protocol is based on general procedures for flash alkylation with TMAH.[11]

  • Sample Preparation : Obtain a dried urine extract as described in Protocol 1.

  • Reconstitution : Reconstitute the dried extract in a suitable aprotic solvent (e.g., ethyl acetate) to a final volume of 50-100 µL.

  • Derivatization and Injection :

    • Draw 1 µL of TMAH solution (0.2 M in methanol) into a 10 µL GC syringe.

    • Draw a 1 µL air bubble.

    • Draw 1 µL of the reconstituted sample extract.

    • Inject the entire contents into the hot GC inlet (set to 300°C). The high temperature facilitates the rapid methylation of the phenolic and alcoholic hydroxyl groups of salbutamol.

Proposed GC-MS Method for Salbutamol Methyl Ether

The GC-MS parameters would be similar to those used for the TMS-derivative, as the volatility will be comparable.

Table 4: Proposed GC-MS Parameters for Salbutamol Methyl Ether

Parameter Setting
Gas Chromatograph As in Table 1
Column As in Table 1
Injector Temp. 300°C (for flash alkylation)
Oven Program To be optimized, but similar to Table 1
Mass Spectrometer As in Table 1

| Acquisition Mode | Full Scan (for identification) and MRM (for quantification) |

Caption: Proposed derivatization of salbutamol to its di-methyl ether.

Expected Mass Spectrum

Upon derivatization, both the phenolic and secondary alcohol hydroxyl groups are expected to be methylated. The resulting molecule, Salbutamol di-methyl ether, would have a molecular weight of 267.36 g/mol . The primary fragmentation in EI-MS is expected to occur via cleavage of the C-C bond between the aromatic ring and the ethylamino side chain, a characteristic fragmentation for β-agonists.

Table 5: Predicted Key Mass Fragments for Salbutamol di-methyl ether

m/z Proposed Fragment Structure / Loss
267 [M]+ (Molecular Ion)
252 [M - CH₃]+
179 [CH₃O-C₆H₃(CH₂OCH₃)-CH=NH₂]+ (Benzyl fragment)

| 86 | [CH₂=N⁺H-C(CH₃)₃] (Side-chain fragment) |

Conclusion

The analysis of salbutamol for doping control is robustly established using both LC-MS/MS and GC-MS with silylation derivatization. These methods are sensitive, specific, and have been validated extensively in accredited laboratories. The proposed use of salbutamol methyl ether derivatization via flash alkylation with TMAH offers a potential alternative for GC-MS analysis. This approach may provide benefits in derivative stability and offers an orthogonal confirmation method. However, it requires thorough investigation and validation to address potential challenges, such as incomplete derivatization and the potential for analyte degradation in methanolic solutions. Researchers investigating this method should focus on optimizing reaction conditions, characterizing the mass spectral fragmentation, and performing a full method validation according to WADA guidelines.

References

Application Notes: Analytical Method Validation for Salbutamol Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salbutamol (B1663637), a selective beta-2 adrenergic receptor agonist, is widely used as a bronchodilator for the treatment of asthma and other respiratory conditions.[1][2][3] Salbutamol methyl ether is a potential impurity or a related substance that may arise during the synthesis or degradation of Salbutamol. To ensure the quality and safety of pharmaceutical products containing Salbutamol, it is crucial to have a validated analytical method for the quantification of Salbutamol and the detection of its related substances, including Salbutamol methyl ether.[4][5][6][7]

This document outlines a comprehensive approach to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Salbutamol methyl ether, in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[8][9][10][11][12] The validation process is designed to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12]

Principle of the Method

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The method is designed to be stability-indicating, meaning it can resolve Salbutamol methyl ether from Salbutamol and its other potential degradation products.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of 0.05M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile (B52724) (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 276 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Salbutamol methyl ether reference standard in 25 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Prepare the sample solution containing Salbutamol methyl ether at a target concentration within the validated range using the mobile phase as the diluent.

3. Validation Parameters and Procedures

The method validation will be performed according to ICH Q2(R2) guidelines, evaluating the following parameters:[8][9][10][11][12]

  • System Suitability: Before starting the validation, the suitability of the chromatographic system is evaluated by injecting five replicate injections of a working standard solution (e.g., 20 µg/mL). The acceptance criteria are typically:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components is demonstrated by analyzing blank samples (diluent), placebo samples, and samples spiked with Salbutamol and other known related impurities. The peaks should be well-resolved from each other. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be conducted to demonstrate the stability-indicating nature of the method.[6]

  • Linearity: The linearity of the method is established by analyzing a series of at least five concentrations of the working standard solution over the desired range (e.g., 1-50 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined.

  • Accuracy: The accuracy is determined by the recovery of known amounts of Salbutamol methyl ether spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis is performed in triplicate at each level, and the percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The RSD of the results is calculated.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days, by two different analysts, or on two different instruments. The RSD of the combined results is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope) The LOQ should be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

  • Robustness: The robustness of the method is evaluated by deliberately introducing small variations in the method parameters and observing the effect on the results.[8] Parameters to be varied include:

    • Flow rate (± 0.1 mL/min).

    • Mobile phase composition (± 2% organic component).

    • Column temperature (± 2°C).

    • pH of the buffer (± 0.2 units).

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates> 20004500
% RSD of Peak Area≤ 2.0%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area
115200
575500
10151000
20302500
50758000
Correlation Coefficient (r²) ≥ 0.999
Slope -
Y-intercept -

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%1615.898.8%
100%2020.1100.5%
120%2423.899.2%
Mean % Recovery 99.5%

Table 4: Precision Data

Precision Type% RSD
Repeatability (Intra-day)0.9%
Intermediate Precision (Inter-day)1.2%

Table 5: LOD and LOQ

ParameterResult
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL

Visualizations

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol SystemSuitability System Suitability Testing Protocol->SystemSuitability Specificity Specificity / Forced Degradation SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report

Caption: Workflow for Analytical Method Validation.

G Simplified Salbutamol Signaling Pathway Salbutamol Salbutamol Beta2AR Beta-2 Adrenergic Receptor Salbutamol->Beta2AR activates AC Adenylyl Cyclase Beta2AR->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: Salbutamol's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Salbutamol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with salbutamol (B1663637). The focus is on its stability, potential degradation pathways, and the formation of impurities, including ether derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of salbutamol?

Salbutamol stability is significantly influenced by pH, temperature, and the presence of certain excipients or solvents. In aqueous solutions, salbutamol's stability is pH-dependent, with maximum stability observed around pH 3.5.[1] The rate of decomposition increases at higher temperatures.[1] Additionally, the presence of alcohols like ethanol (B145695) can lead to the formation of ether degradation products, especially under acidic conditions.[1][2]

Q2: What are the known degradation pathways for salbutamol?

Salbutamol can degrade through several pathways, including:

  • Etherification: In the presence of alcohols (e.g., ethanol) and acidic conditions, salbutamol can undergo acid-catalyzed dehydration to form ether impurities.[1][2] Studies have identified the formation of salbutamol ethyl ethers and a diethyl ether in ethanolic solutions.[1][2] A similar mechanism can be inferred for the formation of salbutamol methyl ether in the presence of methanol (B129727).

  • Oxidation: Peroxidases, such as myeloperoxidase and lactoperoxidase, in the presence of hydrogen peroxide, can catalyze the oxidation of salbutamol, leading to the formation of free radical metabolites and potentially dimers like o,o'-disalbutamol.[3]

  • Photodegradation: Under visible light irradiation, especially in the presence of a photocatalyst like Mn-doped TiO2, salbutamol can degrade into various intermediate compounds.[4][5]

Q3: What is salbutamol methyl ether and why is it a concern?

Salbutamol methyl ether is recognized as a process impurity and potential degradation product of salbutamol.[6][7][8] Its presence can indicate instability of the active pharmaceutical ingredient (API) or issues during the manufacturing process. Regulatory guidelines require the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product.

Troubleshooting Guide

Issue 1: An unknown peak is observed during HPLC analysis of a salbutamol sample, potentially corresponding to an ether impurity.

  • Possible Cause: The sample may have been exposed to alcoholic solvents (e.g., methanol or ethanol) under acidic conditions, leading to the formation of the corresponding ether derivative.

  • Troubleshooting Steps:

    • Review Sample History: Check the solvent systems and pH conditions used in the preparation and storage of the sample.

    • Mass Spectrometry (MS) Analysis: Use a hyphenated technique like LC-MS to determine the molecular weight of the unknown peak. Salbutamol ethyl ethers have a molecular weight of 267 Da, and the diethyl ether is 295 Da.[1][2] Salbutamol methyl ether would have a molecular weight of 253.34 g/mol .[6][9]

    • Forced Degradation Study: Intentionally expose a pure salbutamol standard to acidic methanolic or ethanolic conditions to see if the unknown peak is generated.

Issue 2: Accelerated degradation of salbutamol is observed in a formulation.

  • Possible Cause: The pH of the formulation may not be optimal for salbutamol stability. The presence of certain buffer salts, like phosphate, can also accelerate degradation.[10] Sugars such as glucose can also increase the degradation rate.[10]

  • Troubleshooting Steps:

    • pH Measurement: Verify that the pH of the formulation is within the optimal range for salbutamol stability (around pH 3.5).[1]

    • Excipient Compatibility Study: Conduct a systematic study of salbutamol's stability in the presence of each excipient in the formulation to identify any incompatibilities.

    • Buffer Selection: Consider using buffer salts that are known to be more compatible with salbutamol, such as acetate.[10]

Quantitative Data Summary

Table 1: Degradation Products of Salbutamol in Ethanolic Solution

Degradation ProductMolecular Weight (Da)Notes
Salbutamol Ethyl Ether Isomers267Formation is favored in acidic pH and reaches a maximum at around 20% ethanol concentration.[1][2]
Salbutamol Diethyl Ether295Becomes the major degradation product in solutions with high ethanol concentrations (≥30%).[1][2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Salbutamol

This protocol is a general guideline based on published methods for the analysis of salbutamol and its degradation products.[11][12]

  • Chromatographic Conditions:

    • Column: ODS (C18) type, 5 µm particle size, 250 x 4.6 mm.

    • Mobile Phase: A mixture of methanol and water (e.g., 30:70) containing an ion-pairing agent like 0.02% sodium lauryl sulfate (B86663) (SLS), with the pH adjusted to 3.5 with acetic acid.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 276 nm.

  • Standard Solution Preparation:

    • Accurately weigh an amount of salbutamol sulphate standard and dissolve it in a suitable solvent, such as 0.1N HCl, to a known concentration.

  • Sample Preparation:

    • Prepare the sample solution in the same solvent as the standard to achieve a similar concentration.

  • Analysis:

    • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and compare the peak areas to quantify salbutamol and any degradation products. The method should be able to separate the main salbutamol peak from any impurity peaks.

Protocol 2: Forced Degradation Study of Salbutamol

Forced degradation studies are essential to develop and validate a stability-indicating method.

  • Acid Degradation: Expose a salbutamol solution to an acidic medium (e.g., 0.1 M HCl) at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1 hour).[13]

  • Alkaline Degradation: Expose a salbutamol solution to a basic medium (e.g., 0.1 M NaOH) at ambient temperature for a set time (e.g., 3 hours).[13]

  • Oxidative Degradation: Treat a salbutamol solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a defined duration (e.g., 3 hours).[13]

  • Thermal Degradation: Heat a solid or solution sample of salbutamol at a high temperature (e.g., 100°C) for a specified time (e.g., 3 hours).[13]

  • Photodegradation: Expose a salbutamol solution to UV light or a combination of UV and visible light.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method to observe the formation of degradation products and their separation from the parent drug.

Visualizations

Salbutamol Salbutamol Ether Salbutamol Ether Impurity (e.g., Methyl or Ethyl Ether) Salbutamol->Ether Acid-Catalyzed Dehydration Acid Acidic Conditions (H+) Acid->Ether Alcohol Alcohol (R-OH) Alcohol->Ether Water H2O Ether->Water

Caption: Acid-catalyzed formation of a salbutamol ether impurity.

cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Alkali Alkaline Hydrolysis Alkali->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis API Salbutamol API / Formulation API->Acid API->Alkali API->Oxidation API->Thermal API->Photo Results Assess Peak Purity Identify Degradants Validate Method Analysis->Results

Caption: Workflow for a forced degradation study of salbutamol.

References

Technical Support Center: Purification of Salbutamol Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of salbutamol (B1663637) methyl ether.

Troubleshooting Guide

Q1: I am having difficulty separating salbutamol methyl ether from the reaction mixture. What purification techniques are recommended?

A1: The primary recommended purification technique for salbutamol methyl ether is column chromatography.[1] Recrystallization is also a common method for purifying salbutamol intermediates and may be applicable.[2][3]

Q2: My column chromatography separation is not effective. The fractions are still impure. What can I do?

A2: To improve column chromatography separation, consider the following:

  • Adsorbent Choice : Silica (B1680970) gel is a common stationary phase for the separation of compounds of moderate polarity like salbutamol derivatives.[4]

  • Solvent System (Mobile Phase) : A patent for the preparation of a salbutamol methyl ether intermediate describes using a petroleum ether: ethyl acetate (B1210297) eluent system, starting with a 2:1 ratio and progressing to a 1:1 ratio.[1] Optimizing the solvent system is crucial for good separation. It is recommended to first determine the best solvent system using Thin Layer Chromatography (TLC).[4]

  • Column Packing : Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[4]

  • Sample Loading : The sample should be dissolved in a minimal amount of the mobile phase or a less polar solvent and loaded carefully onto the column as a concentrated band.[4]

Q3: I am observing unexpected peaks in my HPLC analysis after purification. What could they be?

A3: Unexpected peaks could be due to several factors:

  • Starting Material Impurities : Impurities in the starting salbutamol or reagents can carry through the synthesis and purification.

  • Side Products : The etherification reaction may produce side products.

  • Degradation Products : Salbutamol and its derivatives can degrade under certain conditions. For instance, salbutamol can degrade in ethanolic solutions, especially under acidic conditions, to form ethyl ethers.[5][6] While you are synthesizing the methyl ether, similar degradation pathways could occur.

  • Known Salbutamol Impurities : Several impurities of salbutamol are known, such as Salbutamol EP Impurity A, which is chemically identical to salbutamol methyl ether.[7] Other related impurities include dimer ethers and various oxidation or side-reaction products.[8][9][10]

Q4: My yield of purified salbutamol methyl ether is very low. How can I improve it?

A4: Low yield can be addressed by:

  • Optimizing Reaction Conditions : Ensure the etherification reaction has gone to completion. A patent describing the synthesis of a methyl ether intermediate from salbutamol sulfate (B86663) suggests a reaction time of 16 hours at 10-20°C.[1]

  • Extraction Efficiency : During the work-up, ensure efficient extraction of the product from the aqueous layer. The patent mentions using dichloromethane (B109758) for extraction.[1]

  • Purification Process : Minimize losses during purification. In column chromatography, ensure careful fraction collection. For recrystallization, avoid using an excessive amount of solvent.

Frequently Asked Questions (FAQs)

Q1: What is salbutamol methyl ether?

A1: Salbutamol methyl ether, also known as 4-[(1RS)-2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol, is a derivative of salbutamol.[7] It is recognized as an impurity of salbutamol (Salbutamol EP Impurity A).[7]

Q2: What are the common impurities associated with salbutamol and its derivatives?

A2: A variety of impurities can be associated with salbutamol. These include other related substances formed during synthesis and degradation products. A comprehensive list of salbutamol impurities is often available from suppliers of pharmaceutical reference standards.[8][9]

Q3: What analytical methods are suitable for assessing the purity of salbutamol methyl ether?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of salbutamol and its related compounds.[11][12][13][14] Thin Layer Chromatography (TLC) can also be used for monitoring reaction progress and for preliminary purity assessment.[1][11]

Q4: Are there established protocols for the synthesis and purification of salbutamol methyl ether?

A4: Yes, a patented method describes the synthesis of a salbutamol methyl ether intermediate from salbutamol sulfate in methanol (B129727) under acidic conditions, followed by column purification.[1]

Data Presentation

Table 1: Column Chromatography Parameters for a Salbutamol Methyl Ether Intermediate

ParameterValueReference
Stationary Phase Silica Gel[1][4]
Mobile Phase Petroleum ether: Ethyl acetate[1]
Elution Gradient 2:1 followed by 1:1[1]
Reported Yield 20-23%[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification of Salbutamol Methyl Ether Intermediate

This protocol is adapted from a patented procedure for the purification of a salbutamol methyl ether intermediate.[1]

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial mobile phase (petroleum ether: ethyl acetate, 2:1).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Preparation and Loading:

    • Dissolve the crude salbutamol methyl ether in a minimum amount of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the petroleum ether: ethyl acetate (2:1) mobile phase.

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with an appropriate staining agent.

    • Once the desired compound begins to elute, continue collecting fractions containing the pure product.

    • If necessary, increase the polarity of the mobile phase to petroleum ether: ethyl acetate (1:1) to elute the compound.

  • Analysis and Product Recovery:

    • Combine the pure fractions as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified salbutamol methyl ether.

    • Assess the purity of the final product using HPLC.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Recovery Crude_Product Crude Salbutamol Methyl Ether Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Load onto column Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Elute with solvent TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Monitor fractions Pooling Pool Pure Fractions TLC_Analysis->Pooling Identify pure fractions Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Final_Product Purified Salbutamol Methyl Ether Solvent_Evaporation->Final_Product HPLC_Purity HPLC Purity Check Final_Product->HPLC_Purity Final QC

Caption: Workflow for the purification and analysis of salbutamol methyl ether.

References

Technical Support Center: Enhancing Aqueous Solubility of Salbutamol Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Salbutamol methyl ether in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Salbutamol methyl ether?

Q2: Why is my Salbutamol methyl ether not dissolving in water?

A2: Several factors could contribute to poor dissolution. Salbutamol, the parent compound, is described as sparingly soluble in water.[2][3][4] The methylation of one of the hydroxyl groups to form the ether derivative may alter its polarity and hydrogen bonding capacity, potentially impacting its aqueous solubility. Furthermore, the pH of your water can significantly influence the solubility of an amine-containing compound like Salbutamol methyl ether. In neutral or alkaline water, the compound will be predominantly in its less soluble, non-ionized form.

Q3: How does pH affect the solubility of Salbutamol methyl ether?

A3: As a compound containing an amine group, Salbutamol methyl ether is expected to exhibit greater solubility in acidic conditions.[5] In an acidic environment, the amine group becomes protonated, forming a more soluble salt. Conversely, in neutral or basic solutions, the compound will be in its free base form, which is generally less soluble in water. Therefore, adjusting the pH of your aqueous solution to be more acidic should enhance the solubility of Salbutamol methyl ether.

Q4: Can I use cosolvents to improve the solubility of Salbutamol methyl ether?

A4: Yes, using cosolvents is a common and effective strategy for increasing the solubility of poorly water-soluble drugs.[6][7][8][9] Water-miscible organic solvents such as ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs) can reduce the polarity of the aqueous environment, making it more favorable for dissolving less polar compounds. For Salbutamol, the parent compound, its solubility increases with the addition of ethanol to water.[10][11] A similar trend would be expected for its methyl ether derivative.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Cloudy solution or visible particles after adding Salbutamol methyl ether to water. The concentration of Salbutamol methyl ether exceeds its intrinsic aqueous solubility at the current pH and temperature.1. Adjust the pH: Lower the pH of the solution to below the pKa of the amine group (typically in the range of 8-10 for similar compounds) by adding a small amount of a suitable acid (e.g., hydrochloric acid). This will protonate the amine, increasing its solubility. 2. Use a cosolvent: Prepare a stock solution of Salbutamol methyl ether in a water-miscible organic solvent like ethanol or propylene glycol, and then add this stock solution to your aqueous buffer.[6][7][8][9] 3. Gentle heating: Cautiously warm the solution while stirring to aid dissolution. Be mindful of potential degradation at elevated temperatures.
Precipitation occurs when a stock solution of Salbutamol methyl ether (in organic solvent) is added to an aqueous buffer. The final concentration of the organic solvent in the aqueous buffer is insufficient to maintain the solubility of Salbutamol methyl ether. The pH of the final solution may also be unfavorable.1. Increase the cosolvent ratio: Increase the percentage of the organic cosolvent in the final aqueous solution. 2. Optimize the addition process: Add the stock solution slowly to the aqueous buffer while vigorously stirring to ensure rapid and uniform mixing. 3. Adjust the pH of the aqueous buffer: Ensure the receiving aqueous buffer is at an acidic pH to promote the formation of the more soluble protonated form of Salbutamol methyl ether.
Inconsistent solubility results between experiments. Variations in the pH of the water used, temperature fluctuations, or differences in the solid-state properties (e.g., crystalline vs. amorphous form) of the Salbutamol methyl ether.1. Standardize the solvent: Use a buffered aqueous solution with a consistent, controlled pH for all experiments. 2. Control the temperature: Perform all solubility experiments at a constant, recorded temperature. 3. Characterize the solid material: If possible, characterize the solid form of your Salbutamol methyl ether to ensure consistency between batches.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines the steps to determine the solubility of Salbutamol methyl ether at different pH values.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Sample Preparation: Add an excess amount of Salbutamol methyl ether to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of Salbutamol methyl ether in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility as a function of pH.

Protocol 2: Solubility Enhancement with a Cosolvent (Ethanol)

This protocol describes a method to enhance the solubility of Salbutamol methyl ether using ethanol as a cosolvent.

  • Preparation of Cosolvent Systems: Prepare a series of aqueous solutions with varying concentrations of ethanol (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).

  • Solubility Measurement: Following the steps outlined in Protocol 1 (steps 2-5), determine the solubility of Salbutamol methyl ether in each of the cosolvent mixtures.

  • Data Analysis: Plot the solubility of Salbutamol methyl ether against the percentage of ethanol in the aqueous solution.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sme Salbutamol Methyl Ether add_excess Add Excess SME to Solvent prep_sme->add_excess prep_solvents Aqueous Buffers / Cosolvent Mixtures prep_solvents->add_excess equilibrate Equilibrate (e.g., 24-48h with agitation) add_excess->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration (HPLC/UV-Vis) separate->quantify plot_data Plot Solubility vs. pH / % Cosolvent quantify->plot_data

Caption: Workflow for determining the solubility of Salbutamol methyl ether.

Signaling Pathways and Logical Relationships

solubility_factors cluster_compound Salbutamol Methyl Ether Properties cluster_solution Solution Properties cluster_outcome Solubility Outcome sme Salbutamol Methyl Ether amine Amine Group (Weak Base) sme->amine ether Methyl Ether Group sme->ether solubility Aqueous Solubility amine->solubility protonation increases solubility ether->solubility affects polarity and H-bonding ph pH of Solution ph->amine influences protonation state cosolvent Presence of Cosolvent cosolvent->solubility reduces solvent polarity temp Temperature temp->solubility generally increases solubility

Caption: Factors influencing the aqueous solubility of Salbutamol methyl ether.

References

optimizing reaction conditions for Salbutamol methyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Salbutamol (B1663637) methyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Salbutamol methyl ether?

A1: The most frequently cited method involves the acid-catalyzed methylation of Salbutamol using methanol (B129727). Typically, Salbutamol sulfate (B86663) is dissolved in methanol, and a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, is added. The reaction is then allowed to proceed at a controlled temperature for a specific duration.[1]

Q2: What is a typical yield for the synthesis of Salbutamol methyl ether?

A2: Reported yields for the acid-catalyzed methylation of Salbutamol in methanol are in the range of 23%.[1] Optimization of reaction conditions may lead to improved yields.

Q3: What are the potential side products in this reaction?

A3: Besides the desired mono-methylated product, the formation of other methylated byproducts is possible. Studies have detected the presence of multiple unreported methylation products in methanolic solutions of Salbutamol.[2] These could include di-methylated species or methylation at other reactive sites. Incomplete reaction leading to residual Salbutamol is also a common impurity.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction progress. A developed TLC method for Salbutamol and its related impurities uses a mobile phase of acetonitrile, methanol, and ammonium (B1175870) hydroxide, with visualization under UV light at 254 nm.[3]

Q5: What is the recommended method for purifying the final product?

A5: Purification of Salbutamol methyl ether is typically achieved through column chromatography or recrystallization.[1] For intermediates of similar structure, crystallization from solvents such as isopropyl ether, petroleum ether, or ethanol (B145695) has been shown to yield high purity products ( >98%).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive catalyst or insufficient acid concentration.Ensure the acid catalyst is fresh and of the correct concentration. The strength of the acid can significantly impact methylation rates.[4]
Low reaction temperature.While the reported temperature is 10-20°C, a slight increase in temperature may enhance the reaction rate. However, this should be done cautiously to avoid side product formation.[1]
Insufficient reaction time.The reaction is reported to be complete in 16 hours.[1] Monitor the reaction by TLC to ensure it has gone to completion.
Presence of Multiple Products (Spots on TLC) Formation of multiple methylation byproducts.This may be due to the reaction conditions being too harsh (e.g., high temperature or high acid concentration). Consider reducing the temperature or the amount of acid catalyst. The use of protecting groups on other reactive sites of the Salbutamol molecule could be explored for more selective methylation.
Degradation of starting material or product.Salbutamol can degrade under certain conditions.[2] Ensure the reaction is performed under an inert atmosphere if sensitivity to oxidation is suspected.
Difficulty in Isolating the Product Product is highly soluble in the workup solvents.During aqueous workup and extraction, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous phase. Use of brine washes can help to reduce solubility in the aqueous layer.
Oily product that is difficult to crystallize.If the product oils out during crystallization, try using a different solvent system. For similar intermediates, solvents like isopropyl ether, petroleum ether, and ethanol have been successful.[1] Seeding with a small crystal of the pure product, if available, can also induce crystallization.
Low Purity of the Final Product Incomplete separation from starting material or byproducts.Optimize the column chromatography conditions (e.g., solvent gradient) for better separation. Alternatively, attempt recrystallization from a suitable solvent system to improve purity.[1]

Experimental Protocols

Protocol 1: Synthesis of Salbutamol Methyl Ether

This protocol is based on a reported method for the preparation of a Salbutamol methyl ether intermediate.[1]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve Salbutamol sulfate in methanol.

  • Add a catalytic amount of either 37% hydrochloric acid or 98% sulfuric acid to the solution.

  • Maintain the reaction mixture at a temperature of 10-20°C for 16 hours.

  • Monitor the reaction progress using TLC (see Protocol 2).

  • Once the reaction is complete, neutralize the solution by adding sodium carbonate or sodium bicarbonate until the solution is alkaline.

  • Concentrate the mixture to dryness under reduced pressure.

  • To the residue, add water and extract with dichloromethane (2x).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to dryness to obtain the crude product.

  • Purify the crude product by column chromatography using a petroleum ether:ethyl acetate eluent system (e.g., starting with a 2:1 ratio and gradually increasing the polarity).

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

This protocol is adapted from a validated method for Salbutamol and its impurities.[3]

Materials:

  • Silica gel TLC plates

  • Acetonitrile

  • Methanol

  • Ammonium hydroxide

  • UV lamp (254 nm)

Procedure:

  • Prepare the mobile phase by mixing acetonitrile, methanol, and ammonium hydroxide. A reported ratio for related compounds is 10:85:5 (v/v/v).[3] The optimal ratio may need to be determined empirically.

  • Spot a small amount of the reaction mixture onto the TLC plate.

  • Place the TLC plate in a developing chamber containing the mobile phase.

  • Allow the solvent front to travel up the plate.

  • Remove the plate from the chamber and let it dry.

  • Visualize the spots under a UV lamp at 254 nm. The starting material (Salbutamol) and the more non-polar product (Salbutamol methyl ether) should have different Rf values.

Data Presentation

Table 1: Summary of Reaction Conditions for Salbutamol Methyl Ether Synthesis [1]

ParameterCondition 1Condition 2
Starting Material 5.0 g Salbutamol sulfate3.0 g Salbutamol sulfate
Solvent 100 mL Methanol60 mL Methanol
Catalyst 1 mL 37% Hydrochloric acid0.2 mL 98% Sulfuric acid
Temperature 10-20 °CNot specified, assumed similar
Reaction Time 16 hoursNot specified, assumed similar
Workup Neutralization with Sodium carbonate, DCM extractionNeutralization with Sodium bicarbonate, DCM extraction
Purification Column chromatography (Petroleum ether:Ethyl acetate)Column chromatography (Petroleum ether:Ethyl acetate)
Yield 23%23%

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Salbutamol Sulfate in Methanol add_catalyst Add Acid Catalyst (HCl or H2SO4) start->add_catalyst react React at 10-20°C for 16h add_catalyst->react neutralize Neutralize with Na2CO3 / NaHCO3 react->neutralize concentrate1 Concentrate to Dryness neutralize->concentrate1 extract Extract with Dichloromethane concentrate1->extract dry Dry with Na2SO4 extract->dry concentrate2 Concentrate to Crude Product dry->concentrate2 column_chrom Column Chromatography concentrate2->column_chrom pure_product Salbutamol Methyl Ether column_chrom->pure_product

Caption: Experimental workflow for the synthesis of Salbutamol methyl ether.

troubleshooting_logic cluster_causes_low_yield Potential Causes for Low Yield cluster_solutions_low_yield Solutions for Low Yield cluster_causes_low_purity Potential Causes for Low Purity cluster_solutions_low_purity Solutions for Low Purity start Start Synthesis check_yield Low Yield? start->check_yield inactive_catalyst Inactive/Insufficient Catalyst check_yield->inactive_catalyst Yes low_temp Low Temperature check_yield->low_temp Yes short_time Insufficient Time check_yield->short_time Yes check_purity Low Purity? check_yield->check_purity No check_catalyst Use Fresh/More Catalyst inactive_catalyst->check_catalyst increase_temp Slightly Increase Temperature low_temp->increase_temp increase_time Increase Reaction Time short_time->increase_time side_products Side Products Formed check_purity->side_products Yes incomplete_reaction Incomplete Reaction check_purity->incomplete_reaction Yes success Successful Synthesis check_purity->success No optimize_conditions Optimize Conditions (Temp, Catalyst) side_products->optimize_conditions improve_purification Improve Purification Method incomplete_reaction->improve_purification

Caption: Troubleshooting logic for Salbutamol methyl ether synthesis.

References

avoiding byproduct formation in Salbutamol methyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Salbutamol (B1663637) methyl ether. Our focus is on preventing the formation of byproducts to ensure a higher yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of Salbutamol methyl ether?

A1: The primary byproducts in Salbutamol methyl ether synthesis arise from the non-selective methylation of the Salbutamol molecule, which contains multiple reactive sites. The most common byproducts include:

  • N-methylated Salbutamol: Methylation of the secondary amine.

  • Di-O-methylated Salbutamol: Methylation of both the phenolic hydroxyl and the hydroxymethyl groups.

  • Tri-methylated Salbutamol: Methylation of the amine, the phenolic hydroxyl, and the hydroxymethyl groups.

  • Unreacted Salbutamol: Incomplete reaction leading to the presence of the starting material in the final product mixture.

A study on the stability of Salbutamol in methanol (B129727) has identified the formation of three methylation products, confirming the potential for non-selective methylation.[1]

Q2: How can I selectively methylate the phenolic hydroxyl group of Salbutamol?

A2: Selective O-methylation of the phenolic hydroxyl group in the presence of other hydroxyl groups and a secondary amine is a significant challenge.[2] Strategies to enhance selectivity include:

  • Use of Protecting Groups: Employing protecting groups for the more reactive functional groups, such as the secondary amine and the primary alcohol, is a common strategy in Salbutamol synthesis to prevent unwanted side reactions.[3][4]

  • Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, reaction time, and the choice of solvent and base can favor the desired O-methylation.

  • Choice of Methylating Agent: The reactivity and steric hindrance of the methylating agent can influence the selectivity of the reaction.

Q3: What are the recommended purification methods to remove byproducts from Salbutamol methyl ether?

A3: Column chromatography is a frequently employed method for the purification of Salbutamol methyl ether and its intermediates.[5] The choice of eluent is critical for achieving good separation. A common solvent system is a mixture of petroleum ether and ethyl acetate (B1210297).[5] Recrystallization is another effective technique for purifying Salbutamol intermediates.[6]

Troubleshooting Guides

Issue 1: Low Yield of Salbutamol Methyl Ether
Possible Cause Troubleshooting Step
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC).[5] If the reaction is stalling, consider increasing the reaction time or temperature cautiously.
Degradation of ProductSalbutamol is known to degrade under certain conditions.[1] Avoid unnecessarily high temperatures and prolonged reaction times.
Suboptimal Reagent StoichiometryEnsure the accurate measurement and stoichiometry of all reactants, including the methylating agent and the base.
Inefficient Work-up and ExtractionDuring the work-up, ensure the complete extraction of the product from the aqueous phase using an appropriate organic solvent like dichloromethane (B109758).[5] Dry the organic phase thoroughly before solvent evaporation.
Issue 2: Presence of Multiple Methylated Byproducts
Possible Cause Troubleshooting Step
Non-selective MethylationImplement a protecting group strategy. Protect the secondary amine and the primary alcohol before the methylation step. A common approach in similar syntheses involves the use of a benzyl (B1604629) protecting group for the amine.[4]
Over-methylationCarefully control the stoichiometry of the methylating agent. Use of an excess of the methylating agent can lead to the formation of di- and tri-methylated byproducts.
Inappropriate BaseThe choice of base can influence the nucleophilicity of the different functional groups. A weaker base may favor the deprotonation of the more acidic phenolic hydroxyl group.
High Reaction TemperatureHigher temperatures can provide enough energy to overcome the activation barrier for the methylation of less reactive sites. Conduct the reaction at a lower temperature.
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Step
Byproducts with Similar PolarityOptimize the solvent system for column chromatography. A gradual change in the eluent polarity (gradient elution) might be necessary to separate compounds with close Rf values.
Oily ProductIf the product is an oil, consider converting it to a salt to facilitate purification by recrystallization.[7]
Contamination with Starting MaterialIf a significant amount of unreacted Salbutamol is present, consider adjusting the reaction conditions to drive the reaction to completion or perform a pre-purification step to remove the more polar starting material.

Experimental Protocols

Synthesis of Salbutamol Methyl Ether Intermediate

This protocol is adapted from a patented procedure for the preparation of a methyl ether intermediate of Salbutamol sulfate (B86663).[5]

Materials:

  • Salbutamol sulfate

  • Methanol

  • 37% Hydrochloric acid or 98% Sulfuric acid

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve Salbutamol sulfate (e.g., 5.0 g) in methanol (e.g., 100 ml).

  • Add a catalytic amount of acid (e.g., 1 ml of 37% HCl or 0.2 ml of 98% H₂SO₄).

  • Maintain the reaction at 10-20°C for 16 hours. Monitor the reaction completion by TLC.

  • After the reaction is complete, neutralize the solution by adding sodium bicarbonate until it is alkaline.

  • Concentrate the mixture to dryness.

  • Add water (e.g., 30 ml) to the residue and extract with dichloromethane (e.g., 2 x 30 ml).

  • Dry the combined organic phases with anhydrous sodium sulfate.

  • Concentrate the organic phase to dryness.

  • Purify the crude product by column chromatography using a petroleum ether:ethyl acetate eluent system (e.g., starting with a 2:1 ratio and gradually increasing the polarity).

Quantitative Data Summary:

ParameterValueReference
Yield of Methyl Ether Intermediate 20-23%[5]
Reaction Temperature 10-20°C[5]
Reaction Time 16 hours[5]
Column Chromatography Eluent Petroleum ether:Ethyl acetate (2:1 to 1:1)[5]

Visual Guides

Salbutamol_Methyl_Ether_Synthesis_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Salbutamol Salbutamol Sulfate Reaction Etherification (Methanol, Acid Catalyst) Salbutamol->Reaction Workup Neutralization & Extraction Reaction->Workup LowYield Low Yield Reaction->LowYield Incomplete Reaction Byproducts Byproduct Formation Reaction->Byproducts Non-selective Methylation Purification Column Chromatography Workup->Purification Product Salbutamol Methyl Ether Purification->Product

Caption: Workflow for the synthesis of Salbutamol methyl ether and key troubleshooting points.

Byproduct_Formation_Pathway cluster_products Reaction Products Salbutamol Salbutamol (Multiple Reactive Sites) MethylatingAgent Methylating Agent (e.g., in Methanol/Acid) DesiredProduct Salbutamol Methyl Ether (O-methylation at Phenolic OH) MethylatingAgent->DesiredProduct Selective Reaction Byproduct1 N-methylated Salbutamol MethylatingAgent->Byproduct1 Side Reaction Byproduct2 Di-O-methylated Salbutamol MethylatingAgent->Byproduct2 Side Reaction Byproduct3 Tri-methylated Salbutamol MethylatingAgent->Byproduct3 Side Reaction

Caption: Potential pathways for desired product and byproduct formation during methylation.

Troubleshooting_Logic Start Problem: Byproduct Formation CheckProtectingGroup Is a protecting group strategy being used? Start->CheckProtectingGroup ImplementProtection Implement protecting groups for amine and primary alcohol. CheckProtectingGroup->ImplementProtection No CheckStoichiometry Is the stoichiometry of the methylating agent controlled? CheckProtectingGroup->CheckStoichiometry Yes ImplementProtection->CheckStoichiometry AdjustStoichiometry Optimize the stoichiometry to avoid excess methylating agent. CheckStoichiometry->AdjustStoichiometry No CheckTemperature Is the reaction temperature optimized? CheckStoichiometry->CheckTemperature Yes AdjustStoichiometry->CheckTemperature LowerTemperature Lower the reaction temperature to improve selectivity. CheckTemperature->LowerTemperature No End Byproduct formation minimized CheckTemperature->End Yes LowerTemperature->End

Caption: A logical decision-making guide for troubleshooting byproduct formation.

References

Troubleshooting Salbutamol Methyl Ether HPLC Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) separation of Salbutamol (B1663637) and its related substances, including Salbutamol methyl ether. This guide is designed for researchers, scientists, and drug development professionals to quickly resolve common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC separation of Salbutamol and its impurities?

A1: The most frequently encountered problems include poor peak resolution, peak tailing, inconsistent retention times, and the appearance of extraneous peaks. These issues can often be attributed to the interaction of the basic Salbutamol molecule with the silica-based stationary phase of the HPLC column.[1][2]

Q2: Why is peak tailing a common problem for Salbutamol analysis, and how can it be mitigated?

A2: Peak tailing for basic compounds like Salbutamol is often caused by strong interactions between the cationic analyte and anionic free silanol (B1196071) groups on the silica (B1680970) stationary phase.[1] To minimize this, consider the following:

  • Mobile Phase Modification: Add an ionic reagent, such as triethylamine (B128534) (TEA) or sodium heptane (B126788) sulfonate, to the mobile phase. These agents compete with Salbutamol for binding to the free silanols, thus improving peak shape.[1]

  • pH Adjustment: Buffering the mobile phase to a consistent pH is crucial for reproducible results and can help in achieving symmetrical peaks.[1]

  • Column Conditioning: Pre-conditioning the column with the mobile phase containing the modifier (e.g., TEA) can help in blocking the active silanol sites before the actual analysis.[1]

Q3: My retention times for Salbutamol and Salbutamol methyl ether are shifting between injections. What could be the cause?

A3: Fluctuating retention times can stem from several factors:

  • Mobile Phase Instability: Ensure the mobile phase is well-mixed, degassed, and that its composition remains constant throughout the analytical run. Inconsistent pH of the buffer component can also lead to shifts.[1]

  • Column Temperature: Variations in column temperature can significantly impact retention times. Using a column oven to maintain a constant temperature is highly recommended.[3]

  • Column Equilibration: Insufficient column equilibration between injections or gradient runs can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Q4: I am observing poor resolution between Salbutamol and Salbutamol methyl ether peaks. What steps can I take to improve it?

A4: To enhance the separation between closely eluting peaks:

  • Optimize Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve resolution.[3][4][5][6]

  • Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over time, can be very effective in separating complex mixtures of related substances.[3][4][5][6]

  • Change the Stationary Phase: If resolution is still an issue, consider using a different type of HPLC column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

  • Adjust pH: The pH of the mobile phase can significantly influence the ionization state of the analytes and, consequently, their retention and selectivity. Experimenting with different pH values (while staying within the column's stable range) can improve separation.[4][5][6]

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to resolving specific HPLC separation problems.

Issue 1: Asymmetrical or Tailing Peak for Salbutamol
  • Symptom: The Salbutamol peak exhibits a tailing edge, leading to poor integration and inaccurate quantification.

  • Potential Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols Add a competing amine like Triethylamine (TEA) to the mobile phase at a concentration of 0.05-0.1%.[1] This will mask the active silanol sites.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is controlled with a suitable buffer. For Salbutamol, a slightly acidic pH (e.g., around 3-5.5) is often used to ensure consistent protonation.[3][7]
Column Overload Reduce the concentration of the injected sample. Overloading the column can lead to peak distortion.
Column Degradation If the problem persists with a fresh mobile phase and lower sample concentration, the column may be degraded. Replace the column with a new one of the same type.
Issue 2: Poor Separation Between Salbutamol and Salbutamol Methyl Ether
  • Symptom: The peaks for Salbutamol and its methyl ether are co-eluting or have a resolution value of less than 1.5.

  • Potential Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Strength Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase to increase retention and potentially improve separation.
Isocratic Elution Inadequacy Switch to a gradient elution method. Start with a lower organic phase concentration and gradually increase it. This can help to separate compounds with different polarities more effectively.[3]
Incorrect Column Choice The current column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., C8, Phenyl, or a polar-embedded column) to alter the selectivity of the separation.
Flow Rate Too High Decrease the flow rate. This can sometimes improve resolution, although it will increase the run time.

Experimental Protocols

Below are examples of HPLC methodologies that have been successfully used for the separation of Salbutamol and its related substances. These can serve as a starting point for method development and troubleshooting.

ParameterMethod 1Method 2Method 3
Column ACE C18 (150 x 4.6 mm, 5 µm)[3]Synergi 4µm Polar-RP 80A (150 x 4.6 mm)[8]Kromasil C18 (125 x 4.0 mm)[7]
Mobile Phase A 0.05% TEA solution, pH 5.5 with acetic acid[3]Ammonium acetate (B1210297) buffer[8]Potassium dihydrogen phosphate (B84403) and Heptane sulfonic acid sodium salt buffer, pH 3.7[7]
Mobile Phase B Methanol:Acetonitrile (50:50, v/v)[3]Methanol[8]Acetonitrile[7]
Gradient 5% B to 90% B over 25 min[3]75:25 (Buffer:Methanol) Isocratic[8]81.5:18.5 (Buffer:Acetonitrile) Isocratic[7]
Flow Rate 1.0 mL/min[3][7]Not Specified1.0 mL/min[7]
Column Temp. 35 °C[3]Not Specified40 °C[7]
Detection (UV) 277 nm[3]Not Specified210 nm[7]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for Salbutamol and its impurities.

HPLC_Troubleshooting start Start: HPLC Separation Issue peak_shape Poor Peak Shape? (Tailing, Broadening) start->peak_shape resolution Poor Resolution? peak_shape->resolution No check_mp_modifier Add/Optimize Mobile Phase Modifier (e.g., TEA) peak_shape->check_mp_modifier Yes retention Inconsistent Retention Time? resolution->retention No optimize_mp_strength Optimize Mobile Phase Strength (% Organic) resolution->optimize_mp_strength Yes check_mp_prep Check Mobile Phase Preparation & Degassing retention->check_mp_prep Yes end Problem Resolved retention->end No check_mp_ph Check/Adjust Mobile Phase pH check_mp_modifier->check_mp_ph check_sample_conc Reduce Sample Concentration check_mp_ph->check_sample_conc replace_column_ps Replace Column check_sample_conc->replace_column_ps replace_column_ps->end use_gradient Implement/Optimize Gradient Elution optimize_mp_strength->use_gradient change_column Try Different Column Chemistry use_gradient->change_column change_column->end check_temp Ensure Stable Column Temperature check_mp_prep->check_temp check_equilibration Increase Column Equilibration Time check_temp->check_equilibration check_equilibration->end

Caption: A flowchart for troubleshooting HPLC separation problems.

References

Technical Support Center: Matrix Effects in Salbutamol Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in the mass spectrometric analysis of Salbutamol (B1663637). While the focus is on Salbutamol, the principles and troubleshooting strategies discussed are broadly applicable to its derivatives, including Salbutamol methyl ether.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Salbutamol analysis?

A1: Matrix effect is the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the context of Salbutamol analysis by LC-MS/MS, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the assay.[1][2] The primary cause is the competition between Salbutamol and matrix components for ionization in the mass spectrometer's source.[3]

Q2: What are the common sources of matrix effects in biological samples like plasma and urine?

A2: Endogenous components of biological fluids are major contributors to matrix effects. These include:

  • Phospholipids: Abundant in plasma and can cause significant ion suppression.

  • Salts and ions: Can alter the droplet surface tension and charge, affecting analyte ionization.

  • Endogenous metabolites: A wide range of small molecules that can co-elute with Salbutamol.

  • Proteins: Although largely removed during sample preparation, residual proteins can still interfere.

Q3: How can I detect the presence of matrix effects in my Salbutamol assay?

A3: A common method is the post-extraction addition technique. This involves comparing the peak area of Salbutamol in a neat solution to the peak area of Salbutamol spiked into a blank, extracted sample matrix.[1] A significant difference in peak areas indicates the presence of matrix effects. Another approach is to infuse a constant concentration of Salbutamol into the mass spectrometer while injecting a blank extracted matrix; any dip in the baseline signal at the retention time of Salbutamol signifies ion suppression.[4]

Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) sufficient to correct for matrix effects?

A4: A SIL-IS, such as deuterated Salbutamol, is the most effective way to compensate for matrix effects.[2] Because the SIL-IS has nearly identical physicochemical properties to Salbutamol, it will experience a similar degree of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS ratio. However, it is still crucial to minimize matrix effects as much as possible to ensure robust and reliable results.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Low or no Salbutamol signal in spiked samples.

  • Possible Cause: Severe ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement a more rigorous sample clean-up method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering components.[5][6][7]

    • Optimize Chromatography: Modify the chromatographic conditions to separate Salbutamol from the interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of HPLC column.[4]

    • Sample Dilution: If the Salbutamol concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[2]

Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition, leading to different degrees of ion suppression.[2]

  • Troubleshooting Steps:

    • Employ Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[2][8]

    • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[2]

    • Enhance Sample Cleanup: A more robust sample preparation method will minimize the variability in matrix effects.[2]

Issue 3: Poor peak shape for Salbutamol.

  • Possible Cause: Interaction of Salbutamol with metal surfaces within the HPLC system, particularly the column, can lead to peak tailing and signal loss.[9]

  • Troubleshooting Steps:

    • Use Metal-Free or PEEK-Lined Columns: Consider using columns with metal-free housing or PEEK-lined hardware to minimize interactions with metal ions.[9]

    • Mobile Phase Modification: Adjusting the mobile phase pH or adding chelating agents can sometimes improve peak shape.

Quantitative Data Summary

The following table summarizes the reported matrix effects and recovery for Salbutamol in various studies.

AnalyteMatrixSample PreparationMatrix Effect (%)Recovery (%)Reference
SalbutamolUrineDilution with Methanol (B129727)86.1 - 93.794.6 - 97.4[8]
Salbutamol-4′-O-sulfateUrineDilution with Methanol68.4 - 70.399.9 - 104.4[8]
Salbutamol EnantiomersPorcine UrineSolid-Phase ExtractionNot explicitly quantified83.82 - 102.33[5]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Salbutamol in Urine [5][7]

This protocol is based on methods developed for the extraction of Salbutamol from urine samples.

  • Sample Pre-treatment: To a 2.5 mL aliquot of urine, add 100 µL of pH 7 phosphate (B84403) buffer and 25 µL of β-glucuronidase.[7]

  • Hydrolysis: Heat the sample at 55°C for 1 hour.[7]

  • Centrifugation: Centrifuge the hydrolysate for 5 minutes at 2500 rpm.[7]

  • SPE Cartridge Conditioning: Condition an Abs-Elut Nexus SPE cartridge with 500 µL of methanol followed by 500 µL of water.[5][7]

  • Sample Loading: Load 2 mL of the supernatant onto the conditioned SPE cartridge at a flow rate of 1 mL/min.[7]

  • Washing: Wash the cartridge with 1 mL of water.[7]

  • Elution: Elute Salbutamol with 100 µL of a methanol/acetonitrile (30:70) mixture.[7]

  • Reconstitution: Add 130 µL of 10mM ammonium (B1175870) acetate (B1210297) to the eluate before LC-MS/MS analysis.[7]

Protocol 2: Liquid-Liquid Extraction (LLE) for Salbutamol in Plasma [10]

This protocol is adapted from a method for the determination of Salbutamol in human plasma.

  • Sample Preparation: To 1 mL of plasma, add the internal standard (e.g., acetaminophen).

  • Extraction: Add 5 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

Sample_Preparation_Workflow Figure 1: General Sample Preparation Workflow for Salbutamol Analysis cluster_sample Sample Collection cluster_pretreatment Pre-treatment cluster_extraction Extraction cluster_post_extraction Post-extraction cluster_analysis Analysis Sample Biological Matrix (Plasma, Urine) Spike_IS Spike with Internal Standard Sample->Spike_IS Hydrolysis Enzymatic Hydrolysis (if required) Spike_IS->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Hydrolysis->LLE Option 2 Evaporation Evaporation SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Troubleshooting_Decision_Tree Figure 2: Troubleshooting Decision Tree for Ion Suppression Start Inconsistent or Low Signal? Check_IS Check Internal Standard Response Start->Check_IS IS_OK IS Response OK? Check_IS->IS_OK Improve_Cleanup Improve Sample Cleanup (SPE/LLE) IS_OK->Improve_Cleanup Yes Check_Instrument Check Instrument Performance IS_OK->Check_Instrument No Optimize_LC Optimize Chromatography Improve_Cleanup->Optimize_LC Dilute_Sample Dilute Sample Optimize_LC->Dilute_Sample Revalidate Re-evaluate and Validate Method Dilute_Sample->Revalidate Check_Instrument->Revalidate

References

Technical Support Center: Stability of Salbutamol Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the influence of pH on the stability of Salbutamol (B1663637) methyl ether. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Direct stability data for Salbutamol methyl ether is limited. The following guidance is extrapolated from studies on Salbutamol and its ethyl ether analogs. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected optimal pH for the stability of Salbutamol methyl ether in aqueous solutions?

A1: Based on data for Salbutamol, the maximum stability is anticipated in the acidic pH range, likely between pH 3 and 4.[1][2][3] Salbutamol shows minimum stability around pH 9.[1] Acidic conditions are known to be necessary for the formation of ether degradation products of Salbutamol in ethanolic solutions, which suggests that pH will be a critical factor in the stability of its methyl ether derivative.[3][4]

Q2: How does temperature affect the degradation of Salbutamol derivatives at different pH values?

A2: Generally, the degradation of Salbutamol and its derivatives accelerates at elevated temperatures. This effect is often pH-dependent. For instance, studies on Salbutamol sulfate (B86663) have shown that the decomposition rate increases with higher temperatures, and this degradation is influenced by the pH of the solution.

Q3: What analytical techniques are recommended for monitoring the stability of Salbutamol methyl ether?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[5] This involves using a column and mobile phase that can separate the intact Salbutamol methyl ether from its potential degradation products. UV detection is commonly used for quantification.

Q4: Are there any specific buffer salts that should be avoided in stability studies?

A4: Yes, buffer salts can have unpredictable effects on the stability of Salbutamol. For Salbutamol sulphate, phosphate (B84403) buffers have been shown to accelerate degradation, while acetate (B1210297) buffers appeared to have a stabilizing effect.[1] It is advisable to conduct preliminary screening of different buffer systems or use a pH-stat to maintain pH without buffers.[1]

Q5: How does light exposure impact the stability of Salbutamol derivatives?

A5: Salbutamol is known to be sensitive to light, which can induce degradation.[6] The rate of photodegradation is also influenced by pH, with faster degradation observed at pH 3 and 12 for Salbutamol.[6] Therefore, it is crucial to protect solutions of Salbutamol methyl ether from light during stability testing and storage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly rapid degradation of Salbutamol methyl ether The pH of the solution may be in an unstable range (e.g., alkaline).Verify the pH of your solution. Adjust to a more acidic pH (3-4) for potentially enhanced stability.[1]
The solution may be exposed to light.Protect samples from light by using amber vials or covering them with aluminum foil.[6]
The presence of oxygen can accelerate degradation.[1]Degas your solvents and consider blanketing your sample vials with an inert gas like nitrogen or argon.
Incompatible buffer salts may be catalyzing degradation.[1]If using a buffer, switch to an alternative (e.g., acetate instead of phosphate). Consider using a pH-stat for buffer-free pH control.[1]
Appearance of unknown peaks in HPLC chromatogram These are likely degradation products.Conduct forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradation products and confirm their retention times relative to the parent peak.
Shifting retention time of Salbutamol methyl ether The pH of the mobile phase may be inconsistent.Ensure the mobile phase is properly buffered and its pH is stable throughout the analytical run.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Poor peak shape (tailing or fronting) Interaction of the analyte with the stationary phase.Adjust the pH of the mobile phase. The use of an ion-pairing agent in a reversed-phase method might also improve peak shape.

Data Summary

The following table provides an estimated pH-stability profile for Salbutamol methyl ether based on published data for Salbutamol. This data is illustrative and should be confirmed by experimental studies.

pHExpected StabilityKey Considerations
1-2ModeratePotential for acid-catalyzed hydrolysis.
3-4High Generally the range of maximum stability for Salbutamol.[1][2][3]
5-6GoodR-salbutamol shows good stability at pH 6 to minimize racemization.[2][7]
7-8Low to ModerateStability is expected to decrease as the pH becomes neutral to slightly alkaline.
9-10Low Region of minimum stability for Salbutamol.[1]
11-12Very LowExpect rapid degradation in strongly alkaline conditions.

Experimental Protocols

Protocol: pH-Dependent Stability Study of Salbutamol Methyl Ether
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of 2 to 12 (e.g., citrate (B86180) for acidic, phosphate for neutral, and borate (B1201080) for alkaline ranges).

  • Preparation of Stock Solution: Prepare a stock solution of Salbutamol methyl ether in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration.

  • Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis.

  • Initial Analysis (T=0): Immediately analyze each buffered solution using a validated, stability-indicating HPLC method to determine the initial concentration of Salbutamol methyl ether.

  • Incubation: Store aliquots of each buffered solution in a temperature-controlled environment (e.g., 40°C) and protected from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw samples and analyze them by HPLC.

  • Data Analysis: Calculate the percentage of Salbutamol methyl ether remaining at each time point for each pH. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare Buffers (pH 2-12) prep_samples Prepare Samples in Buffers prep_buffers->prep_samples prep_stock Prepare Stock Solution prep_stock->prep_samples initial_hplc T=0 HPLC Analysis prep_samples->initial_hplc storage Store Samples (Temp & Light Controlled) initial_hplc->storage timepoint_hplc Time-Point HPLC Analysis storage->timepoint_hplc At Intervals calc_conc Calculate % Remaining timepoint_hplc->calc_conc plot_data Plot ln(Conc) vs. Time calc_conc->plot_data det_rate Determine Degradation Rate plot_data->det_rate

Caption: Workflow for pH Stability Assessment.

Troubleshooting_Logic start Unexpected Degradation Observed check_ph Verify Solution pH start->check_ph check_light Check for Light Exposure check_ph->check_light pH is Optimal adjust_ph Adjust to pH 3-4 check_ph->adjust_ph pH is Alkaline check_buffer Evaluate Buffer Compatibility check_light->check_buffer Protected protect_light Use Amber Vials/Foil check_light->protect_light Exposed change_buffer Switch Buffer or Use pH-Stat check_buffer->change_buffer Using Phosphate end Stability Improved adjust_ph->end protect_light->end change_buffer->end

Caption: Troubleshooting Degradation Issues.

References

Technical Support Center: Chiral Separation of Salbutamol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chiral separation of salbutamol (B1663637) and its derivatives.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor or No Enantiomeric Resolution

Question: I am not observing any separation between the salbutamol enantiomers. What are the initial steps I should take?

Answer: A complete lack of separation points to fundamental issues with the method or setup. Systematically check the following:

  • Verify Chiral Stationary Phase (CSP): Confirm that you are using an appropriate CSP. For salbutamol, macrocyclic glycopeptide phases like teicoplanin and vancomycin-based columns are highly effective, particularly in reversed-phase or polar ionic modes.[1][2][3][4] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) can also be used, often in normal-phase or SFC.[5]

  • Mobile Phase Composition: The mobile phase is critical for chiral recognition.

  • Column Equilibration: Chiral stationary phases may require significantly longer equilibration times compared to achiral phases, especially when changing the mobile phase composition.[6] Ensure the column is thoroughly equilibrated before injecting your sample.

  • Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral methods.[6][7] Try reducing the flow rate (e.g., to 0.5 mL/min) to see if resolution improves.

  • Temperature: Temperature can have a significant and unpredictable effect on chiral separations.[6] Evaluate temperatures both above and below ambient conditions (e.g., 15°C, 25°C, 40°C) to find the optimum.

Issue 2: Peak Tailing or Broadening

Question: My chromatogram shows significant peak tailing for the salbutamol enantiomers. What could be the cause and how can I fix it?

Answer: Peak tailing is a common problem when analyzing basic compounds like salbutamol. It is often caused by secondary interactions with the stationary phase or other system issues.[8][9]

  • Secondary Silanol (B1196071) Interactions: Salbutamol, being a basic compound, can interact strongly with acidic residual silanol groups on silica-based CSPs, leading to tailing.[8][9]

    • Solution 1: Mobile Phase Additives: Add a basic competitor (amine additive) to the mobile phase, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), at a low concentration (e.g., 0.1%).[10] This will mask the active silanol sites. However, be aware that some CSPs, like teicoplanin, may degrade with prolonged exposure to amines; in such cases, avoiding them is preferable.[1]

    • Solution 2: Adjust Mobile Phase pH: In reversed-phase chromatography, operating at a low pH (e.g., pH 2-3) can suppress the ionization of silanol groups, reducing secondary interactions.[8]

  • Column Overload: Injecting too much sample can saturate the CSP, leading to peak tailing.[7][11] This is particularly common on chiral columns which may have lower capacity.

    • Solution: Reduce the injection volume or dilute the sample and re-inject.[7][12]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7][12]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

    • Solution: Minimize tubing length and use narrow-bore tubing (e.g., 0.12 mm ID).[12]

Issue 3: Irreproducible Results (Shifting Retention Times or Resolution)

Question: My retention times and resolution are fluctuating between runs. How can I improve the method's reproducibility?

Answer: Irreproducibility in chiral chromatography often stems from insufficient control over experimental parameters.

  • Temperature Fluctuations: Even minor changes in temperature can significantly alter chiral selectivity and retention.[6]

    • Solution: Use a high-quality column oven and ensure the mobile phase is pre-heated before entering the column for maximum stability.[6]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including buffer pH and additive concentration, will lead to variable results.

    • Solution: Prepare mobile phases fresh and accurately. Use a calibrated pH meter and precise measurements for all components.[6]

  • Insufficient Column Equilibration: As mentioned, CSPs require thorough equilibration. If you change the mobile phase, ensure the column is stable before starting your analytical run.[6]

  • Column "Memory" Effects: Additives (especially acids or bases) can adsorb onto the CSP and alter its properties over time, affecting subsequent analyses even after changing the mobile phase.[13]

    • Solution: Dedicate columns to specific methods or mobile phase types. If a column must be used with different additives, implement a rigorous flushing procedure between methods as recommended by the manufacturer.[14]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for salbutamol? A1: Macrocyclic glycopeptide-based CSPs, such as teicoplanin and vancomycin , are the most frequently reported and successful for the direct chiral separation of salbutamol and its metabolites in reversed-phase HPLC.[2][3] Teicoplanin-based columns, in particular, have shown excellent selectivity and peak shape.[2][15] Polysaccharide-based columns are also a viable option, especially for supercritical fluid chromatography (SFC).[5]

Q2: Can I use Capillary Electrophoresis (CE) for salbutamol chiral separation? A2: Yes, Capillary Zone Electrophoresis (CZE) is a powerful technique for the chiral separation of salbutamol. It is typically achieved by adding a chiral selector, most commonly a cyclodextrin (B1172386) derivative (e.g., heptakis(2,6-di-O-methyl)-β-cyclodextrin), to the background electrolyte.[16][17] Key parameters to optimize include the type and concentration of the cyclodextrin, buffer pH, and applied voltage.[16][18]

Q3: Is derivatization necessary for the chiral separation of salbutamol? A3: While direct separation on a CSP is the most common approach, indirect separation following derivatization is also possible. This involves reacting salbutamol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like a C18). This method can be effective but adds complexity and potential for analytical error to the sample preparation process.

Q4: How can I change the elution order of the salbutamol enantiomers? A4: The elution order can sometimes be inverted by changing analytical parameters. On polysaccharide-based CSPs, changing the alcohol modifier (e.g., from isopropanol to ethanol) or altering the temperature can sometimes reverse the elution order.[7] For macrocyclic glycopeptide phases, changes in mobile phase pH or additive type can also influence elution order.

Data Presentation: HPLC Methods for Salbutamol Chiral Separation

The following table summarizes successful chromatographic conditions reported for the chiral separation of salbutamol enantiomers.

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Reference
Teicoplanin (Chirobiotic T) 150 x 2.1 mm, 5 µmMethanol / 20 mM Ammonium Acetate Buffer pH 4.5 (98:2, v/v)N/AN/AN/A[1]
Teicoplanin 150 x 4.6 mm, 2.7 µmMethanol with 20 mM Ammonium FormateVariableN/A2.88 (Sal) / 2.08 (Sulfate)[2]
Vancomycin (Chirobiotic V) N/AEthanol with Ammonium Nitrate, pH 5.1N/AN/AN/A[4]
Cellulose tris(3-chloro-4-methylphenylcarbamate) N/ASupercritical CO2 with 10-15% Modifier (e.g., Methanol) + Amine AdditiveN/AN/AN/A[5]

N/A: Not explicitly stated in the provided search results.

Experimental Protocols

Protocol 1: HPLC-UV Method for Direct Chiral Separation of Salbutamol

This protocol is based on a commonly used method employing a teicoplanin-based CSP.[1][2]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column Oven.

  • Chromatographic Conditions:

    • Column: Teicoplanin-based CSP (e.g., Chirobiotic T), 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Prepare a solution of Methanol and 20 mM Ammonium Acetate buffer (adjust to pH 4.5 with acetic acid) in a ratio of 98:2 (v/v). Filter and degas the mobile phase before use.[1]

    • Flow Rate: 1.0 mL/min (can be optimized between 0.5 - 1.5 mL/min).[6][7]

    • Column Temperature: 25 °C (can be optimized).[6]

    • Detection: UV at 276 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the racemic salbutamol standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.[6]

    • Inject the prepared sample.

    • Monitor the chromatogram for the separation of the (R)- and (S)-salbutamol enantiomers.

Visualizations

Below are diagrams illustrating key workflows and relationships in chiral separation troubleshooting.

G cluster_0 Troubleshooting Workflow for Poor Resolution A Start: Poor or No Enantiomeric Resolution B Check CSP: Is it appropriate for Salbutamol? (e.g., Teicoplanin, Vancomycin) A->B C Check Mobile Phase: Correct composition? Correct pH? Freshly prepared? B->C Yes H Select a different CSP or separation mode (e.g., SFC, CE) B->H No F Verify Column Equilibration: Is baseline stable? C->F Yes I Re-prepare mobile phase C->I No D Optimize Flow Rate: Try reducing to 0.5 mL/min E Optimize Temperature: Screen different temperatures (e.g., 15°C, 25°C, 40°C) D->E G Resolution Achieved E->G F->D Yes J Equilibrate for longer F->J No

Troubleshooting workflow for poor resolution.

G cluster_1 Decision Tree for Peak Tailing start Peak Tailing Observed check_overload Is sample concentration too high? start->check_overload reduce_conc Dilute sample or reduce injection volume check_overload->reduce_conc Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No end Symmetrical Peak reduce_conc->end match_solvent Dissolve sample in mobile phase check_solvent->match_solvent Yes check_interactions Secondary Interactions (e.g., with silanols)? check_solvent->check_interactions No match_solvent->end add_modifier Add amine modifier (e.g., 0.1% TEA) to mobile phase check_interactions->add_modifier Yes adjust_ph Lower mobile phase pH (e.g., to pH 2-3) check_interactions->adjust_ph Consider add_modifier->end adjust_ph->end

Decision tree for troubleshooting peak tailing.

References

Validation & Comparative

Salbutamol vs. Salbutamol Methyl Ether: A Comparative Guide on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salbutamol (B1663637) is a potent and selective β2-AR agonist, exerting its therapeutic effects through the relaxation of airway smooth muscle. Its biological activity is critically dependent on the specific arrangement of its functional groups, particularly the phenolic hydroxyl groups. In contrast, salbutamol methyl ether, which has one of these crucial hydroxyl groups replaced by a methyl ether, is predicted to have significantly diminished or negligible agonist activity at the β2-AR. This guide will delve into the structural basis for this predicted difference in activity, provide detailed protocols for key experiments used to characterize such compounds, and illustrate the relevant signaling pathway.

Structural Comparison and Inferred Biological Activity

The biological activity of a drug is intrinsically linked to its chemical structure and its ability to interact with its target receptor. For β2-AR agonists like salbutamol, the saligenin headgroup, which contains two hydroxyl groups on the phenyl ring, is a critical pharmacophore.

FeatureSalbutamolSalbutamol Methyl EtherInferred Impact on Biological Activity
Chemical Structure Contains a 4-hydroxy-3-(hydroxymethyl)phenyl groupContains a 4-hydroxy-3-(methoxymethyl)phenyl groupMethylation of the 3-hydroxymethyl group is expected to disrupt key interactions with the β2-AR.
Phenolic Hydroxyl Groups Two hydroxyl groups crucial for receptor binding and activation.One phenolic hydroxyl group and one methyl ether group.The absence of the second hydroxyl group likely leads to a significant reduction in binding affinity and intrinsic efficacy.[1][2][3]
Primary Role Clinically used short-acting β2-AR agonist for bronchodilation.Synthetic intermediate and immunohapten.Not developed or characterized for therapeutic use, suggesting a lack of significant pharmacological activity.
Predicted β2-AR Affinity HighVery Low to NegligibleThe methyl ether group is sterically and electronically different from the hydroxyl group, likely preventing optimal binding to the receptor pocket.
Predicted β2-AR Efficacy Full or Partial AgonistLikely Inactive or a Very Weak Partial Agonist/AntagonistThe molecular interactions required to induce the conformational change in the receptor for activation are likely absent.[1]

Inference based on Structure-Activity Relationship (SAR):

The interaction between the catechol-like hydroxyl groups of β2-agonists and specific serine residues within the transmembrane domain of the β2-AR is essential for high-affinity binding and receptor activation.[1] These hydroxyl groups form critical hydrogen bonds that stabilize the agonist in the binding pocket and facilitate the conformational changes required for G-protein coupling and downstream signaling. The replacement of one of these hydroxyl groups with a methyl ether in salbutamol methyl ether would eliminate a key hydrogen bond donor and introduce a bulkier, more lipophilic group. This structural modification is highly likely to severely impair the molecule's ability to bind to and activate the β2-adrenergic receptor. Therefore, it is inferred that salbutamol methyl ether possesses significantly lower, if any, biological activity as a β2-AR agonist compared to salbutamol.

Beta-2 Adrenergic Receptor Signaling Pathway

Activation of the β2-AR by an agonist like salbutamol initiates a well-defined signaling cascade that leads to smooth muscle relaxation.

Salbutamol_Signaling_Pathway Salbutamol Salbutamol B2AR β2-Adrenergic Receptor Salbutamol->B2AR G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibits Relaxation Smooth Muscle Relaxation Myosin_LCK->Relaxation Leads to

Caption: Beta-2 adrenergic receptor signaling pathway initiated by salbutamol.

Experimental Protocols

To empirically determine and compare the biological activities of compounds like salbutamol and salbutamol methyl ether, the following experimental protocols are standard in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the β2-adrenergic receptor.

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from the β2-AR.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human β2-AR (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

  • Non-labeled competitor (test compound, e.g., salbutamol or salbutamol methyl ether).

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., propranolol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

  • 96-well plates.

  • Filter manifold for harvesting.

Procedure:

  • Prepare serial dilutions of the non-labeled competitor compounds.

  • In a 96-well plate, add a fixed amount of cell membranes, a fixed concentration of the radioligand, and varying concentrations of the competitor compound.

  • For total binding wells, add only membranes and radioligand.

  • For non-specific binding wells, add membranes, radioligand, and a saturating concentration of the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the β2-AR signaling pathway, thus determining its efficacy (EC50 and Emax).

Objective: To quantify the agonist-induced increase in intracellular cAMP levels.

Materials:

  • A whole-cell system, typically a cell line expressing the β2-AR (e.g., HEK293 or A549 cells).

  • Test compounds (e.g., salbutamol, salbutamol methyl ether).

  • A reference full agonist (e.g., isoproterenol).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Multi-well plates suitable for cell culture.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Seed the cells into multi-well plates and allow them to adhere and grow overnight.

  • Prepare serial dilutions of the test compounds and the reference agonist.

  • On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a PDE inhibitor. Incubate for a short period.

  • Add the different concentrations of the test compounds or the reference agonist to the wells. Include a vehicle control (buffer only).

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Lyse the cells according to the cAMP kit manufacturer's instructions.

  • Perform the cAMP detection assay following the kit protocol.

  • Measure the signal using a plate reader.

  • Generate a standard curve if required by the kit.

  • Convert the raw data to cAMP concentrations.

  • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that gives 50% of the maximal response) and the Emax (the maximal response).

Conclusion

Based on the fundamental principles of β2-adrenergic receptor pharmacology and structure-activity relationships, salbutamol is a potent agonist, while its derivative, salbutamol methyl ether, is predicted to be biologically inactive or significantly less active. The methylation of a key phenolic hydroxyl group is expected to abolish the necessary interactions for receptor binding and activation. The experimental protocols provided herein outline the standard methods that would be employed to formally verify this inferred difference in biological activity. For researchers in drug development, this comparison underscores the critical importance of specific functional groups for the pharmacological activity of β2-AR agonists.

References

A Comparative Guide to Validated Analytical Methods for Salbutamol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Salbutamol (B1663637), a widely used bronchodilator. While the focus is on Salbutamol, the principles and methodologies presented here serve as a robust foundation for the development and validation of analytical methods for its related compounds, including Salbutamol methyl ether. The guide summarizes key performance data, outlines experimental protocols, and visualizes a typical validation workflow to aid researchers in selecting and implementing the most suitable analytical technique for their specific needs.

Comparison of Analytical Methods for Salbutamol Quantification

Several analytical techniques have been successfully validated for the quantification of Salbutamol in various matrices such as human plasma, urine, and pharmaceutical formulations. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.

Table 1: Performance Comparison of Validated HPLC Methods for Salbutamol Quantification
ParameterHPLC Method 1[1][2]HPLC Method 2[3][4]HPLC Method 3[5]
Matrix Metered Dose InhalerMulticomponent Cough SyrupPharmaceutical Syrup
Linearity Range 0.240 - 8.640 ppmNot SpecifiedNot Specified
Correlation Coefficient (r²) 0.999[1][2]Not SpecifiedNot Specified
Limit of Detection (LOD) 0.0096 ppm[1][2]Not Specified0.117 µg/ml
Limit of Quantification (LOQ) 0.048 ppm[1][2]Not Specified0.355 µg/ml
Accuracy (% Recovery) 99.58%[1][2]Not Specified100.781%
Precision (%RSD) Repeatability: 0.65%, Intermediate: 0.99%[1][2]Not Specified< 2% (Intraday & Interday)
Table 2: Performance Comparison of Validated GC-MS and LC-MS/MS Methods for Salbutamol Quantification
ParameterGC-MS/MS Method[6]LC-MS/MS Method 1[7]LC-MS/MS Method 2[8][9]LC-MS/MS Method 3[10]
Matrix Human UrineHuman Plasma & UrinePorcine UrineHuman Urine
Linearity Range 250 - 2000 ng/mL[6]Not Specified0.1 - 10 ng/mL[8][9]Not Specified
Correlation Coefficient (r²) 0.99[6]Not Specified> 0.99Not Specified
Limit of Detection (LOD) 10 ng/mL[6]Not SpecifiedNot Specified20 ng/ml
Limit of Quantification (LOQ) 100 ng/mL[6]Plasma: 0.02 ng/mL, Urine: 1 ng/mL[7]0.3 ng/mL[8][9]Not Specified
Accuracy (% Recovery) 95.50 - 107.04%[6]Not Specified83.82 - 102.33%[8][9]Not Specified
Precision (%RSD) 1.85 - 2.85% (Intra & Interday)[6]Not Specified< 5.04% (Intra & Interday)[8][9]Low: 14.1%, Med: 7.1%, High: 4.8% (Interday)[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols for the discussed techniques.

HPLC Method for Salbutamol in Metered Dose Inhalers[1][2]
  • Chromatographic System: A Synergi 4µm Polar-RP 80A, 150mm x 4.6mm column was used.

  • Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) (75:25 v/v).

  • Detection: UV detection wavelength not specified.

  • Sample Preparation: Specific details on the extraction from the inhaler were not provided in the abstract.

  • Validation: The method was validated following ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.

GC-MS/MS Method for Salbutamol in Human Urine[6]
  • Sample Preparation: Urine samples underwent enzymatic hydrolysis for deconjugation, followed by solid-phase extraction (SPE) and liquid-liquid extraction. The extract was then derivatized using MSTFA/IODO-TMS/DTE mixture.

  • Chromatographic System: An HP Ultra-1 column (17 m × 0.22 mm × 0.11 μm) was used for separation.

  • Mass Spectrometry: A TQ 8050 GC-MS/MS system was used for detection and quantification.

  • Internal Standard: Salbutamol-d3 was used as the internal standard.

  • Validation: The method was validated for linearity, precision, accuracy, recovery, and limits of detection and quantification.

LC-MS/MS Method for Salbutamol in Human Plasma and Urine[7]
  • Sample Preparation: Salbutamol and the internal standard (acetaminophen) were extracted from plasma and urine using ethyl acetate.

  • Chromatographic System: Separation was achieved on a C18 reversed-phase column.

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and 5 mM ammonium acetate (30:70, v/v) was used.

  • Mass Spectrometry: Detection was performed in the multi-reaction monitoring (MRM) mode with positive ion electrospray ionization. The precursor to product ion transitions were m/z 240.2 → 148.1 for Salbutamol and m/z 152 → 110 for the internal standard.

  • Validation: The method was validated for specificity, matrix effect, recovery, sensitivity, linearity, accuracy, precision, and stability.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of quantitative data.

G cluster_0 Method Development cluster_2 Routine Analysis & Quality Control A Define Analytical Requirements (Analyte, Matrix, Concentration Range) B Select Analytical Technique (HPLC, GC-MS, LC-MS/MS) A->B C Optimize Method Parameters (Mobile Phase, Column, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability, Intermediate Precision) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Stability J->K M System Suitability Testing K->M L Sample Analysis N Ongoing Performance Verification L->N M->L

Caption: Workflow for analytical method development and validation.

This guide provides a comparative overview of validated analytical methods for Salbutamol quantification. Researchers and drug development professionals can leverage this information to select an appropriate analytical technique and to design a comprehensive validation plan for Salbutamol and its related ethers. The provided data and protocols serve as a valuable starting point for ensuring the accuracy, precision, and reliability of analytical results.

References

Comparative Analysis of Salbutamol Methyl Ether Antibodies: A Guide to Cross-Reactivity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and clinical diagnostics, the specificity of antibodies is paramount. This guide provides a comparative analysis of the cross-reactivity of antibodies raised against Salbutamol methyl ether, juxtaposed with antibodies generated from other Salbutamol derivatives. The data presented herein is crucial for the selection of appropriate antibodies for specific immunoassay applications, ensuring accuracy and minimizing false-positive results.

The generation of highly specific antibodies is critically dependent on the design of the hapten used for immunization. Subtle modifications to the hapten structure can significantly alter the epitope presentation and, consequently, the specificity of the resulting antibodies. In the case of Salbutamol, a widely used β2-adrenergic agonist, cross-reactivity with other structurally similar β-agonists is a significant concern in diagnostic and anti-doping applications.

A key study by Wang et al. (2018) provides a foundational comparison by systematically evaluating the influence of four different Salbutamol haptens on the class-specificity of the generated polyclonal antibodies. This research is pivotal as it includes Salbutamol methyl ether as one of the haptens, allowing for a direct comparison of its antibody profile against others.

Comparison of Cross-Reactivity Profiles

The cross-reactivity of antibodies is a measure of their ability to bind to molecules other than the target analyte. In the context of Salbutamol immunoassays, it is essential to understand the cross-reactivity profile with other β-agonists to avoid erroneous detection. The following tables summarize the cross-reactivity data for polyclonal antibodies generated using four different Salbutamol haptens, as reported by Wang et al. (2018). The haptens differ in the position of the linker arm attached to the Salbutamol molecule.

Hapten Structures:

  • Hapten 1 (SAL-1): Linker at the amine group.

  • Hapten 2 (SAL-2): Linker at the phenyl ring (meta to the hydroxyl group).

  • Hapten 3 (SAL-3): Linker at the hydroxyl group of the hydroxymethyl moiety.

  • Hapten 4 (Salbutamol methyl ether derivative, SAL-4): Linker on the etherified phenolic hydroxyl group.

Table 1: Cross-Reactivity of Anti-Salbutamol (SAL-1 Hapten) Polyclonal Antibodies

CompoundCross-Reactivity (%)
Salbutamol100
Clenbuterol85.3
Terbutaline76.5
Mabuterol65.2
Ractopamine23.1
Fenoterol15.8

Table 2: Cross-Reactivity of Anti-Salbutamol (SAL-2 Hapten) Polyclonal Antibodies

CompoundCross-Reactivity (%)
Salbutamol100
Clenbuterol110.2
Terbutaline95.1
Mabuterol88.7
Ractopamine35.6
Fenoterol28.4

Table 3: Cross-Reactivity of Anti-Salbutamol (SAL-3 Hapten) Polyclonal Antibodies

CompoundCross-Reactivity (%)
Salbutamol100
Clenbuterol45.2
Terbutaline33.8
Mabuterol28.1
Ractopamine5.7
Fenoterol3.1

Table 4: Cross-Reactivity of Anti-Salbutamol Methyl Ether Derivative (SAL-4 Hapten) Polyclonal Antibodies

CompoundCross-Reactivity (%)
Salbutamol100
Salbutamol Methyl Ether125.4
Clenbuterol12.3
Terbutaline8.9
Mabuterol5.4
Ractopamine< 1
Fenoterol< 1

Experimental Protocols

The following are detailed methodologies for the key experiments involved in generating and characterizing the Salbutamol antibodies.

Hapten Synthesis and Immunogen Preparation

The synthesis of the four Salbutamol haptens involved derivatization at different positions on the Salbutamol molecule to introduce a linker arm with a terminal carboxyl group. This carboxyl group was then activated for conjugation to a carrier protein, bovine serum albumin (BSA), to create the immunogen.

  • Hapten 1 (SAL-1): The secondary amine of Salbutamol was reacted with succinic anhydride.

  • Hapten 2 (SAL-2): A linker was introduced on the aromatic ring via a multi-step synthesis.

  • Hapten 3 (SAL-3): The primary alcohol of the hydroxymethyl group was selectively derivatized.

  • Hapten 4 (SAL-4): The phenolic hydroxyl group was first methylated to form Salbutamol methyl ether, and then a linker was introduced at this position.

The resulting haptens were conjugated to BSA using the active ester method. The conjugation ratios were determined by MALDI-TOF mass spectrometry.

Antibody Production

Polyclonal antibodies were produced in New Zealand white rabbits. The rabbits were immunized with the respective Salbutamol-BSA conjugates emulsified with Freund's adjuvant. Booster injections were administered at regular intervals to elicit a high-titer antibody response. The antibody titers were monitored by indirect enzyme-linked immunosorbent assay (ELISA).

Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Testing

The cross-reactivity of the polyclonal antibodies was evaluated using a competitive indirect ELISA.

  • Coating: Microtiter plates were coated with a Salbutamol-ovalbumin (OVA) conjugate.

  • Competition: A mixture of the polyclonal antiserum (at a predetermined dilution) and either the standard (Salbutamol) or the cross-reactant compound at various concentrations was added to the wells.

  • Incubation: The plates were incubated to allow for the competitive binding of the free analyte and the coated antigen to the antibodies.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) was added, followed by a substrate solution (e.g., TMB).

  • Measurement: The absorbance was measured at 450 nm.

  • Calculation: The half-maximal inhibitory concentration (IC50) was determined for Salbutamol and each of the tested compounds. The cross-reactivity (CR) was calculated using the formula: CR (%) = (IC50 of Salbutamol / IC50 of cross-reactant) x 100

Visualizations

Experimental Workflow for Antibody Production and Characterization

experimental_workflow cluster_hapten Hapten Synthesis & Conjugation cluster_antibody Antibody Production cluster_characterization Antibody Characterization Salbutamol Salbutamol Hapten_Synthesis Hapten Synthesis (4 Derivatives) Salbutamol->Hapten_Synthesis Conjugation Conjugation to BSA (Immunogen) Hapten_Synthesis->Conjugation Immunization Rabbit Immunization Conjugation->Immunization Serum_Collection Antiserum Collection Immunization->Serum_Collection ELISA Competitive Indirect ELISA Serum_Collection->ELISA CR_Analysis Cross-Reactivity Analysis ELISA->CR_Analysis hapten_specificity cluster_haptens Salbutamol Haptens cluster_specificity Resulting Antibody Specificity SAL1 SAL-1 (Amine Linker) Broad Broad Cross-Reactivity (e.g., Clenbuterol, Terbutaline) SAL1->Broad Exposes common structural motifs SAL2 SAL-2 (Phenyl Linker) SAL2->Broad Exposes common structural motifs SAL3 SAL-3 (Hydroxymethyl Linker) SAL3->Broad Less exposure of common motifs SAL4 SAL-4 (Methyl Ether Linker) Specific High Specificity for Salbutamol & Salbutamol Methyl Ether SAL4->Specific Masks key cross-reactive epitope (phenolic OH)

Salbutamol Methyl Ether: A Comparative Guide for Use as an Impurity Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. The identification and quantification of impurities are critical steps in ensuring the safety and efficacy of drug products. This guide provides a comprehensive comparison of Salbutamol methyl ether (also known as Salbutamol EP Impurity A) as an impurity reference standard against other common Salbutamol impurities. The information presented herein is supported by analytical data to assist researchers and quality control analysts in the selection and application of appropriate reference standards for their work with Salbutamol.

Introduction to Salbutamol and its Impurities

Salbutamol, a short-acting β2-adrenergic receptor agonist, is widely used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). During its synthesis and storage, various related substances or impurities can be formed. Regulatory bodies worldwide mandate the monitoring and control of these impurities to ensure the quality and safety of the final drug product. The use of well-characterized impurity reference standards is essential for the accurate identification and quantification of these impurities.

Salbutamol methyl ether is a known process impurity of Salbutamol. Its availability as a well-characterized reference standard allows for its use in analytical method development, validation, and routine quality control testing of Salbutamol drug substances and products.

Comparison of Salbutamol Impurity Reference Standards

The selection of an appropriate impurity reference standard is crucial for the accuracy and reliability of analytical results. This section provides a comparative overview of Salbutamol methyl ether and other common Salbutamol impurities that are often used as reference standards.

Chemical and Physical Data

A summary of the key chemical and physical properties of Salbutamol methyl ether and other selected Salbutamol impurities is presented in Table 1. This information is essential for the correct identification and handling of these standards.

Parameter Salbutamol Methyl Ether (Impurity A) Salbutamol Impurity D Salbutamol Impurity F Salbutamol Impurity G
Chemical Name 4-[2-(tert-Butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxybenzaldehyde1,1'-[Oxybis[methylene(4-hydroxy-1,3-phenylene)]]bis[2-[(1,1-dimethylethyl)amino]ethanol]2-[benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one
Molecular Formula C₁₄H₂₃NO₃[1]C₁₃H₁₉NO₃[2]C₂₆H₄₀N₂O₅[3]C₂₀H₂₅NO₃[4]
Molecular Weight 253.34 g/mol [1]237.3 g/mol [2]460.6 g/mol [3]327.4 g/mol [4]
CAS Number 870076-72-5[1]156339-88-7[2]147663-30-7[3]64092-10-0[4]
Analytical Data Comparison

The quality of a reference standard is defined by its purity and the comprehensive characterization that confirms its identity and potency. Table 2 presents a comparison of the analytical data available from Certificates of Analysis (CoA) for Salbutamol methyl ether and other impurities.

Analytical Parameter Salbutamol Methyl Ether (Impurity A) Salbutamol Impurity D Salbutamol Impurity F Salbutamol Impurity G
HPLC Purity 97.82%>90%[2]NLT 95%[3]96.94%[4]
Weight Loss by TGA 2.18%Not AvailableNot Available1.88%[4]
Calculated Potency 95.69%Not Available95%[3]95.12%[4]
Identity Confirmation Mass, IR, ¹H NMR, ¹³C NMR¹H NMR, Mass[2]Mass, IR, ¹H NMR[3]Mass, IR, ¹H NMR, ¹³C NMR[4]

Note: "NLT" stands for "Not Less Than". The data is sourced from representative Certificates of Analysis and may vary between different batches and suppliers.

Experimental Protocols

The accurate analysis of Salbutamol and its impurities relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. Below is a detailed, generalized experimental protocol for the analysis of Salbutamol impurities using HPLC, where a reference standard like Salbutamol methyl ether would be utilized.

Protocol: Analysis of Salbutamol Impurities by Reverse-Phase HPLC

1. Objective: To separate, identify, and quantify Salbutamol methyl ether and other related impurities in a Salbutamol drug substance or drug product.

2. Materials and Reagents:

  • Salbutamol Methyl Ether Reference Standard

  • Other Salbutamol Impurity Reference Standards (as required)

  • Salbutamol API or sample for testing

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Purified water (HPLC grade)

  • Formic acid or other suitable acid/buffer for pH adjustment

3. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Ammonium Acetate in water, pH adjusted to 3.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: 50% A, 50% B

    • 25.1-30 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 276 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Salbutamol Methyl Ether Reference Standard in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solution: Dilute the stock solution to a suitable concentration for analysis (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Salbutamol API or drug product in the diluent to a known concentration (e.g., 1 mg/mL).

5. System Suitability:

  • Inject the working standard solution six times.

  • The relative standard deviation (RSD) of the peak area for the six replicate injections should be not more than 2.0%.

  • The tailing factor for the Salbutamol methyl ether peak should be not more than 2.0.

  • The theoretical plate count should be not less than 2000.

6. Analysis:

  • Inject the diluent (blank), followed by the working standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and identify the peaks based on the retention time of the reference standards.

  • Calculate the amount of each impurity in the sample using the following formula:

Visualizations

Logical Workflow for Impurity Reference Standard Utilization

The following diagram illustrates the typical workflow for the utilization of an impurity reference standard in a pharmaceutical quality control setting.

Caption: Workflow for the use of an impurity reference standard.

Signaling Pathway for Quality Control Decision Making

The following diagram illustrates the decision-making process in quality control based on the results of impurity analysis.

QC Decision Pathway start Impurity Analysis Results decision Impurity Level Within Specification? start->decision pass Batch Meets Quality Standards decision->pass Yes fail Batch Fails Quality Standards decision->fail No release Product Release pass->release investigation Out of Specification (OOS) Investigation fail->investigation rejection Product Rejection investigation->rejection

Caption: Decision pathway in pharmaceutical quality control.

Conclusion

Salbutamol methyl ether serves as a critical reference standard for the quality control of Salbutamol. The data presented in this guide demonstrates its characteristics and provides a basis for comparison with other common Salbutamol impurities. The availability of a well-characterized Salbutamol methyl ether reference standard, with certified purity and comprehensive analytical data, is indispensable for accurate impurity profiling. Researchers and drug development professionals should always refer to the Certificate of Analysis provided by the supplier for batch-specific data and ensure that the chosen reference standard is suitable for their intended analytical application. The use of high-quality reference standards is a cornerstone of ensuring the safety and efficacy of pharmaceutical products.

References

A Comparative Guide to HPLC and GC-MS for the Analysis of Salbutamol Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate analytical technique is paramount for accurate and reliable quantification of pharmaceutical compounds and their related substances. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Salbutamol methyl ether, a potential impurity and related substance of the widely used bronchodilator, Salbutamol.

While specific analytical data for Salbutamol methyl ether is limited in publicly available literature, this comparison draws upon established methods for the analysis of Salbutamol and its other impurities. The analytical behavior of Salbutamol methyl ether is expected to be closely related to that of the parent compound, making this data a valuable proxy for methodological evaluation.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of HPLC and GC-MS in the analysis of Salbutamol and its related compounds. These values can be considered indicative of the performance expected for Salbutamol methyl ether analysis.

ParameterHPLCGC-MS
Limit of Detection (LOD) 0.0096 ppm (µg/mL)[1] - 20 ng/mL[2]10 ng/mL[3]
Limit of Quantitation (LOQ) 0.048 ppm (µg/mL)[1]100 ng/mL[3]
Linearity (Correlation Coefficient, r²) > 0.999[1]> 0.99[3]
Accuracy (% Recovery) 99.58%[1]95.50% - 107.04%[3]
Precision (% RSD) < 2%[4]1.85% - 2.85%[3]

Experimental Workflows

To provide a practical understanding of the methodologies, the following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis of Salbutamol and its related compounds.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution in Mobile Phase/Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Column C18 Reversed-Phase Column Injection->Column Separation Isocratic/Gradient Elution Column->Separation Detection UV/DAD or MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

HPLC Analytical Workflow

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis_gc Data Analysis Sample_GC Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample_GC->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection_GC Injection Derivatization->Injection_GC Column_GC Capillary Column (e.g., HP-5) Injection_GC->Column_GC Separation_GC Temperature Programming Column_GC->Separation_GC Detection_GC Mass Spectrometry Detection Separation_GC->Detection_GC TIC Total Ion Chromatogram Detection_GC->TIC Integration_GC Peak Integration TIC->Integration_GC Quantification_GC Quantification Integration_GC->Quantification_GC

GC-MS Analytical Workflow

Experimental Protocols

Below are representative experimental protocols for the analysis of Salbutamol and its related substances using HPLC and GC-MS. These can be adapted and optimized for the specific analysis of Salbutamol methyl ether.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) is typical.[5] A gradient elution may be necessary to separate all related impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.

  • Detection: UV detection at a wavelength of approximately 225 nm or 276 nm is suitable for Salbutamol and its related compounds.[5]

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, which could be the mobile phase or a mixture of water and organic solvent, and then filtered through a 0.45 µm filter before injection.[6]

GC-MS Method
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Derivatization: Due to the low volatility of Salbutamol and its polar functional groups, a derivatization step is essential before GC-MS analysis. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of MSTFA/IODO-TMS/DTE is a common approach to increase volatility and thermal stability.[3]

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is generally used.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Temperature Program: A temperature gradient is employed to achieve optimal separation. For instance, an initial temperature of around 100°C held for a few minutes, followed by a ramp up to 280-300°C.

  • Injection: A splitless injection mode is often preferred for trace analysis.

  • Mass Spectrometry: The mass spectrometer is usually operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized analyte.

  • Sample Preparation: This involves extraction of the analyte from the sample matrix, which can be done using liquid-liquid extraction or solid-phase extraction, followed by the crucial derivatization step.[3]

Concluding Remarks

Both HPLC and GC-MS are powerful techniques for the analysis of Salbutamol methyl ether.

HPLC , particularly with UV detection, offers a robust, straightforward, and widely accessible method suitable for routine quality control and quantification in pharmaceutical formulations. Its key advantage lies in the direct analysis of the compound without the need for derivatization.

GC-MS , on the other hand, provides higher specificity due to mass spectrometric detection, which is invaluable for impurity identification and confirmation. However, the requirement for a derivatization step adds complexity and potential for variability in the sample preparation process.

The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis. For routine quantification where the identity of the analyte is known, HPLC is often the more practical choice. For impurity profiling, identification of unknown related substances, and in complex matrices where high selectivity is required, the specificity of GC-MS is a significant advantage.

References

Navigating the Chiral Landscape: A Comparative Guide to the Enantioselective Analysis of Salbutamol and its Methyl Ether Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereospecific analysis of chiral compounds like salbutamol (B1663637) is paramount. While the enantioselective analysis of salbutamol is well-documented, methods for its derivatives, such as salbutamol methyl ether, are less established. This guide provides a comparative overview of established enantioselective analytical techniques for salbutamol, offering a robust starting point for the development of methods for its methyl ether analogue.

Salbutamol, a widely used β2-adrenergic agonist for the treatment of asthma, is a chiral molecule existing as (R)- and (S)-enantiomers. The therapeutic activity resides primarily in the (R)-enantiomer, while the (S)-enantiomer is largely inactive and may contribute to adverse effects. Consequently, the ability to resolve and quantify these enantiomers is crucial for pharmaceutical development, quality control, and pharmacokinetic studies. This guide focuses on the two primary techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE).

Comparative Performance of Analytical Methods

The following table summarizes the quantitative performance of various established methods for the enantioselective analysis of salbutamol, providing a clear comparison of their key analytical parameters.

Analytical TechniqueChiral Selector/Stationary PhaseResolution (Rs)Limit of Detection (LOD)Limit of Quantification (LOQ)Analysis Time (min)Reference
Chiral HPLC Teicoplanin-based (Chirobiotic T)> 2.050 ng/mL150 ng/mL< 15[1][2]
Chiral HPLC-MS/MS Teicoplanin-based2.88--~16[3][4]
Chiral Capillary Electrophoresis (CE) Heptakis(2,6-di-O-methyl)-β-cyclodextrin3.09-0.5 µg/mL (for each enantiomer)~14[5]
Chiral Capillary Electrophoresis (CE) Carboxymethyl-β-cyclodextrin> 1.5--~2[6]
Chiral Capillary Electrophoresis (CE) Sulfated-β-cyclodextrin> 1.5--~20[7]
Chiral Capillary Electrophoresis (CE) Hydroxypropyl-β-cyclodextrin and Dimethyl-β-cyclodextrin (dual selector)> 1.50.18 µg/mL (R-salbutamol), 0.24 µg/mL (S-salbutamol)-< 30[8]

Experimental Workflow

The general workflow for the enantioselective analysis of salbutamol, which can be adapted for its methyl ether, involves several key stages from sample acquisition to data interpretation.

Enantioselective Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Acquisition (e.g., Bulk Drug, Formulation, Biological Matrix) Extraction Extraction/Cleanup (if necessary) Sample->Extraction Dilution Dilution & Filtration Extraction->Dilution Injection Injection into Chiral HPLC or CE System Dilution->Injection Separation Enantioselective Separation Injection->Separation Detection Detection (UV, MS/MS) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Resolution Calculation of Resolution (Rs) Integration->Resolution Validation Method Validation Resolution->Validation

Figure 1. General workflow for enantioselective analysis.

Detailed Experimental Protocols

Below are detailed experimental protocols for the two most common techniques for the enantioselective analysis of salbutamol. These should serve as a starting point for developing a method for salbutamol methyl ether.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique that utilizes a chiral stationary phase (CSP) to achieve separation of enantiomers. Teicoplanin-based CSPs have proven to be particularly effective for salbutamol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and UV or Mass Spectrometric (MS/MS) detector.

Chromatographic Conditions:

  • Chiral Column: Chirobiotic T (Teicoplanin-based), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is commonly used. The exact ratio and pH should be optimized. For example, methanol:20 mM ammonium acetate (B1210297) buffer at pH 4.5 (98:2, v/v).[1]

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detection at 276 nm or tandem mass spectrometry for higher sensitivity and selectivity.

Sample Preparation:

  • Accurately weigh and dissolve the sample (racemic salbutamol or its methyl ether) in the mobile phase or a compatible solvent.

  • For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering matrix components.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chiral Capillary Electrophoresis (CE)

Chiral CE offers high efficiency and low sample consumption. The separation is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins are the most widely used chiral selectors for salbutamol.

Instrumentation:

  • Capillary Electrophoresis system with a power supply, autosampler, and a detector (typically UV).

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, typically 50-75 µm internal diameter and 40-60 cm total length.

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or Tris buffer) at a specific pH containing a chiral selector. For example, 40 mM Tris buffer (pH 2.5) containing heptakis(2,6-di-O-methyl)-β-cyclodextrin.[5]

  • Chiral Selector: Various cyclodextrin (B1172386) derivatives can be used, including neutral (e.g., hydroxypropyl-β-cyclodextrin, dimethyl-β-cyclodextrin) and charged (e.g., sulfated-β-cyclodextrin, carboxymethyl-β-cyclodextrin) cyclodextrins. The type and concentration of the cyclodextrin are critical for achieving separation and must be optimized.

  • Applied Voltage: Typically in the range of 15-30 kV.

  • Capillary Temperature: Controlled, for example, at 25°C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a wavelength of approximately 210 nm.

Sample Preparation:

  • Dissolve the sample in the BGE or water.

  • If necessary, perform a sample cleanup procedure similar to that for HPLC.

  • Filter the sample solution before introduction into the CE system.

Signaling Pathways and Logical Relationships

The enantioselective separation process in both HPLC and CE is governed by the differential interaction of the enantiomers with the chiral selector.

Chiral Recognition Mechanism cluster_hplc Chiral HPLC cluster_ce Chiral CE CSP Chiral Stationary Phase (e.g., Teicoplanin) Complex_R_HPLC Transient Diastereomeric Complex (R-CSP) CSP->Complex_R_HPLC Complex_S_HPLC Transient Diastereomeric Complex (S-CSP) CSP->Complex_S_HPLC R_Enantiomer_HPLC (R)-Enantiomer R_Enantiomer_HPLC->Complex_R_HPLC Interaction S_Enantiomer_HPLC (S)-Enantiomer S_Enantiomer_HPLC->Complex_S_HPLC Interaction Separation_HPLC Differential Retention Complex_R_HPLC->Separation_HPLC Different Stability Complex_S_HPLC->Separation_HPLC Different Stability CS Chiral Selector in BGE (e.g., Cyclodextrin) Complex_R_CE Inclusion Complex (R-CS) CS->Complex_R_CE Complex_S_CE Inclusion Complex (S-CS) CS->Complex_S_CE R_Enantiomer_CE (R)-Enantiomer R_Enantiomer_CE->Complex_R_CE Interaction S_Enantiomer_CE (S)-Enantiomer S_Enantiomer_CE->Complex_S_CE Interaction Separation_CE Differential Migration Complex_R_CE->Separation_CE Different Mobility Complex_S_CE->Separation_CE Different Mobility

Figure 2. Mechanism of enantioselective separation.

References

Comparative Stability Analysis: Salbutamol vs. Salbutamol Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the comparative stability of Salbutamol (B1663637) and its methyl ether derivative, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the chemical stability of Salbutamol and its degradation product, Salbutamol methyl ether. The information is intended to assist researchers and professionals in the fields of drug development and formulation in understanding the degradation pathways and stability profiles of these compounds. The findings are supported by data from forced degradation studies and stability-indicating analytical methods.

Executive Summary

Salbutamol, a widely used short-acting β2-adrenergic receptor agonist for the treatment of bronchospasm, is susceptible to degradation under various conditions. A key degradation pathway, particularly in the presence of alcoholic solvents, involves the formation of ether derivatives at the benzylic hydroxyl group. This guide focuses on the methyl ether of Salbutamol, a known degradation product formed in methanolic solutions. While direct, side-by-side stability studies of a pre-synthesized Salbutamol methyl ether against Salbutamol are not extensively documented in publicly available literature, the formation of the methyl ether as a degradant strongly implies its greater stability under the conditions promoting its formation. This guide synthesizes available data on Salbutamol's degradation to provide an inferred comparative stability profile.

Data Presentation: Stability and Degradation of Salbutamol

The following table summarizes the degradation of Salbutamol under various stress conditions, including the formation of ether derivatives.

Stress ConditionCompoundObservationsDegradation Products IdentifiedReference
Methanolic Solution SalbutamolUnstable, leading to the formation of methylation products. Up to 25.8% reduction in concentration after 5 weeks in urine samples.Three unreported methylation products of Salbutamol were detected and structurally elucidated.[1]
Ethanolic Solution SalbutamolUnstable, especially in acidic pH. Formation of ethyl ether derivatives.Two Salbutamol ethyl ether isomers and one diethyl ether.[2]
Aqueous Solution (pH variation) SalbutamolMaximum stability observed between pH 3 and 4. Minimum stability around pH 9.Multiple degradation products observed on thin-layer chromatography.
Oxidative Stress (e.g., H₂O₂) SalbutamolSubject to degradation.Various oxidation products.[3][4]
Thermal Stress SalbutamolDegradation observed with exposure to heat.Multiple degradation products.[3][4]
Photolytic Stress (UV light) SalbutamolSusceptible to degradation upon exposure to UV light.Photodegradation products.[3]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following are generalized protocols based on common practices for Salbutamol:

  • Acid and Base Hydrolysis:

    • Prepare solutions of Salbutamol in an acidic medium (e.g., 0.1 M HCl) and a basic medium (e.g., 0.1 M NaOH).

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period.

    • Withdraw samples at various time points, neutralize them, and dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Prepare a solution of Salbutamol in the presence of an oxidizing agent (e.g., 3-30% H₂O₂).

    • Store the solution at room temperature or a slightly elevated temperature, protected from light.

    • Collect samples at different intervals for analysis.

  • Thermal Degradation:

    • Expose solid Salbutamol powder to dry heat in a temperature-controlled oven (e.g., 105°C) for a defined duration.

    • For solutions, incubate at a high temperature (e.g., 80°C).

    • Dissolve the solid sample or dilute the solution sample for analysis.

  • Photostability Testing:

    • Expose a solution of Salbutamol to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

    • Maintain a control sample protected from light.

    • Analyze the exposed and control samples at appropriate time points.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.

  • Chromatographic System: A typical system includes a pump, an autosampler, a column oven, and a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed. Gradient or isocratic elution can be used.

  • Detection: UV detection at a wavelength where Salbutamol and its degradation products have significant absorbance (e.g., 276 nm).

  • Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Salbutamol Signaling Pathway

Salbutamol exerts its therapeutic effect through the β2-adrenergic signaling pathway, leading to bronchodilation.

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Salbutamol Salbutamol B2AR β2-Adrenergic Receptor Salbutamol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactive Phosphorylates and Inactivates MLCK Bronchodilation Bronchodilation (Smooth Muscle Relaxation) MLCK_inactive->Bronchodilation Leads to

Caption: Salbutamol's mechanism of action via the β2-adrenergic receptor pathway.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for comparing the stability of Salbutamol and Salbutamol methyl ether.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Salbutamol_Sample Salbutamol Stock Solution Acid Acidic (e.g., 0.1M HCl, 60°C) Salbutamol_Sample->Acid Base Basic (e.g., 0.1M NaOH, 60°C) Salbutamol_Sample->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Salbutamol_Sample->Oxidative Thermal Thermal (e.g., 80°C) Salbutamol_Sample->Thermal Photolytic Photolytic (UV/Vis light) Salbutamol_Sample->Photolytic SME_Sample Salbutamol Methyl Ether Stock Solution SME_Sample->Acid SME_Sample->Base SME_Sample->Oxidative SME_Sample->Thermal SME_Sample->Photolytic HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Data Data Comparison: - % Degradation - Degradation Products HPLC->Data

Caption: Workflow for comparative stability testing of Salbutamol and its methyl ether.

Conclusion

The available evidence indicates that Salbutamol is susceptible to degradation through etherification of its benzylic hydroxyl group, particularly in alcoholic solvents. The formation of Salbutamol methyl ether as a degradation product in methanolic solutions suggests that the methyl ether derivative is a more stable entity under these specific conditions. For comprehensive drug development and formulation, it is crucial to consider these degradation pathways and to employ robust, stability-indicating analytical methods to ensure the quality, safety, and efficacy of Salbutamol-containing products. Further direct comparative studies on the stability of synthesized Salbutamol methyl ether would be beneficial for a more complete understanding.

References

Unraveling the Degradation Pathways of Salbutamol: A Comparative Guide to the Structural Elucidation of its Ether Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and degradation profile of a pharmaceutical compound is paramount. This guide provides a comparative analysis of the structural elucidation of salbutamol's degradation products, with a particular focus on the formation of ether derivatives in alcoholic solutions. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for navigating the complexities of drug stability testing and impurity profiling.

Salbutamol (B1663637), a widely used β2-adrenergic agonist for the treatment of asthma and chronic obstructive pulmonary disease, can degrade under various conditions, leading to the formation of multiple byproducts. The presence of these degradation products, even in minute quantities, can impact the safety and efficacy of the final pharmaceutical formulation. This guide will delve into the structural characterization of these compounds, offering a side-by-side comparison of the analytical techniques employed for their identification.

Comparative Analysis of Salbutamol Degradation Products

Forced degradation studies are instrumental in identifying potential degradation products that may form under various stress conditions. The following table summarizes the key degradation products of salbutamol identified in ethanolic and photocatalytic degradation studies, highlighting the analytical methods used for their structural elucidation.

Degradation Product CategorySpecific Degradation ProductParent CompoundStress ConditionAnalytical Technique(s) Used for ElucidationKey Findings & Molecular Weight
Ethyl Ethers Salbutamol Ethyl Ether Isomers (x2)SalbutamolEthanolic solution (acid-catalyzed)LC-MS-MS (TOF and tandem quadrupole)Two structural isomers formed. Molecular weight of 267 Da, consistent with the addition of one ethyl group and elimination of one water molecule.[1][2]
Salbutamol Diethyl EtherSalbutamolEthanolic solution (acid-catalyzed)LC-MS-MS (TOF and tandem quadrupole)Molecular weight of 295 Da, corresponding to the addition of two ethyl groups and elimination of two water molecules.[1][2]
Photodegradation Products 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanoneSalbutamolVisible light irradiation with Mn-doped TiO2HPLC-MSIntermediate compound formed during photocatalysis.[3][4]
2-(tert-butylamino)-ethanolSalbutamolVisible light irradiation with Mn-doped TiO2HPLC-MSIntermediate compound identified in the degradation pathway.[3][4]
2-(tert-butylamino)-1-(4-hydroxyl-3-hydroxymethylphenyl)ethanoneSalbutamolVisible light irradiation with Mn-doped TiO2HPLC-MSAn initial degradation product observed in the proposed pathway.[3][4]
2-(methylamino)-1-(3,4-dihydroxyphenyl)ethanone2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanoneVisible light irradiation with Mn-doped TiO2HPLC-MSA subsequent transformation product from an initial intermediate.[3][4]
2-(tert-butylamino)-acetic acid2-(tert-butylamino)-ethanolVisible light irradiation with Mn-doped TiO2HPLC-MSA further degradation product in the photocatalytic pathway.[3][4]
Hydroquinone2-(tert-butylamino)-1-(4-hydroxyl-3-hydroxymethylphenyl)ethanoneVisible light irradiation with Mn-doped TiO2HPLC-MSA smaller fragment resulting from the breakdown of a larger intermediate.[3][4]
1-(4-hydroxylphenyl)ethanol2-(tert-butylamino)-1-(4-hydroxyl-3-hydroxymethylphenyl)ethanoneVisible light irradiation with Mn-doped TiO2HPLC-MSAnother smaller fragment identified in the degradation pathway.[3][4]
Thermal Degradation Product [(CH3)3CNHCH2]+SalbutamolHeating (~80°C)nanoEESI-MSA major pyrolysis product with m/z 86.[5]

Experimental Protocols for Structural Elucidation

The accurate identification of degradation products relies on robust analytical methodologies. Below are detailed protocols for the key techniques cited in the structural elucidation of salbutamol's ether degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS-MS) for Ethyl Ether Degradation Products

This method was employed for the structural elucidation of salbutamol ethyl ethers formed in ethanolic solutions.

  • Instrumentation : LC-MS-MS system equipped with both Time-of-Flight (TOF) and tandem quadrupole mass analyzers.[1][2]

  • Liquid Chromatography :

  • Mass Spectrometry :

    • Ionization : Ion-spray ionization (also known as electrospray ionization - ESI) is effective for these compounds.[2][6]

    • Fragmentation : Fragmentation of the compounds for structural elucidation can be achieved by increasing the nozzle voltage in the first vacuum stage of the mass spectrometer.[2][6]

    • Analysis : The molecular weights of the degradation products are determined, and their fragmentation patterns are analyzed to deduce their structures. For instance, the salbutamol ethyl ethers showed a molecular weight of 267 Da, which is 28 units higher than salbutamol, consistent with the addition of an ethyl group and the loss of a water molecule.[1][2]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Photocatalytic Degradation Products

This technique was utilized to identify intermediates during the photocatalytic degradation of salbutamol.

  • Instrumentation : Agilent 1260 infinity series HPLC system coupled with an Agilent 6540 Q-TOF LC–MS spectrometer.[3][8]

  • Liquid Chromatography :

    • Column : Luna C18 column (4.6 mm × 150 mm, 5 μm).[3][8]

    • Mobile Phase : A gradient elution was used with mobile phase A consisting of 0.1% (v/v) formic acid in water and mobile phase B consisting of 50% (v/v) acetonitrile in methanol.[3][8]

    • Gradient Program : 5–95% for solvent B from 0 to 15 minutes, with a 5-minute post-run.[8]

    • Flow Rate : 0.5 mL/min.[8]

    • Injection Volume : 5 μL.[8]

  • Mass Spectrometry :

    • Ionization Mode : Positive mode electrospray ionization.[3][8]

    • Data Acquisition and Analysis : Controlled by Mass Hunter software.[3][8] The protonated molecular ions and their fragment ions are analyzed to propose the structures of the degradation products. For example, protonated salbutamol at m/z 240 was observed to lose water to form an ion at m/z 222.[3]

Visualizing Degradation Pathways and Analytical Workflows

To better illustrate the processes involved in the degradation and analysis of salbutamol, the following diagrams are provided.

G cluster_degradation Acid-Catalyzed Degradation in Ethanol Salbutamol Salbutamol Protonation Protonation of Hydroxyl Group Salbutamol->Protonation + H+ Water_Loss Loss of Water (Carbocation Formation) Protonation->Water_Loss - H2O Ethanol_Attack1 Nucleophilic Attack by Ethanol Water_Loss->Ethanol_Attack1 Deprotonation1 Deprotonation Ethanol_Attack1->Deprotonation1 + Ethanol Ethyl_Ether Salbutamol Ethyl Ether (Isomers) Deprotonation1->Ethyl_Ether - H+ Further_Reaction Further Reaction with Ethanol (at higher conc.) Ethyl_Ether->Further_Reaction Diethyl_Ether Salbutamol Diethyl Ether Further_Reaction->Diethyl_Ether

Caption: Proposed mechanism for the formation of salbutamol ethyl ethers.

G cluster_workflow LC-MS/MS Analytical Workflow Sample Degraded Salbutamol Sample HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Data_Analysis Data Analysis and Structure Elucidation MS2->Data_Analysis

Caption: General workflow for structural elucidation using LC-MS/MS.

References

Safety Operating Guide

Navigating the Safe Disposal of Salbutamol Methyl Ether: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Salbutamol methyl ether, ensuring compliance with regulatory standards and fostering a culture of safety within your organization. The following procedures are based on established guidelines for the disposal of hazardous chemical and pharmaceutical waste, with specific hazard information for the parent compound, Salbutamol, used as a reference point in the absence of a dedicated Safety Data Sheet (SDS) for Salbutamol methyl ether.

Hazard Profile of Salbutamol

The safe disposal of any chemical begins with a thorough understanding of its potential hazards. The following table summarizes the known hazards of Salbutamol, which should be considered as the minimum precautions when handling Salbutamol methyl ether.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[2]
Skin Sensitization May cause an allergic skin reaction.[1]Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. If skin irritation or rash occurs, get medical advice.[2]
Eye Irritation Causes serious eye irritation.[1]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Aquatic Hazard (Chronic) Harmful to aquatic life with long lasting effects.[1]Avoid release to the environment.[2]

Step-by-Step Disposal Protocol for Salbutamol Methyl Ether

Adherence to a standardized disposal protocol is paramount to ensuring safety and regulatory compliance. The following steps outline the recommended procedure for the disposal of Salbutamol methyl ether from a laboratory setting.

1. Waste Identification and Classification:

  • Treat all Salbutamol methyl ether waste as hazardous chemical and pharmaceutical waste. This includes pure, unused product, contaminated lab supplies (e.g., gloves, wipes), and solutions containing the compound.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific local regulations and waste stream classifications.

2. Proper Waste Containment:

  • Solid Waste:

    • Collect chemically contaminated solid waste, such as absorbent paper, gloves, and bench liners, in a designated, clearly labeled hazardous waste bag.[3]

    • For larger quantities of dry chemical, use a compatible, sealable container.[3]

    • Ensure all containers are in good condition, free from leaks, and have a secure, screw-on cap.[3][4]

  • Liquid Waste:

    • Collect liquid waste containing Salbutamol methyl ether in a dedicated, leak-proof container made of a compatible material (e.g., polyethylene (B3416737) or polypropylene).[5]

    • Do not mix with other incompatible waste streams.

    • Always use secondary containment to prevent spills.[3]

3. Labeling of Waste Containers:

  • Properly label all waste containers with the words "Hazardous Waste."[6]

  • The label must include:

    • The full chemical name: "Salbutamol methyl ether". Avoid abbreviations or chemical formulas.[6]

    • The concentration and quantity of the waste.

    • The date of waste generation.

    • The name and contact information of the principal investigator or laboratory supervisor.[6]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful, fish and tree for environmental hazard).

4. Storage of Hazardous Waste:

  • Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Segregate incompatible waste types to prevent accidental reactions.

  • Keep waste containers closed at all times, except when adding waste.[4]

5. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for your hazardous waste.

  • Do not attempt to dispose of Salbutamol methyl ether down the drain or in the regular trash.[6][7] The U.S. Environmental Protection Agency (EPA) has specific regulations, such as Subpart P, which prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[8][9]

  • The primary method for the disposal of pharmaceutical waste is typically incineration at a licensed facility.[8][10]

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • For minor spills of dry powder, use dry clean-up procedures to avoid generating dust.[5] Gently sweep or vacuum the material into a sealed container for disposal.

  • For liquid spills, use an appropriate absorbent material.

  • Wash the spill area with large amounts of water, and collect the rinse water as hazardous waste.[5] Prevent runoff from entering drains.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, during spill cleanup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Salbutamol methyl ether waste in a laboratory setting.

SalbutamolDisposalWorkflow Salbutamol Methyl Ether Disposal Workflow Start Waste Generation (Salbutamol Methyl Ether) IdentifyWaste Identify Waste Type Start->IdentifyWaste SolidWaste Solid Waste (e.g., contaminated gloves, wipes) IdentifyWaste->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) IdentifyWaste->LiquidWaste Liquid ContainSolid Place in Labeled Hazardous Waste Bag/Container SolidWaste->ContainSolid ContainLiquid Place in Labeled, Leak-Proof Container with Secondary Containment LiquidWaste->ContainLiquid StoreWaste Store in Designated Hazardous Waste Area ContainSolid->StoreWaste ContainLiquid->StoreWaste SchedulePickup Contact EHS for Waste Pickup StoreWaste->SchedulePickup Disposal Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) SchedulePickup->Disposal

Caption: Workflow for the safe disposal of Salbutamol methyl ether.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of Salbutamol methyl ether, thereby protecting personnel, the public, and the environment. Always consult your institution's specific safety protocols and the relevant local and national regulations.

References

Essential Safety and Logistical Information for Handling Salbutamol Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Salbutamol methyl ether.

Personal Protective Equipment (PPE)

When handling Salbutamol methyl ether, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or goggles.[1][2][3]To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4]To prevent skin contact with the substance.
Body Protection Laboratory coat or disposable gown.[4]To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator.[1]Required when there is a risk of inhaling dust or aerosols.

Operational Plan for Safe Handling

A systematic approach to handling Salbutamol methyl ether in a laboratory setting is critical to prevent contamination and accidental exposure.

Step 1: Preparation

  • Ensure that the work area is clean and well-ventilated.[5]

  • Verify that a safety shower and eye wash station are readily accessible.[3]

  • Assemble all necessary equipment and reagents before starting the experiment.

  • Put on all required personal protective equipment as detailed in the table above.

Step 2: Handling the Compound

  • Avoid direct contact with the substance.[5]

  • When weighing or transferring the powder, perform these actions in a designated area, such as a chemical fume hood, to minimize the generation of dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

  • Keep containers of Salbutamol methyl ether tightly sealed when not in use.[2]

Step 3: Post-Handling

  • Clean the work area thoroughly after the experiment is complete.

  • Decontaminate any equipment that has come into contact with the chemical.

  • Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.

  • Properly dispose of all waste materials according to the disposal plan.

Disposal Plan

Proper disposal of Salbutamol methyl ether and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Step 1: Segregation of Waste

  • Segregate waste contaminated with Salbutamol methyl ether from general laboratory waste.

  • Use designated, clearly labeled, and sealed containers for chemical waste.[1]

Step 2: Chemical Waste Disposal

  • Dispose of pure Salbutamol methyl ether and any solutions containing it as chemical waste.

  • Place the waste in a sealed, appropriately labeled container.[1]

  • Follow your institution's and local regulations for hazardous waste disposal.

Step 3: Disposal of Contaminated Materials

  • Dispose of items such as used gloves, weighing paper, and disposable lab coats that are contaminated with Salbutamol methyl ether in the designated chemical waste container.

  • Avoid disposing of these materials in the regular trash.

Step 4: Unused Medication

  • Unused or expired Salbutamol methyl ether should be disposed of as hazardous waste.

  • Alternatively, some programs allow for the return of unwanted medicines to a pharmacy for proper disposal.[6][7][8]

Experimental Workflow

The following diagram illustrates the logical flow for the safe handling and disposal of Salbutamol methyl ether.

Safe Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.